molecular formula C6H4ClN3 B1365105 8-Chloroimidazo[1,2-a]pyrazine CAS No. 69214-33-1

8-Chloroimidazo[1,2-a]pyrazine

Cat. No.: B1365105
CAS No.: 69214-33-1
M. Wt: 153.57 g/mol
InChI Key: PREWHWRWNMLCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREWHWRWNMLCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437417
Record name 8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-33-1
Record name 8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloroimidazo[1,2-a]pyrazine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique bicyclic structure, composed of fused imidazole and pyrazine rings, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a chlorine atom at the 8-position provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its role as a crucial building block in pharmaceutical research.

Physicochemical Properties

This compound is a white to off-white solid at room temperature and is sparingly soluble in water.[1][2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[3]
Molecular Weight 153.57 g/mol [3]
CAS Number 69214-33-1[3]
Appearance White to off-white solid[1]
pKa (Predicted) 1.50 ± 0.30[2]
XLogP3-AA (Predicted) 1.7[3]
Topological Polar Surface Area 30.2 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[4]
Storage Temperature 2-8°C under an inert atmosphere[1][5]

Structural Analysis

The core structure of this compound, as its name suggests, is the imidazo[1,2-a]pyrazine bicyclic system, with a chlorine atom substituted at the 8-position.

G N1 N C7 C N1->C7 C2 C C2->N1 N3 N N3->C2 C4 C C4->N3 C5 C C5->C4 C6 C C6->C5 Cl Cl C6->Cl C7->C6 N8 N C7->N8 N8->C6

Caption: 2D Structure of this compound.

The molecule possesses a planar aromatic system. The pyrazine ring is generally electron-deficient, while the imidazole ring is comparatively more electron-rich.[6] This electronic distribution significantly influences the molecule's reactivity, particularly in electrophilic substitution reactions. To date, a publicly available crystal structure for the parent this compound has not been reported.

Spectroscopic Characterization

While specific spectra for the parent compound are not widely published, typical spectroscopic data for related imidazo[1,2-a]pyrazine derivatives are available and can be used for structural elucidation.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the imidazole and pyrazine rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

  • ¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of the six carbon atoms in the bicyclic system. The carbon atom attached to the chlorine (C8) would exhibit a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings.

Synthesis Methodologies

The primary synthetic route to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. For the synthesis of this compound, the logical starting materials would be 2-amino-3-chloropyrazine and a two-carbon electrophile such as chloroacetaldehyde.

A general procedure based on the synthesis of related derivatives is as follows:

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., ethanol), add an aqueous solution of chloroacetaldehyde and a base such as sodium bicarbonate.[7]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[7][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_0 Synthesis of this compound Start 2-Amino-3-chloropyrazine + Chloroacetaldehyde Reaction Condensation Reaction (e.g., in Ethanol with NaHCO₃, Reflux) Start->Reaction Step 1 Workup Solvent Removal & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product This compound Purification->Product Final Step

Caption: General workflow for the synthesis of this compound.

Key Reactions and Reactivity

The reactivity of this compound is characterized by the distinct electronic properties of its two fused rings. The electron-rich imidazole ring is susceptible to electrophilic attack, while the chlorine atom on the electron-deficient pyrazine ring can be displaced through nucleophilic substitution or participate in cross-coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution, such as bromination, preferentially occurs on the imidazole ring at the C3 position. This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at C3 compared to C2.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 8-position is a valuable site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand.[8] This is a crucial step in the synthesis of many biologically active 8-aminoimidazo[1,2-a]pyrazine derivatives.

  • Suzuki Coupling: The Suzuki coupling enables the formation of a carbon-carbon bond by reacting this compound with a boronic acid or its ester, again catalyzed by a palladium complex.[9] This reaction is widely used to introduce aryl or heteroaryl substituents at the 8-position.

G cluster_0 Key Reactions Start This compound Buchwald Buchwald-Hartwig Amination (with R₂NH, Pd catalyst) Start->Buchwald C-N bond formation Suzuki Suzuki Coupling (with R-B(OH)₂, Pd catalyst) Start->Suzuki C-C bond formation Electrophilic Electrophilic Substitution (e.g., Bromination at C3) Start->Electrophilic Substitution on imidazole ring Product_Amino 8-Amino-substituted derivative Buchwald->Product_Amino Product_Aryl 8-Aryl-substituted derivative Suzuki->Product_Aryl Product_Bromo 3-Bromo-8-chloro-derivative Electrophilic->Product_Bromo

Caption: Reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. This compound, as a key intermediate, plays a pivotal role in the development of these therapeutic agents.

Kinase Inhibitors

A significant number of imidazo[1,2-a]pyrazine derivatives have been investigated as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. For instance, derivatives of this scaffold have been explored as inhibitors of PI3Kα kinase, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.[10][11]

Antibacterial Agents

Derivatives of 8-amino-imidazo[1,2-a]pyrazine have been developed as inhibitors of the VirB11 ATPase HP0525, a critical component of the type IV secretion system in bacteria like Helicobacter pylori.[12][13] By targeting this essential bacterial machinery, these compounds show promise as novel antibacterial agents.

Other Therapeutic Areas

The versatility of the imidazo[1,2-a]pyrazine core has led to its exploration in a range of other therapeutic areas, including:

  • Hypoglycemic agents: Certain 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have demonstrated the ability to lower blood glucose levels.[14]

  • AMPAR Negative Modulators: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in synaptic transmission and have implications for neurological disorders.[9]

  • Smooth muscle relaxants: Some derivatives have exhibited potent smooth muscle relaxant activity.[15]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemical profile. Its straightforward synthesis, coupled with the versatile reactivity of both the imidazo[1,2-a]pyrazine core and the C8-chloro substituent, makes it an invaluable building block for the synthesis of complex molecules. The demonstrated and potential pharmacological activities of its derivatives, particularly as kinase inhibitors and antibacterial agents, underscore its significance in modern drug discovery and development. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 8-Chloroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural elucidation and analytical characterization.

Introduction to this compound

This compound belongs to the imidazo[1,2-a]pyrazine class of fused N-heterocycles. This scaffold is a common structural motif in pharmacologically active molecules, exhibiting a diverse range of biological activities. The presence of the pyrazine ring, a key component in several approved drugs, underscores the significance of its derivatives in drug discovery. The chloro-substituent at the 8-position offers a potential site for further chemical modification, making this a valuable building block for creating libraries of novel compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural confirmation of its derivatives.

Molecular and Physical Properties

Before delving into the spectroscopic data, a summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[1]
Molecular Weight 153.57 g/mol PubChem[1]
Exact Mass 153.0093748 DaPubChem[1]
CAS Number 69214-33-1Oakwood Chemical[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is based on computational predictions, which provide a reliable estimation of the expected chemical shifts and coupling constants.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound reveals four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core.

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.75d1.4
H-37.65d1.4
H-57.95d4.6
H-67.85d4.6

Disclaimer: Predicted data should be used as a guide and confirmed with experimental results.

Interpretation:

  • The protons on the imidazole ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of a vicinal coupling in a five-membered aromatic ring.

  • The protons on the pyrazine ring (H-5 and H-6) are also predicted to be doublets, but with a larger coupling constant, typical for ortho-coupling in a six-membered aromatic ring. The electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom influences the downfield chemical shifts of these protons.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the this compound core.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2118.5
C-3112.0
C-5130.0
C-6128.0
C-8145.0
C-8a142.0

Disclaimer: Predicted data should be used as a guide and confirmed with experimental results.

Interpretation:

  • The carbon atoms of the imidazole ring (C-2 and C-3) are expected to resonate at higher field (lower ppm) compared to those in the pyrazine ring.

  • The carbon atoms of the pyrazine ring (C-5, C-6, and C-8) and the bridgehead carbon (C-8a) are shifted downfield due to the influence of the electronegative nitrogen atoms and the chlorine atom. The carbon bearing the chlorine (C-8) is predicted to be the most downfield signal.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of heterocyclic compounds like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl3). B Filter the solution to remove any particulate matter. A->B C Transfer the solution to a clean, dry NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Lock and shim the magnetic field. D->E F Acquire ¹H and ¹³C spectra using standard pulse programs. E->F G Apply Fourier transform to the raw data. F->G H Phase and baseline correct the spectra. G->H I Reference the spectra (e.g., to TMS). H->I

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any suspended impurities.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay (5 times the longest T1) is necessary.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups and bonding within a molecule. While a full experimental spectrum is not available, the characteristic absorption bands for the imidazo[1,2-a]pyrazine core can be predicted.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H stretch (aromatic)Medium-Weak
1650-1500C=N and C=C stretchingStrong-Medium
1450-1300In-plane C-H bendingMedium
1100-1000C-Cl stretchStrong
900-650Out-of-plane C-H bendingStrong

Disclaimer: Predicted data should be used as a guide and confirmed with experimental results.

Interpretation:

  • The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

  • The region between 1650 and 1500 cm⁻¹ will contain a series of strong to medium bands corresponding to the C=N and C=C stretching vibrations of the fused heterocyclic rings. These are often characteristic of the specific ring system.

  • A strong absorption band is anticipated in the 1100-1000 cm⁻¹ region, which can be attributed to the C-Cl stretching vibration.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to various bending and stretching modes, which are unique to the molecule.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

FTIR_ATR_Workflow cluster_prep Sample Preparation & Measurement cluster_proc Data Analysis A Place a small amount of the solid sample directly onto the ATR crystal. B Apply pressure with the anvil to ensure good contact. A->B D Collect the sample spectrum. B->D C Collect the background spectrum (clean crystal). E The instrument software automatically ratios the sample to the background. D->E F Identify and label significant absorption peaks. E->F

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. The instrument's software will automatically perform the background subtraction.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electron Impact (EI) ionization is a common method for volatile, thermally stable compounds like this compound.

Expected Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 153, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 155 with an intensity of about one-third of the M⁺ peak is expected. This isotopic pattern is a key diagnostic feature for the presence of a single chlorine atom.

  • Fragmentation Pattern: The fragmentation of N-heterocyclic compounds under EI conditions can be complex.[3] For this compound, likely fragmentation pathways could involve:

    • Loss of HCl: A peak at m/z 117 (M - 36) could be observed.

    • Loss of a chlorine radical: A peak at m/z 118 (M - 35) may be present.

    • Ring cleavage: Fragmentation of the pyrazine or imidazole ring can lead to a variety of smaller fragment ions. For instance, the loss of HCN (27 Da) from fragment ions is a common pathway for nitrogen heterocycles.

Mass_Spec_Fragmentation M [C₆H₄ClN₃]⁺ m/z = 153/155 F1 [C₆H₃N₃]⁺ m/z = 117 M->F1 - HCl F2 [C₆H₄N₃]⁺ m/z = 118 M->F2 - Cl• F3 [C₅H₃N₂]⁺ m/z = 91 F1->F3 - HCN

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound, providing both separation and mass analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

    • Column: A nonpolar or moderately polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable for separating aromatic compounds.

    • Oven Program: A temperature gradient is used to elute the compound from the column. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • MS Conditions (EI):

    • Ionization Energy: Standard EI is performed at 70 eV.

    • Mass Range: The mass spectrometer should be set to scan a range that includes the molecular weight of the compound (e.g., m/z 50-300).

    • Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC column.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, along with standardized protocols for their acquisition. While the NMR and IR data presented are based on predictions, they offer a solid foundation for the initial identification and characterization of this important heterocyclic compound. The mass spectrometry section highlights the key diagnostic feature of the chlorine isotope pattern and plausible fragmentation pathways. For definitive structural confirmation, it is essential to acquire and interpret experimental data and compare it with the information provided in this guide.

References

An In-depth Technical Guide to 8-Chloroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its unique electronic and structural features have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a key derivative, 8-Chloroimidazo[1,2-a]pyrazine, including its fundamental physicochemical properties, detailed synthetic methodologies, and its significant role as a versatile building block in the discovery of potent kinase inhibitors and other therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction to this compound

This compound is a halogenated derivative of the fused bicyclic imidazo[1,2-a]pyrazine ring system. The presence of the chlorine atom at the 8-position provides a crucial handle for further chemical modifications, making it an exceptionally valuable starting material for the synthesis of diverse compound libraries. Its strategic importance lies in its ability to serve as a scaffold for molecules that can interact with a variety of biological targets, leading to a wide range of pharmacological activities.

Core Properties and Identification

A precise understanding of the fundamental properties of a compound is paramount for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 69214-33-1[1][2][3]
Molecular Formula C₆H₄ClN₃[1][2][3]
Molecular Weight 153.57 g/mol [1][2][3]
Appearance Solid (form may vary)General knowledge
Purity Typically >95% (commercial sources)General knowledge

Synthesis of the this compound Core

The synthesis of the imidazo[1,2-a]pyrazine scaffold can be achieved through several strategic approaches. A common and effective method involves the condensation of an appropriately substituted aminopyrazine with an α-halocarbonyl compound. This approach provides a reliable route to the core structure and can be adapted for the synthesis of various derivatives.

General Synthetic Workflow

The synthesis of this compound and its derivatives generally follows a convergent strategy where the fused ring system is constructed from readily available precursors. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Aminopyrazine Aminopyrazine Condensation Condensation Aminopyrazine->Condensation Alpha-halocarbonyl Alpha-halocarbonyl Alpha-halocarbonyl->Condensation Pyrazinium salt Pyrazinium salt Condensation->Pyrazinium salt Alkylation Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Pyrazinium salt->Imidazo[1,2-a]pyrazine Intramolecular Cyclization

Caption: General synthetic workflow for imidazo[1,2-a]pyrazines.

Detailed Experimental Protocol (Adapted for this compound)

The following protocol is an adapted procedure based on the synthesis of similar imidazo[1,2-a]pyrazine derivatives, such as 8-chloro-3-methylimidazo[1,2-a]pyrazine.[4] This provides a robust starting point for the laboratory-scale synthesis of the title compound.

Materials:

  • 3-Chloro-2-aminopyrazine

  • Chloroacetaldehyde (or a suitable precursor/equivalent)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-2-aminopyrazine (1 equivalent) in a suitable anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add chloroacetaldehyde (1.1 equivalents). The reaction is often facilitated by the presence of a mild base to neutralize the hydrogen halide formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC is recommended).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The chlorine atom at the 8-position serves as a versatile synthetic handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Inhibition of Protein Kinases

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of several important kinases.

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[5] Several studies have demonstrated that imidazo[1,2-a]pyrazine derivatives can effectively inhibit key kinases in this pathway, such as PI3Kα and mTOR.[6] The inhibitory activity is often achieved by designing molecules that can fit into the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits This compound Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Aurora Kinase Inhibition:

Aurora kinases are essential for regulating cell division, and their overexpression is linked to tumorigenesis. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, demonstrating the therapeutic potential of this scaffold in targeting mitotic processes in cancer cells.

Hsp90 Inhibition:

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines have been shown to exhibit Hsp90 inhibitory activity.[7]

Other Therapeutic Areas

Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas:

  • Hypoglycemic Agents: Certain 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been investigated for their ability to lower blood glucose levels, suggesting potential applications in the treatment of diabetes.[8]

  • Antibacterial Agents: The imidazo[1,2-a]pyrazine core has been utilized in the development of inhibitors of bacterial type IV secretion systems, highlighting its potential for creating novel antibacterial agents.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the drug discovery community. Its versatile chemistry, coupled with the proven biological activity of its derivatives, establishes it as a valuable building block for the synthesis of next-generation therapeutic agents. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved imidazo[1,2-a]pyrazine-based drugs with the potential to address a wide range of unmet medical needs. The insights and protocols provided in this guide aim to facilitate and inspire further research in this exciting and promising area of medicinal chemistry.

References

In silico modeling of 8-Chloroimidazo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 8-Chloroimidazo[1,2-a]pyrazine Derivatives for Drug Discovery

Abstract

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The introduction of a chlorine atom at the C8 position offers a critical handle for modulating potency, selectivity, and pharmacokinetic properties. This technical guide, intended for researchers, computational chemists, and drug development professionals, provides an in-depth exploration of the in silico modeling techniques used to accelerate the discovery and optimization of this compound derivatives. We will dissect the causality behind key computational choices, from target selection to lead validation, and provide field-proven protocols for molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR), and molecular dynamics simulations. This guide emphasizes a self-validating system of protocols, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Part 1: The this compound Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to Imidazo[1,2-a]pyrazines: Synthetic Versatility and Therapeutic Promise

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged heterocyclic scaffold of significant interest in pharmaceutical development.[1] Its rigid, planar structure and synthetic tractability make it an attractive starting point for building libraries of bioactive molecules.[2] This scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. The unique arrangement of nitrogen atoms in the pyrazine ring allows for a variety of molecular interactions, including hydrogen bonds, which are crucial for protein-ligand binding.[3] Compounds based on this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The Strategic Importance of the 8-Chloro Substitution

In drug design, the introduction of halogen atoms, particularly chlorine, is a well-established strategy for optimizing lead compounds. For the imidazo[1,2-a]pyrazine scaffold, substitution at the C8 position is particularly impactful. The 8-chloro group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. This substitution can lead to enhanced binding affinity through halogen bonding or by favorably positioning the molecule within a hydrophobic pocket of the target protein.[3] Furthermore, the chlorine atom can serve as a synthetic handle for further chemical modifications, enabling fine-tuning of the structure-activity relationship (SAR).

A Landscape of Biological Targets

The versatility of the this compound scaffold is evident from the diverse range of biological targets it has been shown to modulate. A primary focus has been on protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Key Biological Targets for Imidazo[1,2-a]pyrazine Derivatives:

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle progression, and their inhibition is a key strategy in oncology. Several studies have detailed the development of potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[6][7][8]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is a central signaling node for cell growth, proliferation, and survival. The imidazo[1,2-a]pyrazine core has been successfully employed to generate selective PI3Kα inhibitors.[9][10]

  • PIM-1 Kinase: This enzyme is implicated in cell survival and proliferation, making it an attractive target for cancer therapy. In silico studies have been used to identify pyrazine derivatives as potential PIM-1 inhibitors.[11]

  • Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents. Imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.[12]

  • Leishmania Casein Kinase 1 (L-CK1.2): This parasitic enzyme is a promising target for antileishmanial therapy. Pharmacophore-guided optimization has led to potent imidazo[1,2-a]pyrazine inhibitors of L-CK1.2.[13]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell development and activation, making it a target for autoimmune diseases and B-cell malignancies. 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors.[14][15]

Part 2: The Computational Chemist's Toolkit: Core In Silico Methodologies

The rational design of this compound derivatives heavily relies on a suite of computational tools that predict and explain the interaction between a small molecule and its biological target. These methods can be broadly categorized into structure-based and ligand-based approaches.

G cluster_SBDD Structure-Based Drug Design (SBDD) cluster_LBDD Ligand-Based Drug Design (LBDD) SBDD_node Requires 3D Target Structure (X-ray, NMR, Homology Model) Docking Molecular Docking SBDD_node->Docking informs MD Molecular Dynamics Docking->MD provides initial pose for VirtualScreening Virtual Screening Docking->VirtualScreening LeadOpt Lead Optimization MD->LeadOpt validates stability LBDD_node Requires Set of Active Ligands (No Target Structure Needed) QSAR QSAR LBDD_node->QSAR informs Pharmacophore Pharmacophore Modeling LBDD_node->Pharmacophore informs QSAR->LeadOpt Pharmacophore->VirtualScreening VirtualScreening->LeadOpt ADMET ADME-T Prediction LeadOpt->ADMET

Figure 1: Overview of In Silico Drug Design Methodologies.
Molecular Docking: Predicting Binding Interactions

Molecular docking is a cornerstone of structure-based drug design. It predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a scoring function. This technique is invaluable for virtual screening of large compound libraries and for understanding the specific interactions that drive binding affinity. For this compound derivatives, docking studies can reveal how the scaffold fits into the ATP-binding pocket of a kinase and how the 8-chloro substituent interacts with specific amino acid residues.[12][16]

Pharmacophore Modeling: Abstracting Key Chemical Features

When a 3D structure of the target is unavailable, or when one wants to understand the common features of a set of active molecules, pharmacophore modeling is employed. A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. These models can be used to screen databases for novel scaffolds that match the pharmacophoric requirements.[13][17]

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[14] 3D-QSAR, in particular, uses 3D representations of molecules to derive correlations between activity and spatial fields (e.g., steric and electrostatic). The resulting models, often visualized with contour maps, can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives by indicating regions where, for example, bulky groups or positive charges would be beneficial.[11][18]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of a ligand-protein complex, MD simulations allow us to observe the dynamic behavior of the system over time.[19] By simulating the movements of atoms and molecules, MD can assess the stability of a predicted binding pose, reveal key conformational changes upon ligand binding, and provide a more accurate estimation of binding free energy. This is crucial for validating docking results and understanding the nuanced, dynamic interactions that govern molecular recognition.[20]

ADME-T Prediction: Profiling Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is critical to avoid late-stage failures in drug development. In silico tools can predict a range of physicochemical and pharmacokinetic properties, such as solubility, membrane permeability, and potential for off-target toxicity, based on the molecule's structure.[4][21]

Part 3: Field-Proven Protocols: A Step-by-Step Guide

This section provides condensed, step-by-step methodologies for core in silico workflows. These protocols are designed to be self-validating by incorporating standard best practices at each stage.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis PDB 1. Fetch Target Structure (e.g., PDB ID: 2XJ1 for PIM-1K) PrepTarget 2. Prepare Target (Remove water, add hydrogens) PDB->PrepTarget DefineGrid 4. Define Binding Site (Grid Box Generation) PrepTarget->DefineGrid PrepLigand 3. Prepare Ligand (Generate 3D coords, assign charges) RunDocking 5. Run Docking (e.g., AutoDock Vina) PrepLigand->RunDocking DefineGrid->RunDocking Analyze 6. Analyze Results (Rank by score, visualize poses) RunDocking->Analyze Validate 7. Post-Docking Analysis (e.g., MD Simulation) Analyze->Validate

Figure 2: General Workflow for Molecular Docking Experiments.
Protocol: Molecular Docking of an this compound into a Kinase Active Site (e.g., PIM-1 Kinase)

This protocol outlines the steps for docking a ligand into the PIM-1 kinase active site (PDB ID: 2XJ1) using AutoDock Vina.[11]

Step 1: Target Preparation

  • Download the protein structure from the Protein Data Bank (e.g., 2XJ1).

  • Open the structure in a molecular viewer (e.g., UCSF Chimera, PyMOL).

  • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

  • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Save the prepared protein in .pdbqt format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Sketch the this compound derivative in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Generate a 3D structure and perform an initial energy minimization using a force field (e.g., MMFF94).

  • Assign partial charges and define rotatable bonds.

  • Save the prepared ligand in .pdbqt format.

Step 3: Grid Box Definition

  • Identify the active site of the kinase. This is typically the ATP-binding pocket where the original ligand was bound. Key residues for PIM-1K include Glu121, Lys67, and Asp186.[11]

  • Define a grid box that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

  • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

Step 4: Running AutoDock Vina

  • Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand files, and the grid box parameters.

  • Execute Vina from the command line: vina --config conf.txt --log results.log

Step 5: Analysis

  • The output file (results.pdbqt) will contain the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

  • Visualize the top-ranked poses within the protein active site to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Protocol: 3D-QSAR Model Generation

This protocol provides a conceptual workflow for generating a 3D-QSAR model for a series of this compound kinase inhibitors.[11][14]

Step 1: Data Set Preparation

  • Compile a dataset of at least 20-30 analogue compounds with a wide range of experimentally determined biological activities (e.g., IC50 values).

  • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)).

  • Divide the dataset into a training set (~75-80%) to build the model and a test set (~20-25%) to validate it.

Step 2: Molecular Alignment

  • This is the most critical step. All molecules in the training set must be aligned in 3D space. Alignment can be done based on a common scaffold or by docking each molecule into the target's active site (receptor-based alignment).[15]

Step 3: Generation of Molecular Fields

  • For each aligned molecule, calculate steric and electrostatic fields at surrounding grid points.

Step 4: Statistical Analysis

  • Use a statistical method, such as Partial Least Squares (PLS), to correlate the variations in the field values with the variations in the pIC50 values.

  • Key statistical parameters for a good model include a high cross-validated correlation coefficient (q² > 0.5) and a high non-cross-validated correlation coefficient (r² > 0.6).[15]

Step 5: Model Validation and Interpretation

  • Use the generated model to predict the pIC50 values for the test set compounds. The model's predictive power is confirmed if the predicted values are close to the experimental values.

  • Visualize the results as 3D contour maps. These maps show regions where steric bulk, positive charge, or negative charge is predicted to increase or decrease activity, providing a direct guide for molecular design.

Protocol: Molecular Dynamics (MD) Simulation with GROMACS

This protocol outlines the general steps for running an MD simulation of a protein-ligand complex using GROMACS.[22]

Step 1: System Preparation

  • Start with the best-ranked pose from a molecular docking experiment.

  • Generate a topology file for the protein using a GROMACS tool (e.g., pdb2gmx), selecting a force field like CHARMM27.[22]

  • Generate a topology and parameter file for the this compound ligand using a server like SwissParam or CGenFF.

  • Combine the protein and ligand topologies.

Step 2: Solvation and Ionization

  • Create a simulation box (e.g., cubic) around the complex.

  • Fill the box with water molecules (e.g., TIP3P water model).

  • Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.

Step 3: Simulation Execution

  • Energy Minimization: Remove any steric clashes or bad geometries in the initial setup.

  • Equilibration (NVT and NPT): Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to the desired level (e.g., 1 bar), allowing the system to relax. This is done in two phases: constant Number of particles, Volume, and Temperature (NVT), followed by constant Number of particles, Pressure, and Temperature (NPT).

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect data on the system's dynamics.

Step 4: Trajectory Analysis

  • Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

  • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

  • Analyze the hydrogen bonds formed between the ligand and protein over time.

Part 4: Integrated Case Study: Rational Design of Novel PI3Kα Inhibitors

This hypothetical case study integrates the methodologies described above to design novel this compound derivatives as inhibitors of PI3Kα, a key cancer target.[10]

Objective: To identify novel this compound derivatives with high potency for PI3Kα and favorable ADME profiles.

StepIn Silico MethodRationale and Expected Outcome
1 Target Analysis Analyze the crystal structure of PI3Kα to identify key features of the ATP-binding site. This provides the structural basis for docking and design.
2 Pharmacophore Modeling Generate a ligand-based pharmacophore model from known PI3Kα inhibitors. This model will capture the essential features required for binding.
3 Virtual Screening Use the pharmacophore model to screen a virtual library of this compound derivatives to identify compounds that match the required features.
4 Molecular Docking Dock the hits from the virtual screen into the PI3Kα active site. This step refines the hit list by ranking compounds based on their predicted binding affinity and analyzing their binding poses.[10]
5 3D-QSAR for Lead Optimization For a series of top hits, use 3D-QSAR to understand the SAR. The contour maps will guide modifications to the scaffold to improve potency. For example, a map might suggest adding a hydrogen bond donor at the C6 position.
6 ADME-T Prediction Profile the optimized leads for drug-like properties using tools like SwissADME to filter out compounds with predicted poor pharmacokinetics or toxicity issues.[21]
7 MD Simulation Select the top 1-2 final candidates and run 100 ns MD simulations to validate the stability of their binding poses and analyze the dynamics of the protein-ligand interaction. A stable RMSD for the ligand would provide high confidence in the binding mode.

This integrated workflow provides a robust, self-validating system. The pharmacophore model provides an initial hypothesis of required features, which is then tested and refined by molecular docking. The insights from docking and QSAR guide rational optimization, and the final designs are validated for binding stability through MD simulations, ensuring a high degree of confidence before committing to chemical synthesis and biological testing.

Part 5: Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The in silico modeling techniques detailed in this guide—molecular docking, pharmacophore modeling, QSAR, and MD simulations—are indispensable tools for navigating the complex chemical space and accelerating the design-synthesis-test cycle. By providing a framework for predicting and understanding molecular interactions, these computational methods de-risk the drug discovery process and enable the rational design of potent, selective, and drug-like candidates.

The future of in silico drug design for this and other scaffolds will undoubtedly involve the increasing integration of artificial intelligence and machine learning. These technologies can build more complex and predictive QSAR models, generate novel molecular structures de novo, and analyze MD simulation data with unprecedented speed and insight, further enhancing our ability to design the medicines of tomorrow.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Chloroimidazo[1,2-a]pyrazine (CAS No: 69214-33-1), a key heterocyclic scaffold in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine core is of significant interest due to its presence in a variety of biologically active molecules, including kinase inhibitors and anti-infective agents.[1][2] A thorough understanding of the physicochemical properties of this core structure is paramount for researchers in optimizing compound design, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document collates available computed data, provides experimental context through analysis of its parent analog, and details robust protocols for the experimental determination of its key physicochemical parameters.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that serves as a versatile scaffold in the design of novel therapeutics.[3] Its rigid structure and the specific arrangement of nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of its biological activity and physicochemical properties. Derivatives have shown promise as hypoglycemic agents, inhibitors of bacterial secretion systems, and as anticancer agents targeting kinases like PI3Kα.[1][2] The 8-chloro substituent on this scaffold provides a key modulation point, influencing both the electronic nature of the ring and its lipophilicity, while also serving as a synthetic handle for further chemical modification.

Molecular Structure and Identification

A foundational aspect of any chemical entity is its unambiguous identification through its structure and standardized chemical identifiers.

IdentifierValueSource(s)
IUPAC Name This compound[4]
CAS Number 69214-33-1[4]
Molecular Formula C₆H₄ClN₃[4][5]
SMILES C1=CN2C=CN=C(C2=N1)Cl[4]
InChIKey PREWHWRWNMLCNH-UHFFFAOYSA-N[4]

Core Physicochemical Properties: A Data-Driven Analysis

Molecular Weight and Composition

The molecular weight is a fundamental property derived directly from the molecular formula.

PropertyValueSource(s)
Molecular Weight 153.57 g/mol [4][5]
Exact Mass 153.0093748 Da[4]
Monoisotopic Mass 153.0093748 Da[4]
Physical State and Thermal Properties

This compound is supplied commercially as a solid.[5] While its experimental melting point is not published, the melting point of the unsubstituted parent compound, Imidazo[1,2-a]pyrazine (CAS 274-79-3) , is reported to be 90-94 °C .[6]

Expert Insight: The introduction of a chlorine atom is expected to increase the molecular weight and potentially enhance crystal lattice interactions through halogen bonding. Therefore, it is anticipated that the melting point of this compound will be significantly higher than that of its parent compound. A boiling point is not reported and is generally not a relevant parameter for a solid of this nature, as decomposition is likely to occur at high temperatures.

Solubility Profile

Solubility is a critical determinant of bioavailability and formulation feasibility. Quantitative experimental solubility data for this compound is sparse, with one supplier noting it is "sparingly soluble in water".[7] However, derivatives are noted to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[8][9]

Causality and Prediction: The planar, aromatic structure suggests low aqueous solubility, while the presence of three nitrogen atoms offers potential sites for hydrogen bonding. The chloro-substituent increases the lipophilicity of the molecule, likely further reducing its solubility in aqueous media compared to the parent imidazo[1,2-a]pyrazine. High solubility is expected in polar aprotic organic solvents like DMSO and DMF.

Lipophilicity and Polarity

Lipophilicity, commonly expressed as LogP, is a key parameter in drug design, influencing membrane permeability and metabolic stability. Polarity is often estimated by the Topological Polar Surface Area (TPSA).

ParameterValue (Computed)Source(s)
XLogP3 1.7[4]
Topological Polar Surface Area (TPSA) 30.2 Ų[4]

Note on Discrepancies: It is important for researchers to be aware that different computational algorithms can yield varying LogP values. While PubChem reports a computed XLogP3 of 1.7, other sources have reported values ranging from 1.38 to 2.15. Experimental determination is essential for definitive characterization. The TPSA, calculated based on the nitrogen atoms, suggests the molecule has a moderate degree of polarity, which is crucial for balancing solubility and permeability.

Acidity and Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

ParameterValue (Predicted)Source(s)
pKa (most basic) 1.50 ± 0.30[7]

Mechanistic Interpretation: The imidazo[1,2-a]pyrazine system contains several nitrogen atoms that can act as proton acceptors. The predicted pKa suggests that the compound is a weak base. The most basic nitrogen is likely N7 in the imidazole ring, though the electron-withdrawing effect of the adjacent pyrazine ring and the chloro-substituent at position 8 will reduce its basicity compared to a simple imidazole.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the proton NMR spectrum is expected to show four distinct signals, each integrating to one proton. Based on the structure, one would anticipate signals for H-2, H-3, H-5, and H-6. The chemical shifts and coupling constants would be diagnostic of their positions on the bicyclic system. For the parent imidazo[1,2-a]pyrazine, PMR data has been presented.[10]

  • ¹³C NMR: The carbon spectrum should display six signals corresponding to the six carbon atoms in the ring system. The carbon atom C-8, directly attached to the chlorine, would be expected to show a characteristic chemical shift. Spectral data for the parent compound is available and can serve as a reference.[1]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. In Electron Impact (EI) or Electrospray Ionization (ESI) modes, the molecular ion peak [M]+ or [M+H]+ would be observed. A key diagnostic feature would be the isotopic pattern of the molecular ion, which will show a characteristic ~3:1 ratio for the [M]+ and [M+2]+ peaks, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1600-1450 cm⁻¹ region), and a characteristic C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region).

UV-Visible (UV-Vis) Spectroscopy

Imidazo[1,2-a]azine derivatives are known to exhibit UV absorption. Typically, two main absorption bands are observed: one around 280 nm and another at approximately 315 nm, corresponding to π → π* transitions within the aromatic system.[8] Some derivatives also exhibit fluorescence.[11][12]

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides standardized, self-validating protocols for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a research compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry NMR->MS Purity Purity Assessment (e.g., HPLC, LC-MS) MS->Purity MP Melting Point Determination Purity->MP Sol Solubility Assay (Shake-Flask) MP->Sol LogP LogP Determination (Shake-Flask/HPLC) Sol->LogP pKa pKa Determination (Potentiometric/UV) LogP->pKa FinalData Comprehensive Physicochemical Profile pKa->FinalData

Caption: Workflow for the synthesis and physicochemical characterization.

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range of a solid crystalline compound, a key indicator of purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. Pure compounds typically have a sharp melting range (0.5-1.0 °C).

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material.

  • Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement (Initial): Place the capillary in a melting point apparatus. Heat the sample rapidly to obtain an approximate melting point. This provides a target range for the precise measurement.

  • Measurement (Precise): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat the block until the temperature is about 15-20 °C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts.

  • Reporting: The melting point is reported as the range T₁ - T₂. For high accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., pH 7.4 phosphate buffer) at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the compound in the filtered supernatant is then measured.

Caption: Shake-Flask method for equilibrium solubility determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent system). The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 1.2, 4.5, 6.8, 7.4 buffers) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.

  • Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Reactivity and Stability

The imidazo[1,2-a]pyrazine ring system exhibits distinct reactivity patterns. The imidazole ring is generally considered electron-rich and is susceptible to electrophilic substitution, with the C-3 position being a common site for reactions like bromination.[10] Conversely, the pyrazine ring is electron-deficient, making it more susceptible to nucleophilic attack, particularly at positions C-5 and C-8, especially when activated by leaving groups like the chloro-substituent.[10]

The compound should be stored in an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.[7] As with many heterocyclic compounds, prolonged exposure to light, strong acids, or strong bases may lead to degradation.

Conclusion

This compound is a foundational building block in modern drug discovery. This guide has synthesized the available computed physicochemical data and provided a framework for its interpretation based on the experimental properties of its parent analog. The provided protocols offer a clear path for researchers to generate the precise experimental data required for advanced research and development. A comprehensive understanding of these properties—from solubility and lipophilicity to reactivity and stability—is essential for unlocking the full therapeutic potential of this valuable heterocyclic scaffold.

References

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have made it a versatile building block for the development of novel therapeutic agents targeting a wide array of diseases. This guide provides an in-depth analysis of the imidazo[1,2-a]pyrazine scaffold, detailing its synthesis, key therapeutic applications, and the underlying mechanisms of action. We will explore its role in the development of inhibitors for critical cellular targets such as protein kinases and its efficacy in oncology, infectious diseases, and neuroscience, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Architectural and Therapeutic Significance of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine system is a bicyclic aromatic heterocycle composed of an imidazole ring fused to a pyrazine ring. This arrangement creates a planar, electron-rich structure that is amenable to a wide range of chemical modifications. Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.[1] Consequently, this scaffold serves as a foundational structure for designing potent and selective inhibitors for various enzymes and receptors.[2]

Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1] The ability to strategically modify the scaffold at multiple positions (C2, C3, C6, C8) allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, enabling the optimization of lead compounds for improved efficacy, selectivity, and drug-like characteristics.[3][4] This guide will delve into the key therapeutic areas where this scaffold has shown the most promise.

Synthetic Strategies: Building the Core Scaffold

The construction of the imidazo[1,2-a]pyrazine core is typically achieved through efficient and regioselective condensation reactions. The most common and robust methodology involves the reaction of an α-aminopyrazine with an α-halocarbonyl compound.[5][6] More advanced, multi-component reactions (MCRs) have also been developed to increase synthetic efficiency and molecular diversity.[2][7]

General Protocol: Two-Component Condensation

This protocol describes a foundational method for synthesizing a 2-substituted imidazo[1,2-a]pyrazine.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

  • Reactant Preparation: Dissolve 2-aminopyrazine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in 15 mL of anhydrous ethanol in a round-bottom flask.

  • Reaction Initiation: Add a catalytic amount of sodium bicarbonate (0.2 mmol) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Re-dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: Purify the resulting solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 2-phenylimidazo[1,2-a]pyrazine product.

The workflow for this synthesis and subsequent functionalization is a critical consideration in library development for screening purposes.

G cluster_synthesis General Synthesis Workflow cluster_functionalization Lead Optimization start Starting Materials (α-aminopyrazine, α-halocarbonyl) reaction Two-Component Condensation Reaction start->reaction workup Crude Product Work-up & Extraction reaction->workup purification Column Chromatography workup->purification core Imidazo[1,2-a]pyrazine Core purification->core functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) core->functionalization core->functionalization screening Biological Screening (e.g., Kinase Assays) functionalization->screening sar SAR Analysis screening->sar sar->functionalization Iterative Design lead_opt Optimized Lead Compound sar->lead_opt

Caption: A generalized workflow for the synthesis and optimization of imidazo[1,2-a]pyrazine derivatives.

Therapeutic Application in Oncology

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[8] Many signaling pathways crucial for cancer cell proliferation, survival, and metastasis are driven by kinases, making them prime therapeutic targets.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human tumors and is linked to poor prognosis. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases.[3][9]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. The scaffold fits into the ATP-binding pocket of the kinase, and specific substitutions at the C8 and other positions are optimized to form hydrogen bonds and other interactions with key amino acid residues, leading to potent inhibition.[10] Co-crystallization of derivatives with Aurora-A has provided detailed insights into these binding interactions, guiding structure-based drug design.[10] Optimization of the solvent-accessible 8-position has been shown to improve oral bioavailability and selectivity against off-target kinases.[3]

G cluster_pathway Role of Aurora Kinase B in Mitosis cluster_inhibition Therapeutic Intervention G2 G2 Phase M Mitosis G2->M Mitotic Entry Cytokinesis Cytokinesis M->Cytokinesis Chromosome Segregation Polyploidy Polyploidy & Aneuploidy M->Polyploidy Inhibition leads to Apoptosis Cell Death (Apoptosis) Polyploidy->Apoptosis Inhibitor Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor AuroraB Aurora B Kinase Inhibitor->AuroraB Inhibits AuroraB->M Regulates

Caption: Inhibition of Aurora B kinase by imidazo[1,2-a]pyrazine derivatives disrupts mitosis, leading to polyploidy and apoptosis in cancer cells.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling pathways in human cancer.[11] A novel series of imidazo[1,2-a]pyrazines has been developed as potent PI3K inhibitors.[11]

  • Mechanism of Action: These agents target the p110α isoform of PI3K, blocking the conversion of PIP2 to PIP3. This prevents the activation of downstream effectors like Akt and mTOR, thereby inhibiting cell growth, proliferation, and survival.[12] Studies have shown that specific imidazo[1,2-a]pyridine derivatives can effectively reduce levels of phospho-Akt and phospho-mTOR, induce G2/M cell cycle arrest, and promote apoptosis in melanoma and cervical cancer cells.[12]

Activity Against Various Cancer Cell Lines

The versatility of the scaffold has led to the development of compounds with broad-spectrum anticancer activity. Structure-activity relationship (SAR) studies have been crucial in optimizing potency.[1][5]

Table 1: Cytotoxic Activity of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound Target Cell Line IC50 (μM) Reference
10b HepG2 (Liver) 18 [2]
10b A375 (Melanoma) 16 [2]
12b MCF-7 (Breast) 11 [13]
18h A375P (Melanoma) < 0.06 [14]

| Compound 6 | HeLa (Cervical) | 9.7 |[12] |

Data synthesized from multiple sources to illustrate the broad applicability and potency of the scaffold.[2][12][13][14]

Application in Infectious Diseases: Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[15][16] The related imidazo[1,2-a]pyridine scaffold has yielded potent anti-TB agents, and similar potential is being explored for imidazo[1,2-a]pyrazines.[15][17]

  • Mechanism of Action: A key target for these compounds is the cytochrome bcc complex (QcrB), a component of the electron transport chain essential for cellular respiration and ATP synthesis in Mtb.[15] Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to bactericidal effects.

  • SAR Insights: SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers at specific positions result in nanomolar potency against Mtb.[15] Several lead compounds have demonstrated excellent activity against MDR and XDR strains, with favorable pharmacokinetic profiles in preclinical studies.[17] These design principles are directly applicable to the imidazo[1,2-a]pyrazine core.

Applications in Neuroscience

The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential in treating neurological and psychiatric disorders. Its structural features allow for interaction with key central nervous system (CNS) targets.

  • AMPAR Modulation: Derivatives have been identified as selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the TARP γ-8 auxiliary subunit.[18] These receptors are critical for fast synaptic transmission in the CNS.

  • Therapeutic Potential: TARP γ-8 is predominantly expressed in the hippocampus, a brain region implicated in epilepsy. Selective modulation of these specific AMPARs offers a promising strategy for developing novel anticonvulsant therapies with potentially fewer side effects than non-selective AMPAR antagonists.[18] In vivo studies have shown that optimized compounds exhibit robust seizure protection in preclinical models.[18]

Conclusion and Future Outlook

The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a "drug prejudice" core in medicinal chemistry. Its synthetic tractability and ability to potently and selectively interact with a diverse range of biological targets underscore its immense therapeutic potential. In oncology, derivatives are advancing as powerful kinase inhibitors. In infectious diseases, they offer a promising avenue for combating drug-resistant tuberculosis. Furthermore, their application in neuroscience for disorders like epilepsy highlights the scaffold's versatility.

Future research will likely focus on leveraging advanced synthetic methodologies to expand the accessible chemical space, employing computational and structure-based design to enhance selectivity, and exploring novel therapeutic applications. As our understanding of complex disease pathways deepens, the rational design of new agents based on the imidazo[1,2-a]pyrazine scaffold will undoubtedly continue to yield next-generation therapeutics for some of the most challenging medical conditions.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 8-chloroimidazo[1,2-a]pyrazine, a key heterocyclic scaffold in medicinal chemistry. The synthesis proceeds via the condensation and intramolecular cyclization of 2-amino-3-chloropyrazine with chloroacetaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in pharmacologically active molecules.[1] Its rigid, bicyclic structure and the specific arrangement of nitrogen atoms make it an ideal scaffold for interacting with various biological targets. Derivatives of this system have demonstrated a wide array of biological activities, including roles as antibacterial agents, kinase inhibitors, and modulators of various cellular signaling pathways.[2][3][4]

This compound, in particular, serves as a crucial intermediate for the development of more complex molecules. The chlorine atom at the 8-position is amenable to various substitution reactions, such as cross-coupling and nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[5] This application note presents a robust and validated protocol for the synthesis of this valuable building block from commercially available 2-amino-3-chloropyrazine.

Reaction Mechanism: The Chichibabin-Type Condensation and Cyclization

The synthesis of the imidazo[1,2-a]pyrazine ring system from a 2-aminopyrazine derivative is a classic example of a condensation-cyclization reaction, often considered a variation of the Chichibabin reaction for imidazo[1,2-a]pyridines.[6][7] The reaction proceeds through two key stages:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom (N1) of 2-amino-3-chloropyrazine onto the electrophilic carbonyl carbon of chloroacetaldehyde. This forms a transient hemiaminal intermediate, which quickly dehydrates to form an N-alkylated iminium ion.

  • Intramolecular Cyclization: The exocyclic amino group (-NH2) then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered imidazole ring.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.

A base, such as sodium bicarbonate, is incorporated to neutralize the hydrochloric acid (HCl) that is cogenerated during the cyclization and aromatization steps, driving the reaction towards the final product.

Reaction_Mechanism Start 2-Amino-3-chloropyrazine + Chloroacetaldehyde Intermediate1 Iminium Ion Intermediate Start->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Dihydro-Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Aromatization (-H2O) Experimental_Workflow A 1. Reaction Setup Combine reactants in ethanol B 2. Reflux Heat mixture to reflux for 12-18h A->B C 3. Monitoring Track progress with TLC B->C D 4. Solvent Removal Concentrate under vacuum C->D Upon completion E 5. Aqueous Work-up Partition between EtOAc and H2O D->E F 6. Drying & Filtration Dry organic layer with Na2SO4 E->F G 7. Purification Column chromatography F->G H 8. Final Product Isolate pure compound G->H

References

Palladium-catalyzed cross-coupling reactions on 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions on 8-Chloroimidazo[1,2-a]pyrazine

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is a privileged nitrogen-containing bridgehead heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its derivatives are endowed with a multitude of biological activities, including antibacterial, anti-inflammatory, and phosphodiesterase inhibitory properties. Furthermore, this structural motif is integral to compounds targeting receptor tyrosine kinases and has shown potential as ENPP1 inhibitors for cancer immunotherapy.[2] The ability to precisely and efficiently functionalize this core is paramount for developing novel therapeutics.

This guide focuses on the palladium-catalyzed cross-coupling reactions of this compound. The C8 position is a critical vector for structural modification, and the chloro-substituent provides a robust and accessible handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing researchers with the foundational knowledge to accelerate drug discovery programs.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle. Understanding this fundamental process is crucial for rational catalyst selection, reaction optimization, and troubleshooting. While specific steps can vary, the canonical cycle involves three key stages: Oxidative Addition, Transmetalation (for C-C/C-N couplings) or Carbopalladation (for Heck), and Reductive Elimination.

General_Palladium_Catalytic_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)-R)L_n OxAdd->Trans + R-M Trans->Pd0 Reductive Elimination Product Ar-R Coupled Product Trans->Product Ar-X = this compound\nR-M = Coupling Partner (e.g., Boronic Acid) Ar-X = this compound R-M = Coupling Partner (e.g., Boronic Acid)

Caption: General Palladium Catalytic Cycle.

  • Palladium Precursor (Pd(0) or Pd(II)): Reactions typically start with a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) or a Pd(0) complex (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). Pd(II) sources are reduced in situ to the active Pd(0) catalytic species.[3]

  • Ligands: These are critical for stabilizing the palladium center, modulating its reactivity, and facilitating key steps like oxidative addition and reductive elimination. The choice of ligand is often the most important variable for a successful reaction. Bulky, electron-rich phosphine ligands are frequently required for challenging substrates like heteroaryl chlorides.[4]

  • Base: The base plays multiple roles, including activating the transmetalating agent (e.g., in Suzuki coupling), facilitating the deprotonation of a nucleophile (e.g., in Buchwald-Hartwig amination), and neutralizing the acid generated during the cycle.[5][6]

  • Solvent: Typically, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are used to solubilize the reagents and catalyst system while withstanding the often-elevated reaction temperatures.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing C(sp²)-C(sp²) bonds, coupling an organoboron species (typically a boronic acid or ester) with an organic halide.[7]

Causality Behind Experimental Choices
  • Catalyst System: For coupling with an electron-deficient chloro-heterocycle like this compound, a standard catalyst like Pd(PPh₃)₄ can be effective. However, more challenging couplings may benefit from more active catalyst systems, such as Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the difficult oxidative addition of the Pd(0) into the strong Ar-Cl bond.

  • Base Selection: An aqueous inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. The base reacts with the boronic acid to form a more nucleophilic borate species (-B(OH)₃⁻), which is required for efficient transmetalation to the palladium center.[7][8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is standard. Water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[8]

Suzuki_Miyaura_Workflow start Start setup Combine this compound, Boronic Acid, Base, and Solvent start->setup degas Degas Mixture (N2 or Ar Purge) setup->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (e.g., H2O, EtOAc extraction) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Setup: To a flame-dried reaction vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as 1,4-dioxane/H₂O (e.g., in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2–5 mol%) and the ligand (e.g., PPh₃, SPhos, 4–10 mol%). For a pre-formed catalyst like Pd(PPh₃)₄, add it directly (2–5 mol%).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C) for 2–24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or CH₂Cl₂/methanol) to afford the 8-aryl-imidazo[1,2-a]pyrazine product.

Data Summary: Suzuki-Miyaura Reactions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Arylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Moderate-Good[9]
3-Chlorophenylboronic AcidPd(dppf)Cl₂K₂CO₃DME/H₂O150 (MW)~50-70[8]
4-Acetylphenylboronic AcidPd(dppf)Cl₂K₂CO₃DME/H₂O150 (MW)~30-50[8]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[10] This reaction is indispensable for introducing amine functionalities, which are prevalent in bioactive molecules.[11]

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Due to the electron-deficient nature of the this compound and the generally poor nucleophilicity of many amines, highly active, bulky, and electron-rich phosphine ligands are required. Ligands like XPhos, RuPhos, or Josiphos are often necessary to facilitate both the oxidative addition and the crucial C-N reductive elimination step.[12][13]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[10] These bases are strong enough to deprotonate the amine (or the N-Pd complex) to generate the active amide nucleophile but do not compete as nucleophiles themselves.

  • Reaction Conditions: Strict anhydrous and anaerobic (inert atmosphere) conditions are mandatory. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, deactivating the system. Water can hydrolyze the strong base and interfere with the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Cl(L_n) Pd0->OxAdd + Ar-Cl AmineCoord [Ar-Pd(II)-Cl(HNR'R'')]L_n OxAdd->AmineCoord + HNR'R'' Amido Ar-Pd(II)-NR'R''(L_n) AmineCoord->Amido + Base - Base-H+Cl- Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagent Setup (Glovebox): Inside a glovebox, add the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial. Add the palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%) and the ligand (e.g., XPhos, 2–5 mol%).

  • Substrate Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1–1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block (typically 80–110 °C). Stir vigorously for 4–24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (often on silica gel, sometimes pre-treated with triethylamine to prevent product streaking) to yield the 8-amino-imidazo[1,2-a]pyrazine derivative.

C-C Bond Formation with Alkynes: The Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkyne moieties, which are versatile handles for further transformations or key components in materials science and medicinal chemistry.[14]

Causality Behind Experimental Choices
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[15] The palladium complex undergoes oxidative addition with the 8-chloro-substrate. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper-acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[14][16]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[17] For less soluble substrates, a co-solvent like THF or DMF may be added.

  • Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These methods usually require a higher loading of a more active palladium catalyst and a stronger base to facilitate the direct formation of a palladium-acetylide species.[18]

Protocol: General Procedure for Sonogashira Coupling
  • Reagent Setup: To a reaction vial, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1–5 mol%).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under inert gas, add an anhydrous amine solvent (e.g., Et₃N or DIPEA). Then, add the terminal alkyne (1.1–1.5 equiv) via syringe. If a co-solvent is needed, use anhydrous THF or DMF.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is often exothermic upon alkyne addition.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like CH₂Cl₂ or ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 8-alkynyl-imidazo[1,2-a]pyrazine.

C-C Bond Formation with Alkenes: The Heck Reaction

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically leading to a substituted alkene product.[5] It is a powerful method for vinylation.

Causality Behind Experimental Choices
  • Catalyst System: The choice of catalyst depends on the reactivity of the alkene. For electron-deficient alkenes like acrylates, simple catalyst systems like Pd(OAc)₂ with PPh₃ can be effective. For electron-neutral or electron-rich alkenes, more specialized ligands may be needed. Phosphine-free conditions using palladacycle catalysts have also been developed.[19]

  • Base Selection: A moderately strong organic or inorganic base is required. Triethylamine (Et₃N) or an inorganic base like K₂CO₃ is commonly used. The base is not involved in transmetalation but is crucial for the final step of the catalytic cycle, where it promotes the elimination of HX (e.g., HCl) from the palladium intermediate to regenerate the active Pd(0) catalyst.[20]

  • Regioselectivity: The addition of the aryl group to the alkene (migratory insertion) typically occurs at the less substituted carbon of the double bond. The subsequent β-hydride elimination usually favors the formation of the more stable (often trans) alkene product.[5]

Protocol: General Procedure for Heck Reaction
  • Reagent Setup: In a reaction vial, combine this compound (1.0 equiv), the alkene (1.1–2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2–5 mol%), and any supporting ligand (e.g., P(o-tol)₃, 4–10 mol%).

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile, followed by the base (e.g., Et₃N or K₂CO₃, 1.5–2.5 equiv).

  • Reaction: Seal the vial and heat with vigorous stirring to a temperature typically between 80 °C and 140 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the 8-vinyl-imidazo[1,2-a]pyrazine product.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrazine Core at C3 and C6 Positions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a paramount heterocyclic scaffold in the realm of medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including their roles as kinase inhibitors, antineoplastic agents, and modulators of various cellular signaling pathways.[3][4] The therapeutic potential of this core structure is exemplified by the number of compounds that have entered clinical trials and are used as therapeutic agents.[5][6] The unique electronic properties of this fused N-heterocycle offer distinct opportunities for selective functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This guide provides a detailed exploration of the strategic functionalization of the imidazo[1,2-a]pyrazine core, with a specific focus on the electronically distinct C3 and C6 positions.

Understanding the Reactivity of the Imidazo[1,2-a]pyrazine Core

The regioselectivity of functionalization on the imidazo[1,2-a]pyrazine scaffold is dictated by the electron distribution within the bicyclic system. The five-membered imidazole ring is generally more electron-rich than the six-membered pyrazine ring, making it more susceptible to electrophilic attack.

  • C3-Position: The C3 position is the most electron-rich carbon atom in the imidazo[1,2-a]pyrazine ring system, rendering it highly susceptible to electrophilic aromatic substitution.[7][8] This high reactivity allows for the direct introduction of a variety of functional groups at this position.[9]

  • C6-Position: In contrast, the pyrazine ring is electron-deficient, making direct electrophilic substitution at the C6 position challenging. Functionalization at this site typically requires the pre-installation of a leaving group, such as a halogen, to facilitate cross-coupling reactions.[10] Alternatively, directed C-H activation methodologies can be employed.

The following diagram illustrates the relative reactivity of the positions on the imidazo[1,2-a]pyrazine core.

Caption: Reactivity map of the imidazo[1,2-a]pyrazine core.

Protocols for C3-Functionalization

The electron-rich nature of the C3 position allows for a variety of electrophilic substitution reactions.

Protocol 1: Electrophilic Bromination at C3

A common and efficient way to introduce a versatile handle at the C3 position is through electrophilic bromination. The resulting 3-bromo-imidazo[1,2-a]pyrazine is a key intermediate for further diversification via cross-coupling reactions.

Workflow for C3-Bromination:

G start Start dissolve Dissolve Imidazo[1,2-a]pyrazine in a suitable solvent (e.g., DMF) start->dissolve cool Cool the solution to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs stir Stir at room temperature add_nbs->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with aqueous sodium thiosulfate monitor->quench Reaction Complete extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for C3-bromination.

Detailed Steps:

  • Dissolution: Dissolve the starting imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-imidazo[1,2-a]pyrazine.

Protocols for C6-Functionalization

Functionalization at the C6 position typically involves palladium-catalyzed cross-coupling reactions on a pre-functionalized core, such as a 6-bromo-imidazo[1,2-a]pyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol describes the coupling of a 6-bromo-imidazo[1,2-a]pyrazine with a boronic acid or ester.[11][12][13]

Workflow for C6-Suzuki Coupling:

G start Start combine Combine 6-bromo-imidazo[1,2-a]pyrazine, boronic acid/ester, Pd catalyst, and base in a reaction vessel start->combine add_solvent Add a suitable solvent system (e.g., Dioxane/Water) combine->add_solvent degas Degas the mixture add_solvent->degas heat Heat the reaction mixture under an inert atmosphere degas->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Extract with an organic solvent filter->extract dry Dry the organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for C6-Suzuki coupling.

Detailed Steps:

  • Reaction Setup: In a reaction vessel, combine 6-bromo-imidazo[1,2-a]pyrazine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: Extract the filtrate with an appropriate organic solvent.

  • Drying and Concentration: Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the C6-functionalized imidazo[1,2-a]pyrazine.

Sequential and One-Pot Functionalization Strategies

Advanced synthetic strategies allow for the sequential or one-pot functionalization of both the C3 and C6 positions, providing rapid access to highly decorated imidazo[1,2-a]pyrazine derivatives.[11][12][13] A notable example involves a palladium-catalyzed one-pot sequential Suzuki cross-coupling at C6 followed by a direct C-H arylation at the C3 position.[11][12][13]

Table 1: Summary of Representative Functionalization Reactions

PositionReaction TypeReagents and ConditionsTypical YieldsReference
C3 Electrophilic BrominationNBS, DMF, 0 °C to rt70-95%[14][15]
C3 Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)50-80%[16]
C3 Vilsmeier-Haack FormylationPOCl₃, DMF60-90%[17][18]
C6 Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °C60-90%[11][12][13]
C6 Negishi CouplingOrganozinc reagent, Pd-PEPPSI catalyst, THF, 25 °C85-98%[19]
C6 Buchwald-Hartwig AminationAmine, Pd catalyst, ligand (e.g., Xantphos), base50-85%[10]

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust toolkit for the selective functionalization of the imidazo[1,2-a]pyrazine core at the C3 and C6 positions. The ability to precisely introduce a wide array of substituents at these key positions is crucial for the exploration of the chemical space around this privileged scaffold and for the development of novel therapeutic agents. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including photoredox and electrochemical methods, for the C-H functionalization of this important heterocyclic system, further expanding the synthetic chemist's ability to craft novel molecular architectures.[17][18]

References

Protocol for in vitro kinase assay using imidazo[1,2-a]pyrazine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for In Vitro Kinase Assay Using Imidazo[1,2-a]Pyrazine Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them a primary focus for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting various kinases, including Aurora kinases and PI3K.[2][3][4] This guide provides a detailed framework for the development and execution of robust in vitro kinase assays to characterize the inhibitory potential of imidazo[1,2-a]pyrazine-based compounds. We present step-by-step protocols for two prevalent and highly sensitive non-radioactive assay formats: the luminescence-based ADP-Glo™ Kinase Assay and the Homogeneous Time-Resolved Fluorescence (HTRF®) assay. The document emphasizes the principles of assay optimization, data analysis, and troubleshooting to ensure the generation of high-quality, reproducible data for drug discovery programs.

Introduction: The Convergence of Kinase Biology and Privileged Scaffolds

The human kinome comprises over 500 protein kinases that act as master regulators of cellular processes by catalyzing the phosphorylation of specific substrates.[5] This transfer of a phosphate group from ATP to a protein substrate serves as a molecular switch, modulating protein function, localization, and stability.[6] Given their central role, aberrant kinase activity is frequently implicated in the pathogenesis of cancer, inflammation, and metabolic disorders.[1][7]

The imidazo[1,2-a]pyrazine core is a heterocyclic structure that has proven to be a highly effective scaffold for the design of kinase inhibitors.[8] Its structural features allow it to mimic the purine ring of ATP, enabling compounds to competitively bind within the highly conserved ATP-binding pocket of many kinases.[3] Lead optimization of this core has yielded potent inhibitors of key oncogenic kinases such as Aurora kinases and phosphoinositide 3-kinases (PI3Ks).[2][9]

Evaluating the potency and selectivity of these inhibitors requires robust and reliable in vitro assays. An in vitro kinase assay is a biochemical method that measures the enzymatic activity of a purified kinase in a cell-free system.[10] This allows for the direct assessment of an inhibitor's effect on the kinase's catalytic function without the confounding variables of a cellular environment, such as membrane permeability or off-target effects.[11]

Selecting the Optimal Kinase Assay Platform

A variety of assay technologies are available to quantify kinase activity, each with distinct advantages and limitations.[5][12] The choice of platform is a critical decision that impacts throughput, cost, and sensitivity.

  • Radiometric Assays: Traditionally considered the "gold standard," these assays use radioisotope-labeled [γ-³²P]ATP or [γ-³³P]ATP and measure the incorporation of the radiolabel into the substrate.[13][14] They directly measure catalytic activity and are universally applicable to any kinase-substrate pair.[15][16] However, they pose safety risks, generate radioactive waste, and are not easily amenable to high-throughput screening (HTS).[17]

  • Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), use fluorescently labeled substrates or antibodies to detect phosphorylation.[10] HTRF®, for example, is a robust technology that combines FRET with time-resolved measurement to reduce background interference, making it highly suitable for HTS.[7][18]

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring one of the products of the kinase reaction: either the amount of ADP produced or the amount of ATP consumed.[6] The Promega ADP-Glo™ assay is a highly sensitive and versatile platform that measures ADP production.[19][20] Its luminescent signal correlates directly with kinase activity, offering a large dynamic range, making it ideal for screening both potent inhibitors and kinases with low enzymatic activity.[6][21]

For the purpose of this guide, we will focus on providing detailed protocols for the ADP-Glo™ (Luminescence) and HTRF® (TR-FRET) assays due to their widespread adoption, high sensitivity, and amenability to HTS formats.

Foundational Principles: Assay Development and Optimization

Before screening inhibitors, the kinase assay must be systematically optimized to ensure it is robust, reproducible, and sensitive to inhibition.[22][23] This involves several key experiments.

Key Reagents and Quality Control
  • Kinase: Use a highly purified, active recombinant kinase. Enzyme preparations should be validated for purity and activity.[24] Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate: The substrate can be a peptide or a full-length protein. If using a peptide, ensure it is of high purity and contains the specific phosphorylation motif for the kinase of interest.

  • Imidazo[1,2-a]pyrazine Inhibitor: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in assay buffer, keeping the final DMSO concentration in the assay consistent and typically ≤1%.[25]

Systematic Optimization Workflow

The goal of optimization is to find conditions that yield a strong signal-to-background ratio while ensuring the reaction remains in the linear range, where the rate of product formation is proportional to enzyme concentration and time.[23]

  • Enzyme Titration: Determine the minimal enzyme concentration that produces a robust signal. This conserves enzyme and ensures that the assay can accurately measure potent inhibitors, as the lowest measurable IC₅₀ value is typically half the enzyme concentration.[23][26]

  • Time-Course Experiment: Identify the optimal reaction time. The reaction should be stopped within the linear phase of product formation (typically 10-20% substrate turnover) to ensure the measured activity is the initial velocity.[23][27]

  • ATP and Substrate Kₘ Determination: Determine the Michaelis-Menten constant (Kₘ) for both ATP and the substrate. For characterizing ATP-competitive inhibitors like many imidazo[1,2-a]pyrazines, running the assay with an ATP concentration at or near its Kₘ value is critical.[23] This ensures sensitivity to competitive inhibitors and allows for a more meaningful comparison of inhibitor potency (IC₅₀) across different kinases.[17][26]

  • Z'-Factor Validation: For HTS applications, assess the quality and reproducibility of the assay by calculating the Z'-factor.[22] A Z'-factor > 0.5 indicates an excellent and robust assay.

G z_factor z_factor setup setup z_factor->setup Optimized Conditions

Detailed Experimental Protocols

The following are generalized protocols. Specific volumes and concentrations should be optimized for each kinase-inhibitor system. All experiments should include the following controls[28]:

  • Positive Control (100% Activity): All components except the inhibitor (substitute with vehicle, e.g., DMSO).

  • Negative Control (0% Activity): All components except the kinase.

  • Inhibitor Control: A known reference inhibitor for the kinase, if available.

Protocol 1: Luminescence-Based Assay (ADP-Glo™)

This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[19] It is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[6][29]

G ADP ADP ADP_Glo_Reagent ADP_Glo_Reagent Depleted_ATP Depleted_ATP Kinase_Detection_Reagent Kinase_Detection_Reagent

Materials:

  • White, opaque 96- or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified Kinase, Substrate, and Imidazo[1,2-a]pyrazine inhibitor

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Thaw all components and prepare assay buffers as recommended by the manufacturer. Prepare serial dilutions of the imidazo[1,2-a]pyrazine inhibitor in assay buffer containing a constant concentration of DMSO.

  • Assay Plate Setup (e.g., 25 µL final volume):

    • Add 5 µL of inhibitor dilutions or vehicle (for controls) to the appropriate wells.

    • Add 10 µL of a solution containing the kinase and substrate to all wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (at 2.5x the final desired concentration, e.g., Kₘ) to all wells to start the reaction.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the predetermined linear reaction time (e.g., 60 minutes).

  • First Detection Step (ATP Depletion):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[19]

  • Second Detection Step (Signal Generation):

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.[19]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure the luminescence using a plate reader.

Component Example Stock Conc. Volume per Well Example Final Conc.
Inhibitor/Vehicle5x Final5 µL1x
Kinase + Substrate2.5x Final10 µL1x
ATP2.5x Final10 µLe.g., 100 µM (Kₘ)
Kinase Reaction Vol. 25 µL
ADP-Glo™ Reagent1x25 µL
Kinase Detection Rgt1x50 µL
Total Detection Vol. 100 µL
Protocol 2: TR-FRET Assay (HTRF®)

This assay measures the phosphorylation of a biotinylated substrate.[30] A Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody serves as the donor, and streptavidin-coupled XL665 (a long-wavelength fluorophore) serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[7][18]

Materials:

  • White or black, low-volume 384-well plates

  • HTRF® KinEASE™ Kit or equivalent components (antibody, streptavidin-XL665)

  • Purified Kinase, Biotinylated Substrate, and Imidazo[1,2-a]pyrazine inhibitor

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare Reagents: Prepare assay buffers and serial dilutions of the inhibitor as described in Protocol 1.

  • Assay Plate Setup (e.g., 20 µL final volume):

    • Add 5 µL of inhibitor dilutions or vehicle to the appropriate wells.

    • Add 5 µL of a solution containing the kinase to all wells.

    • Add 5 µL of a solution containing the biotinylated substrate.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (at 4x the final desired concentration) to all wells.[18]

    • Incubate at the optimal temperature for the predetermined linear reaction time.

  • Stop and Detect:

    • Add 20 µL of Detection Mix (containing the Eu³⁺-labeled antibody and SA-XL665 in a buffer with EDTA to stop the reaction) to each well.[30]

    • Incubate for 60 minutes at room temperature, protected from light.[18]

  • Read Plate: Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~337 nm.[18]

Component Example Stock Conc. Volume per Well Example Final Conc.
Inhibitor/Vehicle4x Final5 µL1x
Kinase4x Final5 µL1x
Biotinylated Substrate4x Final5 µL1x
ATP4x Final5 µLe.g., 100 µM (Kₘ)
Kinase Reaction Vol. 20 µL
Detection Mix2x20 µL1x
Total Detection Vol. 40 µL

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data (luminescence or HTRF ratio) must first be used to calculate the percentage of kinase activity inhibited at each compound concentration.

  • For Luminescence (ADP-Glo™): Signal is proportional to activity. % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Negative] / [Signal_Positive - Signal_Negative])

  • For TR-FRET (HTRF®): Signal is proportional to activity. % Inhibition = 100 * (1 - [Ratio_Inhibitor - Ratio_Negative] / [Ratio_Positive - Ratio_Negative])

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[17][31] It is the most common measure of inhibitor potency.

  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear, four-parameter sigmoidal dose-response curve using software like GraphPad Prism or equivalent.[32]

  • The software will calculate the IC₅₀ value from the curve fit.

It is crucial to remember that the IC₅₀ value is not an absolute constant; it is dependent on the specific assay conditions, particularly the ATP concentration.[17][26] For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC₅₀ value.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Compound interferes with detection reagents (e.g., luciferase inhibition).[28] 2. Contaminated reagents. 3. Kinase autophosphorylation.[17]1. Run a "no enzyme" control with the inhibitor to check for interference. 2. Use fresh, high-purity reagents. 3. Run a "no substrate" control to measure autophosphorylation.
Low Signal or Small Assay Window 1. Inactive or insufficient kinase. 2. Sub-optimal reaction time or temperature. 3. Incorrect buffer conditions (pH, cofactors).1. Verify enzyme activity with a new aliquot. Increase enzyme concentration if necessary. 2. Re-optimize the time course. Ensure temperature is optimal for the kinase. 3. Check literature for optimal buffer conditions for the specific kinase.
Poor Curve Fit / High Data Scatter 1. Pipetting errors. 2. Inhibitor precipitation at high concentrations. 3. Compound aggregation.[28]1. Use calibrated pipettes and ensure proper mixing. 2. Check the solubility of the compound in the final assay buffer. 3. Repeat the assay with a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100).[28]
Inhibitor Ineffective In Vitro but Active in Cells 1. High ATP concentration in the assay is outcompeting the inhibitor.[33] 2. The inhibitor may be a pro-drug, requiring metabolic activation. 3. The inhibitor may act via an indirect mechanism not captured in the biochemical assay.1. Re-run the assay with ATP concentration at or below the Kₘ. 2. This is a limitation of in vitro assays; consider assays with liver microsomes. 3. Investigate alternative mechanisms of action.

Conclusion

The protocol outlined in this guide provides a robust framework for characterizing imidazo[1,2-a]pyrazine inhibitors against their target kinases. By carefully selecting an appropriate assay platform and performing systematic optimization, researchers can generate high-quality, reproducible IC₅₀ data. This information is fundamental for establishing structure-activity relationships (SAR), determining inhibitor selectivity, and advancing promising compounds through the drug discovery pipeline. Adherence to best practices in assay design, including the use of proper controls and thoughtful data interpretation, is paramount for making sound decisions in the quest for novel kinase-targeted therapeutics.

References

MTT assay protocol for cytotoxicity of 8-Chloroimidazo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Cytotoxicity Screening of 8-Chloroimidazo[1,2-a]pyrazine Derivatives Using the MTT Colorimetric Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Cytotoxicity Profiling in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as kinase inhibitors and anticancer agents[1][2]. The development of novel compounds, such as this compound derivatives, necessitates a robust and efficient method for evaluating their cytotoxic potential early in the drug discovery pipeline. This initial screening is critical to identify promising lead candidates and eliminate compounds with unfavorable toxicity profiles[3][4].

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for assessing in vitro cytotoxicity[5][6]. It provides a foundational analysis of how a compound affects cellular metabolic activity, which in most healthy cell populations, is directly proportional to the number of viable cells[7][8]. This application note provides an in-depth, field-proven protocol for utilizing the MTT assay to determine the cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50) of this compound derivatives.

The Biochemical Principle of the MTT Assay

The trustworthiness of the MTT assay is grounded in its biochemical mechanism, which interrogates a key hallmark of cellular viability: mitochondrial function. The assay's core principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.

Mechanism Explained:

  • Cellular Uptake: Due to its positive charge, MTT can readily pass through the intact plasma and mitochondrial membranes of living, metabolically active cells[8][9].

  • Enzymatic Reduction: Within the mitochondria, NAD(P)H-dependent oxidoreductase enzymes, particularly succinate dehydrogenase, cleave the tetrazolium ring of MTT, converting it to formazan[7].

  • Quantification: The resulting formazan crystals are insoluble in aqueous solutions. A solubilization agent, typically Dimethyl Sulfoxide (DMSO), is added to dissolve these crystals, producing a colored solution[9][10]. The intensity of this purple color, which is directly proportional to the number of viable cells, is then quantified by measuring its absorbance with a spectrophotometer (microplate reader)[6][8].

This process ensures that only viable cells with active mitochondrial respiration can perform the conversion, making it a reliable indicator of cell health.

MTT_Mechanism cluster_extracellular Extracellular Space cluster_cell Viable Cell cluster_formazan Insoluble Formazan Crystals cluster_measurement Quantification MTT Yellow, Soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Mitochondrion Mitochondrion MTT->Mitochondrion Enters viable cell Enzymes Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Formazan Purple, Insoluble Formazan Enzymes->Formazan Reduces MTT Solubilized Solubilized Purple Solution Reader Spectrophotometer (Read Absorbance ~570 nm) Solubilized->Reader Measure intensity Solvent Solubilization Agent (e.g., DMSO) Solvent->Solubilized Dissolves crystals

Caption: Biochemical mechanism of the MTT cytotoxicity assay.

Foundational Steps: Quality Control and Assay Development

The reproducibility and reliability of any cell-based assay hinge on rigorous quality control. Before screening novel compounds, establishing a validated system is paramount to ensure that the observed effects are due to the compound's activity and not experimental artifacts[11].

  • Cell Line Integrity:

    • Authentication: Always use cell lines from a reputable cell bank. Periodically perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line, as misidentification and cross-contamination are widespread issues that can invalidate results[12][13].

    • Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination. This insidious contaminant is not visible by standard microscopy but can significantly alter cellular metabolism and response to treatments, leading to erroneous data[12][14].

    • Passage Number: Use cells with a low, consistent passage number. High passage numbers can lead to genetic drift and altered phenotypes, affecting reproducibility[15].

  • Optimizing Cell Seeding Density: The number of cells seeded per well is a critical parameter. Too few cells will yield a low signal, while too many can lead to over-confluence, nutrient depletion, and altered metabolic states, creating a non-linear relationship between cell number and absorbance[15][16].

    • Procedure: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well). Incubate for the planned duration of your compound exposure (e.g., 24, 48, or 72 hours). Perform the MTT assay and plot absorbance vs. cell number.

    • Objective: Identify the cell density that falls within the linear range of the curve at the end of the experiment. This ensures the assay has sufficient dynamic range to detect both cytotoxic and cytostatic effects.

Detailed Experimental Protocol

This protocol is designed for adherent cells in a 96-well format. All steps involving cell culture should be performed under sterile conditions in a laminar flow hood.

Materials and Reagents
  • Cell Line: Appropriate cancer or normal cell line (e.g., MCF-7, A549, Vero).

  • Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Derivatives: Stock solutions prepared in sterile DMSO (e.g., 10 mM).

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a concentration of 5 mg/mL[6][17]. Filter-sterilize the solution through a 0.22 µm filter and store at -20°C, protected from light. The solution's integrity is vital for reliable results.

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (spectrophotometer).

Step-by-Step Procedure

Step 1: Cell Seeding

  • Harvest cells that are in the logarithmic growth phase using trypsin.

  • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the pre-determined optimal seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Pro-Tip: To avoid the "edge effect"—where wells on the perimeter of the plate evaporate faster, leading to variability—fill the outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data[18].

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to adhere and resume exponential growth[10].

Step 2: Compound Treatment

  • Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. A typical concentration range might be 0.1 to 100 µM.

  • Also prepare the necessary controls:

    • Vehicle Control: Medium containing the same final concentration of DMSO used for the highest compound concentration (e.g., 0.5%). This is crucial to ensure the solvent itself is not causing cytotoxicity[15].

    • Untreated Control (100% Viability): Medium without any compound or vehicle.

    • Blank Control (Background): Medium only, with no cells. This is used to subtract the background absorbance of the medium and MTT reagent.

  • After 24 hours of incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the appropriate concentrations of the test compounds or controls to the designated wells. It is standard practice to test each concentration in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Incubation and Formazan Solubilization

  • After the treatment period, carefully aspirate the compound-containing medium.

  • Add 100 µL of fresh, serum-free medium to each well. Using serum-free medium at this stage minimizes interference from serum components[10].

  • Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. Monitor the formation of the precipitate under a microscope.

  • After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals[10][19].

  • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization, resulting in a homogenous purple solution[20].

Step 4: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • It is recommended to use a reference wavelength of 630 nm or higher to subtract non-specific background absorbance, which increases the accuracy of the readings[20].

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells (Optimal Density in 96-well plate) incubate1 2. Incubate (24h) (Allow cells to adhere) seed->incubate1 treat 3. Add Compound Dilutions & Controls (Vehicle, Untreated) incubate1->treat incubate2 4. Incubate (24-72h) (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO, Shake) add_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read calculate 8. Calculate % Viability read->calculate plot 9. Generate Dose-Response Curve calculate->plot ic50 10. Determine IC50 Value plot->ic50

Caption: Experimental workflow for MTT-based cytotoxicity assessment.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the blank (medium-only) wells from all other wells.

  • Calculate Percent Viability: Normalize the data to the untreated control wells. The viability of cells treated with the compound is expressed as a percentage of the viability of the untreated cells[21]. % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

  • Generate Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis). This transformation typically produces a sigmoidal (S-shaped) curve[22].

  • Determine the IC50 Value: The IC50 is the concentration of a compound that inhibits the metabolic activity (viability) of a cell population by 50%[22]. This value is determined from the dose-response curve using non-linear regression analysis, which can be performed with software like GraphPad Prism or Microsoft Excel with appropriate add-ins[21][23].

Example Data Presentation
Compound Concentration (µM)Log(Concentration)Avg. Absorbance (570nm)Std. Deviation% Viability
0 (Untreated Control)-1.2500.085100.0%
0 (Vehicle Control)-1.2450.09199.6%
0.1-1.01.1980.07695.8%
10.01.0500.06584.0%
101.00.6300.05050.4%
501.70.2130.02517.0%
1002.00.1150.0199.2%
IC50 Value (from curve fit)~9.8 µM

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects- Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate[18].
High Background Absorbance - Microbial contamination of medium or cells.- Phenol red in the medium can interfere.- Incomplete removal of MTT solution.- Perform regular sterility and mycoplasma checks[15][24].- Use phenol red-free medium during the MTT incubation step[15].- Be meticulous when aspirating solutions.
Low Absorbance Readings (Weak Signal) - Cell seeding density is too low.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan.- Perform a cell titration experiment to find the optimal density[15].- Increase MTT incubation time (up to 4 hours is typical).- Ensure complete dissolution of crystals by adequate shaking in DMSO.
Compound Interference - Colored compounds can absorb at 570 nm.- Compounds with reducing properties can reduce MTT non-enzymatically.- Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract it from the experimental values.

Conclusion

The MTT assay is a powerful and efficient tool for the primary cytotoxic screening of novel this compound derivatives. When executed with rigorous attention to quality control, protocol standardization, and accurate data analysis, this method provides reliable and reproducible IC50 values. These values are fundamental for structure-activity relationship (SAR) studies and for selecting promising drug candidates for further, more complex mechanistic and in vivo studies.

References

Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors Using 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cell Division in Cancer Therapy with Imidazo[1,2-a]pyrazine Scaffolds

The Aurora kinases, a family of serine/threonine kinases, are critical regulators of mitosis. Their aberrant expression is a hallmark of many human cancers, making them compelling targets for anticancer drug development.[1] The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective Aurora kinase inhibitors.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-chloroimidazo[1,2-a]pyrazine as a key starting material for the synthesis of this important class of inhibitors.

The strategic importance of the this compound lies in its versatile reactivity, allowing for the introduction of diverse functionalities at the C8 position through well-established cross-coupling methodologies. This, combined with the potential for further derivatization at other positions of the heterocyclic core, provides a powerful platform for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This guide will detail the synthetic pathways, provide step-by-step protocols for key reactions, and discuss the biological evaluation of the resulting compounds.

The Role of Aurora Kinases in Mitosis and Cancer

Aurora kinases A, B, and C play distinct and essential roles throughout the cell division process. Overexpression of Aurora A and B is frequently observed in a wide range of human tumors and is often associated with poor prognosis.[1]

  • Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.

  • Aurora B is a chromosomal passenger protein that regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

Inhibition of Aurora kinases disrupts these critical mitotic events, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells. This targeted approach offers a promising therapeutic window, selectively affecting cancerous cells while sparing their non-proliferating counterparts.

Strategic Synthesis of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors

The general synthetic strategy for this class of inhibitors hinges on the sequential functionalization of the imidazo[1,2-a]pyrazine core. The 8-chloro substituent serves as a versatile handle for introducing a variety of amine-containing fragments via palladium-catalyzed Buchwald-Hartwig amination. Further diversity can be achieved through Suzuki-Miyaura cross-coupling reactions at other positions, typically after initial halogenation.

Below is a generalized workflow for the synthesis of a representative Aurora kinase inhibitor, starting from this compound.

Synthesis_Workflow A This compound B Halogenation (e.g., NBS) (Intermediate 1) A->B Step 1 C Suzuki-Miyaura Coupling (Aryl or Heteroaryl boronic acid) (Intermediate 2) B->C Step 2 D Buchwald-Hartwig Amination (Amine) (Final Inhibitor) C->D Step 3

Caption: General synthetic workflow for imidazo[1,2-a]pyrazine Aurora kinase inhibitors.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[3] Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine (Intermediate 1)

This protocol describes the regioselective bromination of this compound at the C3 position using N-bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-8-chloroimidazo[1,2-a]pyrazine as a solid.

Characterization (Expected):

  • ¹H NMR: Signals corresponding to the protons on the imidazo[1,2-a]pyrazine core, with a downfield shift of the proton at the C5 or C6 position due to the deshielding effect of the bromine atom.

  • MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the product.

Protocol 2: Synthesis of 3-Bromo-8-(pyridin-3-yl)imidazo[1,2-a]pyrazine (Intermediate 2) via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-8-chloroimidazo[1,2-a]pyrazine with a suitable boronic acid.

Materials:

  • 3-Bromo-8-chloroimidazo[1,2-a]pyrazine (Intermediate 1)

  • Pyridine-3-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 3-bromo-8-chloroimidazo[1,2-a]pyrazine (1.0 eq), pyridine-3-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-8-(pyridin-3-yl)imidazo[1,2-a]pyrazine.

Protocol 3: Synthesis of the Final Aurora Kinase Inhibitor via Buchwald-Hartwig Amination

This final step involves the amination of the C8 position with a desired amine, for example, 4-morpholinoaniline, using a palladium catalyst and a suitable ligand.

Materials:

  • 3-Bromo-8-(pyridin-3-yl)imidazo[1,2-a]pyrazine (Intermediate 2)

  • 4-Morpholinoaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 3-bromo-8-(pyridin-3-yl)imidazo[1,2-a]pyrazine (1.0 eq), 4-morpholinoaniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final Aurora kinase inhibitor.

Characterization and Data Presentation

The identity and purity of all synthesized compounds should be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations for a Representative Inhibitor
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the imidazo[1,2-a]pyrazine core, the pyridyl moiety, the morpholine ring, and the phenyl linker. Integration should be consistent with the number of protons in each environment.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, indicating a high degree of purity (typically >95%).

In Vitro and Cellular Assays for Inhibitor Evaluation

Once synthesized and characterized, the inhibitory activity of the compounds against Aurora kinases must be determined.

Protocol 4: In Vitro Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the IC₅₀ value of a compound against Aurora A and Aurora B kinases.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, kinase, and substrate to wells A->B C Initiate reaction with ATP B->C D Stop reaction and deplete remaining ATP C->D E Add detection reagent and measure luminescence D->E

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Kinase substrate (e.g., myelin basic protein or a specific peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Synthesized inhibitor compound

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO and then in kinase assay buffer.

  • In a 384-well plate, add the diluted inhibitor, recombinant Aurora kinase, and the kinase substrate. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cellular Proliferation Assay

This assay assesses the ability of the synthesized inhibitors to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI₅₀ (concentration for 50% inhibition of growth) value.

Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-a]pyrazine scaffold offers multiple points for modification to explore SAR and optimize inhibitor properties.

  • C8 Position: Substitution at this position with various amines is crucial for potency and can influence selectivity. The nature of the amine can impact interactions with the solvent-exposed region of the ATP-binding pocket.

  • C6 Position: Aryl or heteroaryl groups at this position often form key interactions within the kinase hinge region. Modifications here can significantly affect potency.

  • C3 Position: Introduction of small substituents at the C3 position can modulate the electronic properties of the ring system and influence binding.

A systematic exploration of these positions, guided by the protocols outlined in this document, will enable the development of highly potent and selective Aurora kinase inhibitors.

Conclusion

The this compound is a valuable and versatile starting material for the synthesis of a diverse range of Aurora kinase inhibitors. The synthetic routes, primarily involving Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are robust and amenable to the generation of libraries for SAR studies. The provided protocols for synthesis, characterization, and biological evaluation offer a solid framework for researchers to embark on the discovery and development of novel anticancer therapeutics targeting the Aurora kinase family.

References

Development of antibacterial agents from 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and optimization of 8-Chloroimidazo[1,2-a]pyrazine derivatives as novel antibacterial agents.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The World Health Organization estimates that by 2050, AMR-related deaths could reach 10 million annually, rivaling the global death toll from cancer[1]. This crisis has been exacerbated by a dwindling pipeline of new antibiotics, with many pharmaceutical companies exiting the field[2]. The last truly novel class of antibacterial agents was discovered in 1984, highlighting a critical need for innovation[2].

Fused heterocyclic systems are a cornerstone of medicinal chemistry, and among them, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure."[3][4] This nitrogen-rich bicyclic system is a structural analog of deazapurines and is endowed with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties[3][4]. Derivatives of this scaffold can target various essential bacterial pathways, including the synthesis of cell walls, proteins, DNA, and RNA[3].

This application note provides a comprehensive guide to the development of antibacterial agents based on the this compound core. We present detailed protocols for the chemical synthesis of derivatives, robust methods for evaluating their antibacterial efficacy and cytotoxic profile, and insights into establishing a structure-activity relationship (SAR) to guide lead optimization.

Part 1: Synthesis of this compound Derivatives

A flexible and efficient synthetic strategy is paramount for generating a library of compounds for biological screening. The most common and reliable method for constructing the 2-aryl-8-chloroimidazo[1,2-a]pyrazine core involves the condensation of 2-amino-3-chloropyrazine with an appropriate α-bromo aryl ketone[5]. This approach allows for significant diversity at the C2 position of the scaffold.

Rationale for Synthetic Strategy
  • Accessibility of Starting Materials : 2-amino-3-chloropyrazine and various acetophenones (precursors to α-bromo ketones) are commercially available or readily synthesized.

  • Reaction Efficiency : The condensation reaction typically proceeds in good yields under mild conditions.

  • Diversity : By varying the starting acetophenone, a wide array of aryl, heteroaryl, and alkyl substituents can be installed at the C2 position, which is crucial for probing the SAR. Further modifications at the C8 position, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), can introduce additional diversity[4][5].

Workflow for Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Diversification (Optional) A Aryl Ketone (e.g., Acetophenone) B α-Bromo Aryl Ketone A->B CuBr2 or NBS D 2-Aryl-8-chloroimidazo[1,2-a]pyrazine B->D C 2-Amino-3-chloropyrazine C->D Reflux, e.g., in tBuOH E Final Derivative D->E e.g., Buchwald-Hartwig Coupling with Sulfonamide

Caption: General synthetic workflow for 2-aryl-8-chloroimidazo[1,2-a]pyrazine derivatives.

Protocol 1: Synthesis of 2-Aryl-8-chloroimidazo[1,2-a]pyrazine

This protocol details the synthesis of a representative compound, 8-chloro-2-phenylimidazo[1,2-a]pyrazine.

Materials:

  • Acetophenone

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

  • 2-Amino-3-chloropyrazine

  • tert-Butanol (tBuOH)

  • Sodium bicarbonate (NaHCO₃)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of α-Bromoacetophenone:

    • To a solution of acetophenone (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).

    • Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC. The use of CuBr₂ is a safer alternative to liquid bromine[4].

    • After completion, cool the reaction to room temperature and filter to remove copper(I) bromide precipitate.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield crude α-bromoacetophenone, which can often be used in the next step without further purification.

  • Synthesis of 8-chloro-2-phenylimidazo[1,2-a]pyrazine:

    • In a round-bottom flask, combine α-bromoacetophenone (1.0 eq), 2-amino-3-chloropyrazine (1.1 eq), and sodium bicarbonate (1.5 eq) in tert-butanol[5].

    • Reflux the mixture for 16-24 hours, monitoring by TLC. The bicarbonate neutralizes the HBr formed during the cyclization.

    • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

    • Resuspend the residue in dichloromethane and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain the pure 2-aryl-8-chloroimidazo[1,2-a]pyrazine.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of Antibacterial Activity

The first critical step in biological evaluation is to determine the potency of the synthesized compounds against relevant bacterial pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[1][6][7].

Rationale for MIC Assay
  • Quantitative Results : Provides a precise MIC value (e.g., in µg/mL), allowing for direct comparison of compound potency[7].

  • Standardization : The method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility[1].

  • High-Throughput : The 96-well plate format is amenable to screening a large number of compounds and concentrations simultaneously[6].

Workflow for Broth Microdilution MIC Assay

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) A->C B Prepare Compound Serial Dilutions in 96-Well Plate B->C D Incubate Plate (37°C, 16-20 hours) C->D E Read Plate Visually or Spectrophotometrically D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into CAMHB[6].

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[6].

    • Dilute this standardized suspension in fresh CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells[8].

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound at the highest desired concentration (prepared in CAMHB from the DMSO stock) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no compound), and well 12 as the negative control (broth only)[6].

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum from Step 1 to each well (wells 1-11), ensuring the final volume is consistent across wells.

    • Seal the plate and incubate at 37°C for 16-20 hours[6].

  • Determination of MIC:

    • After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[6].

    • Optionally, resazurin or another growth indicator can be added to aid in visualization, or absorbance can be read on a plate reader.

Data Presentation

Summarize the results in a clear, tabular format.

Table 1: Hypothetical Antibacterial Activity of this compound Derivatives

Compound ID R-Group at C2 MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Lead-01 Phenyl 16 64
Lead-02 4-Fluorophenyl 8 32
Lead-03 4-Nitrophenyl 4 16
Lead-04 Thiophene 32 >64

| Ciprofloxacin | (Reference) | 0.5 | 0.25 |

Part 3: Evaluation of In Vitro Cytotoxicity

A promising antibacterial agent must be selective, killing pathogens without harming the host.[9] Therefore, assessing the cytotoxicity of new compounds against mammalian cells is a critical step in early-stage drug discovery.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[11]

Rationale for MTT Assay
  • Mechanism : Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[11].

  • Quantitative : The assay provides a quantitative measure of cell viability, allowing for the calculation of an IC₅₀ value (the concentration of compound that inhibits 50% of cell viability).

  • Versatility : It can be used with a wide range of adherent and suspension cell lines[12].

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 or HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, count, and dilute the cells in complete medium.

    • Seed the 96-well plate with a predetermined number of cells per well (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment[6].

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the highest concentration of DMSO used) and a blank control (medium only)[6].

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well[6].

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[6].

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Table 2: Hypothetical Cytotoxicity of Lead Compounds against HEK293 Cells | Compound ID | IC₅₀ (µM) | Selectivity Index (SI)* | | :--- | :--- | :--- | | Lead-01 | >100 | >6.25 | | Lead-02 | 85 | >10.6 | | Lead-03 | 30 | 7.5 | | Lead-04 | >100 | >3.1 | | Doxorubicin | (Reference) | 0.8 | N/A | *Selectivity Index (SI) = IC₅₀ / MIC (against S. aureus). A higher SI is desirable.

Part 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the synthesized compounds with their biological activity. This analysis provides critical insights for rational drug design, guiding the synthesis of more potent and selective analogs. For the imidazo[1,2-a]pyrazine scaffold, key positions for modification include C2, C3, and C8[3][4][13].

Key SAR Insights from the Literature
  • C2 Position : Substituents at the C2 position significantly influence antibacterial activity. Electron-withdrawing groups on an aryl ring at this position (e.g., fluoro, nitro) can enhance potency, as suggested by the hypothetical data in Table 1[3].

  • C8 Position : The chlorine atom at C8 is a key handle for diversification. Replacing it with various amine or sulfonamide groups via Buchwald-Hartwig coupling can modulate both activity and physicochemical properties like solubility[5][13].

  • C3 Position : While less explored, substitution at the C3 position can also impact activity. Introducing groups here can alter the electronic and steric profile of the molecule[13].

G cluster_SAR Structure-Activity Relationship Hotspots SAR_Core Imidazo[1,2-a]pyrazine Core C2 C2 Position: - Aryl/Heteroaryl groups crucial - Electron-withdrawing groups (F, NO2) may increase activity SAR_Core->C2 Major Modulation C8 C8 Position (Cl): - Key for diversification - Amination can modulate activity and solubility SAR_Core->C8 Major Modulation C3 C3 Position: - Substitution can fine-tune activity SAR_Core->C3 Fine-Tuning

Caption: Key positions on the imidazo[1,2-a]pyrazine scaffold for SAR exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic routes are flexible, and the primary in vitro assays for activity and toxicity are robust and well-established. By systematically synthesizing derivatives and evaluating them through the protocols outlined here, researchers can build a comprehensive SAR profile.

Promising lead compounds with high potency (low MIC) and low cytotoxicity (high IC₅₀ and Selectivity Index) should be advanced to the next stages of the drug discovery pipeline. These steps include:

  • Mechanism of Action Studies : Investigating how the compounds kill bacteria (e.g., inhibition of DNA gyrase, cell wall synthesis, etc.)[3][14].

  • Spectrum of Activity : Testing against a broader panel of clinically relevant and drug-resistant pathogens.

  • In Vivo Efficacy : Evaluating the compounds in animal models of infection to assess their performance in a living system.

  • ADME/Tox Studies : Characterizing the absorption, distribution, metabolism, excretion, and toxicology profile of the lead candidates.

By following this structured approach, the scientific community can effectively explore the potential of the imidazo[1,2-a]pyrazine class and contribute to the urgent global effort to combat antimicrobial resistance.

References

Evaluating the Anticancer Potential of Imidazo[1,2-a]pyrazines: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Promise of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to target various critical pathways in cancer progression, such as inhibiting protein kinases like PI3K and Aurora kinases, and disrupting tubulin polymerization.[1][4][5] Given the significant therapeutic interest, a robust and systematic evaluation of their anticancer activity is paramount. This guide provides a comprehensive overview of essential cell-based assays to characterize the efficacy and elucidate the mechanism of action of novel imidazo[1,2-a]pyrazine derivatives.

The following sections detail a logical workflow for screening and characterizing these compounds, beginning with broad cytotoxicity assessments and progressing to more nuanced assays that probe specific cellular processes like apoptosis, cell cycle progression, and metastatic potential. Each protocol is presented with an emphasis on the underlying principles and critical considerations to ensure data integrity and reproducibility.

Section 1: Foundational Analysis - Assessing Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This provides a fundamental measure of the compound's potency and is crucial for determining the appropriate concentration range for subsequent mechanistic studies. The MTT/MTS assay is a widely used, reliable, and high-throughput method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption="Workflow of the MTT cytotoxicity assay."

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, A375)[1][2][3]

  • Complete cell culture medium

  • Imidazo[1,2-a]pyrazine compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Expert Insight: The seeding density is critical. Cells should be in the exponential growth phase during the assay to ensure sensitivity to the compound.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[7] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterDescription
Cell Lines Panel of relevant cancer cell lines (e.g., breast, lung, colon)
Compound Concentrations Typically a log-fold serial dilution (e.g., 0.01 µM to 100 µM)
Incubation Time 24, 48, and 72 hours to assess time-dependent effects
Controls Vehicle control (e.g., DMSO), untreated cells, and blank (medium only)
Readout Absorbance at 570 nm
Endpoint IC50 value

Section 2: Delving Deeper - Mechanism of Action Studies

Once the cytotoxic potential of an imidazo[1,2-a]pyrazine derivative is established, the next crucial step is to investigate its mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis), disrupts the normal cell cycle, or inhibits cell migration and invasion.

Apoptosis Assays

Apoptosis is a common mechanism by which anticancer drugs exert their effects.[7] Several assays can be employed to detect and quantify apoptosis.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[10] Propidium iodide (PI) is a fluorescent nucleic acid dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11] Co-staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption="Apoptosis detection by Annexin V/PI staining."

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyrazine compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend 1-5 x 10^5 cells in 1X Annexin V binding buffer.[10] Add Annexin V-FITC and PI according to the manufacturer's instructions.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[10]

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these caspases.[14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[14][15] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[14]

Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the imidazo[1,2-a]pyrazine compound.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16][17] Add a volume of reagent equal to the volume of cell culture medium in each well.[17]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[17]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[18] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[19]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[20] A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.[19]

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyrazine compound for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[21] This step permeabilizes the cells and preserves their DNA.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase. RNase treatment is essential to prevent the staining of RNA.[19]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[21]

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the PI fluorescence on a linear scale.[22]

Cell Migration and Invasion Assays

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis. The Transwell assay is a widely used in vitro method to assess these capabilities.[23]

Principle: The Transwell assay utilizes a two-chamber system separated by a porous membrane.[24][25] For a migration assay, cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with fetal bovine serum) is placed in the lower chamber.[26] Cells that migrate through the pores to the underside of the membrane are fixed, stained, and counted.[27] For an invasion assay, the membrane is coated with an extracellular matrix (ECM) protein, such as Matrigel, which mimics the basement membrane.[25] In this case, cells must degrade the ECM to migrate through the pores.[24]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption="Principle of the Transwell migration and invasion assay."

Protocol:

  • Chamber Preparation: For invasion assays, coat the Transwell inserts with Matrigel and incubate to allow for solidification.[26]

  • Cell Seeding: Starve cells in serum-free medium, then seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for a duration that allows for cell migration/invasion (e.g., 24-48 hours).

  • Cell Removal and Fixation: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[25][27] Fix the migrated cells on the lower surface with methanol or paraformaldehyde.[25][27]

  • Staining and Quantification: Stain the migrated cells with a dye such as crystal violet.[27] Count the stained cells in several microscopic fields to quantify migration or invasion.

Section 3: Target Engagement and Deconvolution

While phenotypic assays are essential for characterizing the anticancer effects of imidazo[1,2-a]pyrazines, identifying the direct molecular target(s) is crucial for rational drug design and understanding the mechanism of action.[28][29]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying drug-target engagement in a cellular context.[30][31] The principle is based on ligand-induced thermal stabilization of the target protein.[31] When a compound binds to its target protein, it generally increases the protein's stability and resistance to thermal denaturation.[32] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed.[33] The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blotting.[30] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[34]

Protocol:

  • Cell Treatment: Treat intact cells with the imidazo[1,2-a]pyrazine compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.[33]

  • Protein Quantification: Analyze the amount of the putative target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves and determine the thermal shift.

Conclusion: A Strategic Approach to Anticancer Evaluation

The suite of cell-based assays described in this guide provides a robust framework for the comprehensive evaluation of imidazo[1,2-a]pyrazine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of cell death and growth inhibition, and confirming target engagement, researchers can build a strong preclinical data package. This multi-faceted approach is essential for identifying promising lead compounds and advancing them through the drug discovery pipeline.

References

Application Notes & Protocols: Synthesis and Evaluation of 8-Amino-Imidazo[1,2-a]pyrazine Derivatives as Potent Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical drivers of oncogenesis.[1][2] Its role in protecting mutated and overexpressed oncoproteins makes it a prime target for cancer therapy.[1][3] This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of 8-amino-imidazo[1,2-a]pyrazine derivatives, a promising scaffold for the development of novel Hsp90 inhibitors. We detail a robust multi-component synthetic strategy and provide step-by-step protocols for key biochemical and cell-based assays to characterize the inhibitory potential and mechanism of action of these compounds.

Introduction: The Rationale for Targeting Hsp90

Cancer cells are often described as being "addicted" to the Hsp90 chaperone machinery.[1] Hsp90 constitutes 1-2% of total cellular protein and is responsible for the conformational maturation and stability of a wide array of client proteins.[4] These clients include receptor tyrosine kinases (e.g., HER2/ErbB2), serine/threonine kinases (e.g., RAF-1, AKT), transcription factors (e.g., mutant p53), and telomerase, all of which are pivotal in promoting the hallmarks of cancer.[3][5][6]

By inhibiting Hsp90's intrinsic ATPase activity, small molecules can lock the chaperone in a non-functional state.[4][7] This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[4][7][8] The simultaneous downregulation of multiple oncogenic pathways offers a significant therapeutic advantage over single-target agents. The 8-amino-imidazo[1,2-a]pyrazine scaffold has emerged as a valuable pharmacophore for developing potent and selective Hsp90 inhibitors.

Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Mechanism of Inhibition ATP ATP ADP ADP + Pi Hsp90_Open Hsp90 (Open Conformation) ADP->Hsp90_Open ADP Release Client_Unfolded Unfolded Client Protein Client_Unfolded->Hsp90_Open Binding Client_Folded Folded (Active) Client Protein Hsp90_ATP Hsp90-ATP Complex (Closed Conformation) Hsp90_Open->Hsp90_ATP ATP Binding Hsp90_Client Hsp90-Client Complex Hsp90_ATP->Hsp90_Client Hsp90_Client->ADP ATP Hydrolysis Hsp90_Client->Client_Folded Release Ub_Proteasome Ubiquitin-Proteasome Pathway Hsp90_Client->Ub_Proteasome Targeting Inhibitor 8-Amino-Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Hsp90_ATP Blocks ATP Binding Site Degradation Client Protein Degradation Ub_Proteasome->Degradation

Figure 1: Hsp90 chaperone cycle and mechanism of inhibition.

Synthetic Protocol: Groebke–Blackburn–Bienaymé Multicomponent Reaction

The synthesis of a diverse library of 8-amino-imidazo[1,2-a]pyrazine derivatives can be efficiently achieved using the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[9][10] This approach offers high atom economy and allows for the rapid generation of structural diversity by varying the three core inputs: a 2,3-diaminopyrazine, an aldehyde, and an isocyanide.

Causality: The GBB reaction is chosen for its efficiency in constructing the complex heterocyclic scaffold in a single pot. The use of a Lewis acid catalyst, such as Yttrium (III) triflate (Y(OTf)₃), is crucial for activating the aldehyde and facilitating the cascade of condensation and cyclization reactions that form the final product.[9][10]

GBB_Reaction r1 2,3-Diaminopyrazine catalyst Y(OTf)₃ MeOH, 70°C r1->catalyst plus1 + r2 Aldehyde (R¹CHO) r2->catalyst plus2 + r3 Isocyanide (R²NC) r3->catalyst product 2,3-Disubstituted 8-Amino-imidazo[1,2-a]pyrazine catalyst->product

Figure 2: General scheme for the GBB three-component synthesis.

2.1. Materials

  • Substituted 2,3-diaminopyrazine (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Substituted isocyanide (1.2 equiv)

  • Yttrium (III) triflate (Y(OTf)₃) (10 mol%)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Reaction vessel, magnetic stirrer, condenser, heating mantle

2.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2,3-diaminopyrazine (1.0 equiv), the aldehyde (1.1 equiv), and Y(OTf)₃ (0.10 equiv).

  • Solvent Addition: Add anhydrous methanol to achieve a concentration of approximately 0.2 M with respect to the diaminopyrazine.

  • Isocyanide Addition: Add the isocyanide (1.2 equiv) to the stirring suspension.

  • Reaction: Equip the vessel with a condenser and heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-amino-imidazo[1,2-a]pyrazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

A tiered approach is recommended for evaluating the biological activity of newly synthesized compounds. This workflow begins with a biochemical assay to confirm direct target engagement, followed by cell-based assays to determine cellular potency and confirm the on-target mechanism of action.

Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 Biochemical & Cellular Evaluation Synthesis GBB Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, HRMS Purification->Characterization ATPase_Assay Protocol 3.1: Hsp90 ATPase Assay (Determine IC₅₀) Characterization->ATPase_Assay Viability_Assay Protocol 3.2: Cell Viability Assay (Determine GI₅₀) ATPase_Assay->Viability_Assay Western_Blot Protocol 3.3: Western Blot Analysis (Confirm MoA) Viability_Assay->Western_Blot Data_Analysis Data Analysis & SAR Interpretation Western_Blot->Data_Analysis

Figure 3: Overall experimental workflow from synthesis to biological characterization.

3.1. Protocol 1: Hsp90α ATPase Activity Assay (Biochemical)

Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.[7] Inhibition of ATPase activity is a direct measure of target engagement. The Malachite Green assay is a sensitive method for detecting free phosphate.[7][11]

  • Materials:

    • Purified recombinant human Hsp90α protein

    • Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂

    • ATP solution (1 mM in assay buffer)

    • Test compounds and positive control (e.g., NVP-AUY922) serially diluted in DMSO

    • Malachite Green Reagent

    • 96-well microplate, microplate reader (620 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add 10 µL of the diluted compound or vehicle control (DMSO).

    • Add 70 µL of Hsp90α protein diluted in assay buffer to each well. Include wells without Hsp90 as a background control.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of 1 mM ATP solution to all wells.

    • Incubate the plate at 37°C for 90 minutes.

    • Stop the reaction by adding 100 µL of Malachite Green Reagent.

    • Incubate for 20 minutes at room temperature for color development.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Subtract the background absorbance (no Hsp90) from all other readings.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

3.2. Protocol 2: Cell Viability Assay (Cell-Based)

Principle: This protocol determines the cytotoxic or cytostatic effect of the Hsp90 inhibitors on cancer cells. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11][12]

  • Materials:

    • Cancer cell line (e.g., BT-474 breast cancer, HCT-116 colon cancer)

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates, incubator (37°C, 5% CO₂)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with 100 µL of the medium containing the compounds or vehicle control.

    • Incubation: Incubate the plate for 72 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

3.3. Protocol 3: Western Blot for Client Protein Degradation (Mechanism of Action)

Principle: A hallmark of Hsp90 inhibition is the degradation of its client proteins and a compensatory upregulation of the heat shock protein Hsp70.[12][13] This assay provides definitive evidence of on-target activity within the cell.

  • Materials:

    • Cancer cell line, 6-well plates

    • Test compounds

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, PVDF membrane

    • Primary antibodies (e.g., anti-AKT, anti-HER2, anti-Hsp70, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the test compound (e.g., 0.5x, 1x, 5x GI₅₀) and a vehicle control for 24 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Expected Results: Successful Hsp90 inhibition will result in a dose-dependent decrease in the expression levels of client proteins (e.g., AKT, HER2) and a dose-dependent increase in Hsp70 expression. β-actin serves as a loading control to ensure equal protein loading across lanes.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. Structure-Activity Relationship (SAR) studies can be guided by comparing the potency of different derivatives.

Table 1: Representative Biological Data for Hsp90 Inhibitors

Compound IDR¹ GroupR² GroupHsp90α IC₅₀ (nM)BT-474 GI₅₀ (nM)
IA-01 4-Methoxyphenyltert-Butyl75.2150.5
IA-02 3,4-Dichlorophenyltert-Butyl25.848.9
IA-03 4-MethoxyphenylCyclohexyl68.5135.1
IA-04 3,4-DichlorophenylCyclohexyl19.135.7
NVP-AUY922 (Control)(Control)13.021.0

Data are hypothetical and for illustrative purposes only.

Interpretation: The data in Table 1 would suggest that a 3,4-dichlorophenyl substitution at the R¹ position and a cyclohexyl group at the R² position (Compound IA-04) lead to more potent Hsp90 inhibition compared to other substitutions. This provides a clear direction for the next round of synthesis and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 8-Chloroimidazo[1,2-a]pyrazine. This challenging substrate, a key scaffold in medicinal chemistry, requires careful consideration of reaction parameters to achieve high yields and purity.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

The difficulty arises from two primary factors inherent to the substrate. First, aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the Suzuki-Miyaura reaction.[2][3][4] The Carbon-Chlorine bond is stronger, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.[4] Second, the imidazo[1,2-a]pyrazine core contains multiple nitrogen atoms that can act as Lewis bases. These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which ultimately stalls the reaction.[5][6]

Q2: What is the best starting point for selecting a catalyst system?

For an unreactive heteroaryl chloride like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] Success hinges on using a palladium precatalyst paired with a highly active ligand.

  • Recommendation: Start with a second or third-generation Buchwald palladacycle precatalyst (e.g., XPhos Pd G2 or G3). These are air-stable, and the associated bulky, electron-rich phosphine ligands (like XPhos) are specifically designed to accelerate the oxidative addition of aryl chlorides.[5][8] They also help stabilize the catalytic species and prevent deactivation.[9]

Q3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?

The choice of boron reagent is critical and depends on the stability of your specific coupling partner.

  • Boronic Acids: While often more reactive, they can be prone to decomposition via protodeboronation, especially under basic aqueous conditions, which lowers the effective concentration of your nucleophile and reduces yield.[10][11][12]

  • Boronic Esters (Bpin): These are generally more stable than boronic acids and are less susceptible to premature decomposition.[11] They are an excellent default choice for complex syntheses.

  • Potassium Aryltrifluoroborates (BF₃K): These salts offer superior stability and are easy to handle crystalline solids.[13] They can be particularly effective in anhydrous conditions and may offer advantages in difficult couplings.

For initial screening, a pinacol boronic ester is a robust and reliable choice.

Q4: Is water a necessary component in the solvent system?

This is a point of extensive debate, but the role of water is multifaceted. In many systems, a small amount of water in a solvent like dioxane or THF is beneficial. It helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to facilitate the crucial transmetalation step by forming a bridging hydroxide between palladium and boron.[11] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[10] If you observe significant deboronation of your starting material, switching to a more soluble organic base (like Cs₂CO₃) in an anhydrous solvent like dioxane is a valid strategy.[14]

Troubleshooting Guide: Common Experimental Issues

Q5: My reaction shows no conversion, and I recover only my starting materials. What are the likely causes?

This scenario typically points to a failure in initiating the catalytic cycle.

  • Cause 1: Inactive Catalyst System. The combination of palladium source and ligand is not sufficiently active to break the C-Cl bond. As mentioned, standard PPh₃-based systems are often inadequate for heteroaryl chlorides.[7]

    • Solution: Switch to a more powerful catalyst system. Use a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos.[8][15] Alternatively, use an integrated precatalyst like "XPhos Pd G3".

  • Cause 2: Insufficient Temperature. The energy barrier for oxidative addition of aryl chlorides is high.

    • Solution: Ensure the reaction is heated sufficiently. Typical temperatures range from 80-110 °C. If using a lower-boiling solvent like THF, consider switching to dioxane or toluene to achieve higher temperatures.[16]

  • Cause 3: Ineffective Base. The base is crucial for activating the boronic acid for transmetalation.[3]

    • Solution: Ensure your base is strong enough and has some solubility in the reaction medium. Finely ground K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.

Q6: My starting material is consumed, but my yield is very low (<20%). What is happening to my product?

Low yield with full conversion suggests that while the catalytic cycle is turning over, undesired side reactions are consuming the reagents or product.

  • Cause 1: Protodeboronation. Your boronic acid is being destroyed faster than it can couple. This results in the formation of imidazo[1,2-a]pyrazine (the dehalogenated starting material).[11]

    • Solution:

      • Use a more stable boron reagent like a pinacol ester or a trifluoroborate salt.[11][13]

      • Use a milder base. K₃PO₄ is often a good choice.

      • Minimize water content or switch to anhydrous conditions.

  • Cause 2: Homocoupling. Your boronic acid is coupling with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[11]

    • Solution: Ensure rigorous degassing of all solvents and reagents before adding the catalyst. Use a robust technique like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[16][17]

  • Cause 3: Catalyst Deactivation. The catalyst starts working but dies before the reaction is complete, leading to a mixture of starting material and product. A common sign is the formation of palladium black.[4]

    • Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Screen different ligands, as some may offer better stability against coordination by the nitrogenous product.

Q7: I see a lot of black precipitate (Palladium black) in my reaction flask. Is this a problem?

The formation of some palladium black is common in many Suzuki reactions as the catalyst eventually decomposes. However, rapid and extensive precipitation early in the reaction is a clear sign of poor catalyst stability and is often correlated with low yields.[4][18] This indicates that the active Pd(0) species is agglomerating into inactive nanoparticles instead of participating in the catalytic cycle.[19][20]

  • Solution:

    • Confirm that your reaction is under a strict inert atmosphere.

    • Try a different ligand that provides better steric and electronic stabilization to the palladium center.

    • Lower the reaction temperature slightly if possible, as higher temperatures can accelerate catalyst decomposition.

Data Presentation: Recommended Screening Conditions

For a new Suzuki coupling with this compound, a design of experiment (DoE) approach is recommended. The following table provides a logical set of starting conditions for screening.

ParameterCondition A (Standard)Condition B (Anhydrous)Condition C (High Activity)Reference
Pd Source XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)(tBu₃P)₂Pd(0) (2 mol%)[5][7][15]
Ligand (Included in G3)XPhos (4 mol%)(Included)[7][8]
Base K₃PO₄ (2.0 eq.)Cs₂CO₃ (2.0 eq.)K₃PO₄ (2.0 eq.)[6][21]
Solvent Dioxane / H₂O (10:1)DioxaneToluene / H₂O (10:1)[8][22]
Temperature 100 °C100 °C110 °C[17]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Limiting) pd0->ox_add Ar-X (8-Chloroimidazo [1,2-a]pyrazine) pd2 Ar-Pd(II)-X(L)₂ ox_add->pd2 trans Transmetalation pd2->trans R-B(OR)₂ + Base pd2_r Ar-Pd(II)-R(L)₂ trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Ar-R (Product)

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_conversion Monitor Conversion (TLC/LCMS) start->check_conversion no_conversion No Conversion check_conversion->no_conversion No low_yield Low Yield, SM Consumed check_conversion->low_yield Partial success High Yield Reaction Complete check_conversion->success Yes check_catalyst Is Catalyst System Active Enough? (e.g., Buchwald Ligand) no_conversion->check_catalyst check_catalyst->start No, Change Catalyst check_temp Is Temperature > 90°C? check_catalyst->check_temp Yes check_temp->start No, Increase Temp check_base Is Base Effective? (e.g., K₃PO₄, Cs₂CO₃) check_temp->check_base Yes check_base->start No, Change Base check_base->low_yield Yes, Other Issue check_deboronation Protodeboronation? (Dehalogenated SM observed) low_yield->check_deboronation use_ester Use Boronic Ester or Trifluoroborate check_deboronation->use_ester Yes check_homocoupling Homocoupling? (Biaryl byproduct observed) check_deboronation->check_homocoupling No use_ester->start degas Improve Degassing (Freeze-Pump-Thaw) check_homocoupling->degas Yes check_homocoupling->success No, Other Issue degas->start

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point and should be optimized for each specific boronic acid partner.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed, deionized water

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial containing a stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inerting the System: Seal the vessel. Evacuate the atmosphere and backfill with inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 catalyst (0.02 equiv).

  • Solvent Addition: Add anhydrous dioxane followed by degassed water via syringe to achieve a 10:1 solvent ratio (e.g., 5.0 mL dioxane, 0.5 mL water). The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to isolate the desired 8-substituted-imidazo[1,2-a]pyrazine product.

References

Technical Support Center: Synthesis of 8-Chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 8-Chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to not just follow steps, but to make informed, data-driven decisions in your laboratory work.

I. Overview of the Primary Synthetic Route

The most prevalent and direct method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. For this compound, this typically involves the reaction of 2-amino-3-chloropyrazine with chloroacetaldehyde.

The reaction proceeds via a two-step mechanism:

  • Initial Nucleophilic Attack & Condensation: The exocyclic amino group of 2-amino-3-chloropyrazine attacks the electrophilic carbonyl carbon of chloroacetaldehyde. This is often the kinetically favored pathway over attack at the alkyl halide.[1] This step is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity.[1]

  • Intramolecular Cyclization: Following the initial condensation and dehydration to form an imine intermediate, the endocyclic nitrogen of the pyrazine ring performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming the fused imidazole ring.

Synthesis_Mechanism Reactants 2-Amino-3-chloropyrazine + Chloroacetaldehyde Intermediate1 Imine Intermediate Reactants->Intermediate1 Condensation (-H2O) Product This compound Intermediate1->Product Intramolecular Cyclization (-HCl) Troubleshooting_Workflow Start Low Yield or High Impurity CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity OptimizeTemp Optimize Reaction Temperature (Trial Reactions) CheckPurity->OptimizeTemp If pure MonitorReaction Monitor Reaction by TLC/LC-MS OptimizeTemp->MonitorReaction InertAtmosphere Use Inert Atmosphere (N2 or Ar) MonitorReaction->InertAtmosphere Purification Re-evaluate Purification Method (e.g., different solvent system for chromatography) InertAtmosphere->Purification Success Improved Yield & Purity Purification->Success

References

Technical Support Center: Overcoming Solubility Issues of Imidazo[1,2-a]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our novel imidazo[1,2-a]pyrazine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges often encountered with this promising class of compounds. The inherent lipophilicity of many kinase inhibitors, crucial for traversing cellular membranes, often leads to poor aqueous solubility, complicating in vitro and in vivo studies.

This resource provides a structured approach to systematically address these issues, from initial stock solution preparation to the development of more complex formulations.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles researchers face.

Q1: My imidazo[1,2-a]pyrazine kinase inhibitor won't dissolve in aqueous buffers. What is the primary reason for this?

A1: The imidazo[1,2-a]pyrazine scaffold, while a versatile core for kinase inhibition, is inherently hydrophobic. Most small-molecule kinase inhibitors are lipophilic compounds with poor aqueous solubility.[1] This characteristic is a double-edged sword: it aids in cell permeability but poses a significant challenge for creating aqueous solutions required for most biological assays.

Q2: I've prepared a high-concentration stock in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This phenomenon is known as "precipitation upon dilution."[2] It occurs because the inhibitor's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. The DMSO from the initial stock becomes too diluted to maintain the hydrophobic compound in solution.[2]

Q3: How does pH influence the solubility of my kinase inhibitor?

A3: The solubility of many kinase inhibitors is highly dependent on pH, especially for those that are weakly basic.[2] These molecules contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally enhances their interaction with water and improves solubility.[2] Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[2]

Troubleshooting Guides & Step-by-Step Protocols

For more persistent solubility issues, the following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Optimizing Stock Solution Preparation

A properly prepared stock solution is the foundation for reliable experimental results.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Compound Equilibration: Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature to prevent moisture condensation.[2]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]

  • Mechanical Agitation: Vortex the vial for several minutes to aid dissolution.[2] Sonication in a water bath can also be used to facilitate this process.[2]

  • Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes.[2] It is crucial to ensure the compound is heat-stable before applying heat.[2]

  • Visual Inspection: Visually confirm that the solution is clear and free of any precipitates before use or storage.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Guide 2: Addressing Precipitation Upon Dilution

If your compound crashes out of solution upon dilution, consider the following strategies.

Workflow for Dilution Optimization

G start Precipitation Observed Upon Dilution step1 Perform Serial Dilutions in DMSO First start->step1 Initial Step step2 Lower Final DMSO Concentration (ideally <0.5%) step1->step2 step3 Modify Buffer pH step2->step3 step4 Use a Co-solvent System step3->step4 step5 Incorporate Solubility Enhancers step4->step5 end_node Clear Solution Achieved step5->end_node

Caption: Decision workflow for troubleshooting precipitation.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System

This protocol utilizes a water-miscible organic solvent to bridge the polarity gap between DMSO and the aqueous buffer.

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO as described in Protocol 1.[2]

  • Intermediate Dilution in Co-solvent: Create an intermediate dilution of the stock solution in a co-solvent such as ethanol. For instance, dilute a 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in 10% DMSO/90% ethanol.[2]

  • Final Dilution in Aqueous Buffer: Add the intermediate dilution to your final aqueous buffer to reach the desired working concentration.[2]

Table 1: Common Solvents and Formulation Excipients for Kinase Inhibitors [3]

ClassAgentProperties & Use Cases
Organic Solvents Dimethyl Sulfoxide (DMSO)Universal solvent for high-concentration stocks. Hygroscopic; use anhydrous for best results.
EthanolLess polar than DMSO; used as a co-solvent.[2][3]
Dimethylformamide (DMF)A polar organic solvent that can be used as an alternative to DMSO.
Co-solvents Polyethylene Glycol (PEG 300/400)Water-miscible, frequently used in formulations to improve solubility.[3]
Propylene Glycol (PG)Similar to PEG, used as a co-solvent in preclinical formulations.[3]
Solubility Enhancers Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Tween® 80 / Pluronic® F-68Non-ionic surfactants that can help prevent precipitation at low concentrations.[2]
Guide 3: Leveraging Physicochemical Properties

For ionizable compounds, modulating the pH can be a powerful tool.

Protocol 3: Improving Solubility with pH Adjustment

For kinase inhibitors that are weak bases, lowering the pH can significantly increase solubility.

  • Determine pKa: If the pKa of your compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa.[2]

  • Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).[2]

  • Dilution into Acidic Buffer: Dilute the stock solution into the prepared acidic aqueous buffer.[2]

  • Neutralization (Optional): If your experiment requires a neutral pH, you can carefully neutralize the solution with a suitable base after the compound has dissolved in the acidic buffer. Monitor for any signs of precipitation during this step.[2]

Guide 4: Advanced Solubilization Techniques

When standard methods are insufficient, more advanced formulation strategies may be necessary.

Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] This structure allows them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility and stability.[4][5] Methylated derivatives like randomly-methylated-β-cyclodextrin (RAMEB) or hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) often show higher solubility and solubilizing properties.[6]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Drug-CD Complex CD->Complex Forms Cavity Drug Insoluble Drug (Hydrophobic) Drug->Complex Encapsulation

Caption: Encapsulation of a drug within a cyclodextrin.

Protocol 4: Phase Solubility Study with Cyclodextrins

This experiment, based on the method by Higuchi and Connors, quantifies the solubilizing effect of cyclodextrins.[7]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HPβCD).

  • Add Excess Compound: Add an excess amount of the imidazo[1,2-a]pyrazine inhibitor to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify Solubilized Compound: Analyze the concentration of the dissolved inhibitor in the supernatant/filtrate using a validated analytical method like HPLC-UV.[8]

  • Plot and Analyze: Plot the concentration of the dissolved inhibitor against the concentration of the cyclodextrin. The slope of this phase-solubility diagram provides information about the complexation efficiency.[9]

Analytical Methods for Solubility Determination

Accurate measurement of solubility is critical for guiding formulation development.

  • Kinetic Solubility Assays: These high-throughput methods provide a rapid assessment of solubility. A common approach involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the resulting turbidity (nephelometry) or the concentration of the dissolved compound after filtration (direct UV).[10]

  • Thermodynamic (Equilibrium) Solubility Assays: The shake-flask method is the gold standard for determining thermodynamic solubility.[11] It involves adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over an extended period before measuring the concentration of the dissolved drug.[11]

Table 2: Comparison of Solubility Assay Methods

MethodPrincipleThroughputInformation Provided
Nephelometry Measures light scattering from undissolved particles.[10]HighKinetic solubility; indicates precipitation.
Direct UV after Filtration Measures UV absorbance of the dissolved compound.[10]HighKinetic solubility; quantitative.
Shake-Flask (HPLC-UV) Measures concentration in a saturated solution at equilibrium.[11]LowThermodynamic solubility; the most reliable value.

We trust this guide will serve as a valuable resource in your research endeavors. Should you encounter issues not covered here, please do not hesitate to contact our dedicated technical support team.

References

Side reactions and byproducts in imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on side reactions and byproduct formation. The information provided is based on established literature and practical field experience to ensure scientific integrity and experimental success.

Introduction to Imidazo[1,2-a]pyrazine Synthesis

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The most common synthetic routes include the condensation of 2-aminopyrazines with α-haloketones and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[2][3][4] While these methods are powerful, they are not without their challenges. The formation of side products can complicate purification, reduce yields, and lead to misleading biological data. This guide will help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: My GBB reaction is giving a low yield, although my starting materials are consumed. What are the likely causes?

A1: Low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction, despite the consumption of starting materials, often point to the formation of soluble, sometimes non-obvious, byproducts or decomposition of the product under the reaction conditions. Here are the primary culprits:

  • Isocyanide Hydrolysis: Isocyanides are sensitive to moisture, especially under acidic conditions used to catalyze the GBB reaction. Hydrolysis of the isocyanide reactant leads to the formation of the corresponding N-formylamine, which will not participate in the desired reaction, thereby reducing the yield.[5]

  • Aldehyde Self-Condensation: Aldehydes, particularly aliphatic ones, can undergo self-aldol condensation, especially in the presence of Lewis or Brønsted acids.[6][7] This side reaction consumes the aldehyde, preventing its incorporation into the imidazo[1,2-a]pyrazine product.

  • Formation of Ugi/Passerini Adducts: If a carboxylic acid is used as a catalyst or is present as an impurity, it can participate in competing Ugi or Passerini reactions.[8][9] These reactions also consume the starting materials to produce linear amide or ester byproducts instead of the desired heterocyclic product.

  • Product Instability: Depending on the substituents, the imidazo[1,2-a]pyrazine product itself might be unstable under the reaction conditions, leading to degradation over time. This is more likely with prolonged reaction times or elevated temperatures.

Q2: I am observing multiple spots on my TLC plate that are close to my product spot. What could these be?

A2: The presence of multiple, closely-eluting spots on a TLC plate often indicates the formation of isomers or closely related byproducts.

  • Regioisomers: If you are using a substituted 2-aminopyrazine, there is a possibility of forming regioisomers.[10] For example, with a 2-amino-5-bromopyrazine, cyclization can potentially occur via either ring nitrogen, leading to different isomers of the final product. The electronics of the substituents on the pyrazine ring play a crucial role in directing the regioselectivity of the reaction.

  • Incomplete Cyclization Intermediates: The GBB reaction proceeds through several intermediates.[1][11] If the final cyclization and aromatization steps are slow or incomplete, you may isolate some of these intermediates. These will have polarities similar to the final product, making them difficult to separate.

  • Side Products from Starting Material Impurities: Impurities in your starting materials will lead to the formation of related byproducts. For instance, if your aldehyde is contaminated with the corresponding carboxylic acid, you will likely see byproducts from this impurity.

Q3: How can I minimize the formation of N-formylamine byproducts from my isocyanide?

A3: Preventing the hydrolysis of isocyanides is crucial for a successful GBB reaction. Here are some effective strategies:

  • Use a Dehydrating Agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can effectively scavenge any trace amounts of water in the reaction mixture, thus preventing the hydrolysis of the isocyanide.[2]

  • In-situ Generation of Isocyanide: An alternative approach is to generate the isocyanide in situ from the corresponding N-formylamine using a dehydrating agent like PPh3/I2/Et3N.[5] This method avoids the need to handle the often foul-smelling and moisture-sensitive isocyanide directly.

  • Strict Anhydrous Conditions: Ensure all your glassware is oven-dried, and your solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction (starting materials remain)Inactive catalyst or insufficient activation energy.1. Catalyst Choice: Screen different catalysts. For the GBB reaction, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are often more effective than Brønsted acids like p-toluenesulfonic acid (TsOH).[12][13] 2. Temperature: Gently heat the reaction. While many GBB reactions proceed at room temperature, some require mild heating to overcome the activation energy barrier.[14] 3. Solvent: The choice of solvent can have a significant impact. Alcohols like methanol or ethanol are often good choices as they can act as co-catalysts.[13]
Starting materials consumed, but no desired productFormation of soluble byproducts (see FAQ A1).1. Moisture Control: Implement stricter anhydrous conditions and consider using a dehydrating agent.[2] 2. Monitor Aldehyde Stability: If using an aliphatic aldehyde, consider adding it slowly to the reaction mixture to minimize self-condensation.[12] 3. Check for Acidic Impurities: Ensure your starting materials and solvents are free from carboxylic acid impurities.
Problem 2: Complex Product Mixture and Difficult Purification
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, difficult to separate by column chromatographyFormation of regioisomers or other closely-related byproducts.1. Optimize for Regioselectivity: If regioisomers are the issue, changing the catalyst or solvent can sometimes influence the selectivity of the cyclization.[10] 2. Purification by Recrystallization: If column chromatography is ineffective, attempt to purify the product by recrystallization from a suitable solvent system. 3. Purification via Salt Formation: Imidazo[1,2-a]pyrazines are basic. You can often achieve purification by forming a salt (e.g., hydrochloride or sulfate), which may precipitate from the solution, leaving impurities behind. The free base can then be regenerated.[2]
Streaking on TLC platePresence of very polar impurities or unreacted starting materials.1. Aqueous Wash: Perform an aqueous workup to remove highly polar starting materials or byproducts. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid can remove unreacted aminopyrazine. 2. Column Chromatography with Modified Eluent: Add a small amount of a polar solvent like methanol or a base like triethylamine to your column chromatography eluent to improve the separation of polar and basic compounds.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction with Troubleshooting Modifications
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyrazine (1.0 equiv.), the aldehyde (1.0 equiv.), and the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Add the anhydrous solvent (e.g., methanol, 0.2 M).

  • Troubleshooting Step (for moisture-sensitive reactions): Add a dehydrating agent such as trimethyl orthoformate (1.5 equiv.).

  • Add the isocyanide (1.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification Step: The crude product can be purified by flash column chromatography on silica gel. Alternatively, for basic products, dissolve the crude material in a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. The salt can then be collected by filtration and washed with ether. The free base can be obtained by partitioning the salt between a mild base (e.g., NaHCO₃ solution) and an organic solvent.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis for Byproduct Detection
  • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel 60 F₂₅₄).

  • Spot the crude reaction mixture, the purified product, and the individual starting materials on the plate.

  • Develop the plate in an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable agent (e.g., potassium permanganate).

  • Interpretation:

    • Unreacted Starting Materials: Compare the spots in the crude mixture to the starting material spots.

    • Polar Byproducts: N-formylamines and aldol condensation products are typically more polar than the desired product and will have a lower Rf value.

    • Isomers: Regioisomers often have very similar Rf values and may appear as a single elongated spot or two very close spots.

Visualizing Reaction Pathways and Troubleshooting

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Aminopyrazine 2-Aminopyrazine Imine Schiff Base (Imine Intermediate) Aminopyrazine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Cyclized->Product Aromatization

Caption: The general mechanism of the Groebke-Blackburn-Bienaymé reaction.

Common Side Reaction Pathways

Side_Reactions cluster_reactants Reactants cluster_byproducts Byproducts Isocyanide Isocyanide Formylamine N-Formylamine Isocyanide->Formylamine + H₂O (Moisture) Desired_Reaction Desired GBB Reaction Isocyanide->Desired_Reaction Aldehyde Aldehyde Aldol Aldol Adduct Aldehyde->Aldol Self-Condensation Aldehyde->Desired_Reaction Aminopyrazine 2-Aminopyrazine Regioisomer Regioisomer Aminopyrazine->Regioisomer Alternative Cyclization Aminopyrazine->Desired_Reaction

Caption: Common side reactions in imidazo[1,2-a]pyrazine synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_sm_present Starting Materials Present cluster_sm_absent Starting Materials Absent Start Low Yield Observed Check_SM Analyze Crude Mixture by TLC/LC-MS: Are Starting Materials Consumed? Start->Check_SM Optimize_Conditions Optimize Reaction Conditions: - Change catalyst - Increase temperature - Change solvent Check_SM->Optimize_Conditions No Check_Byproducts Identify Byproducts: - Isocyanide hydrolysis? - Aldehyde self-condensation? - Ugi/Passerini adducts? Check_SM->Check_Byproducts Yes Implement_Solutions Implement Preventative Measures: - Use dehydrating agent - Add aldehyde slowly - Purify starting materials Check_Byproducts->Implement_Solutions

References

Technical Support Center: Regioselective Functionalization of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this privileged heterocyclic scaffold. The inherent electronic properties of the imidazo[1,2-a]pyrazine ring system present unique challenges in achieving site-selectivity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Understanding the Reactivity of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is an electron-deficient system, which influences its reactivity in electrophilic and nucleophilic substitution reactions. The imidazole ring is generally more electron-rich than the pyrazine ring, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack. However, functionalization at other positions, particularly on the pyrazine ring at C5, C6, and C8, is often desired for structure-activity relationship (SAR) studies in drug discovery.[1] Achieving regioselectivity at these less reactive positions requires carefully designed strategies that often involve transition-metal-catalyzed C-H activation, halogenation followed by cross-coupling, or the use of directing groups.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My electrophilic substitution (e.g., halogenation) is exclusively occurring at the C3 position. How can I achieve functionalization on the pyrazine ring?

Answer:

This is a common challenge due to the intrinsic electronic properties of the imidazo[1,2-a]pyrazine nucleus. The C3 position in the imidazole moiety is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[5] To functionalize the pyrazine ring, a multi-step approach is often necessary.

Troubleshooting Workflow: Halogenation and Cross-Coupling

  • Initial Synthesis: Begin with a substituted 2-aminopyrazine that will ultimately place a halogen at the desired position on the imidazo[1,2-a]pyrazine ring. For instance, starting with 2-amino-5-bromopyrazine and condensing it with an α-haloketone will yield a 6-bromo-imidazo[1,2-a]pyrazine.[2]

  • Cross-Coupling: The installed halogen can then serve as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, to introduce a wide range of substituents.

FAQ 2: I am attempting a direct C-H arylation on my imidazo[1,2-a]pyrazine, but I am getting a mixture of isomers, mainly at C3 and C5/C6. How can I improve regioselectivity for the C6 position?

Answer:

Achieving C6-selectivity in direct C-H arylation is challenging due to competing reactions at other sites. The key to overcoming this is to employ a catalytic system that favors a specific mechanistic pathway.

Troubleshooting Guide: Optimizing for C6-Arylation

  • Mechanism Insight: A Concerted Metalation-Deprotonation (CMD) pathway has been shown to be effective for C6-arylation.[2] This mechanism is favored over pathways that might lead to C5 arylation, such as a Heck-like pathway, or C3 arylation via an SEAr process.[2]

  • Catalyst and Ligand System: A palladium catalyst is often employed. While some direct arylations of related heterocycles can be ligand-free, for challenging substrates, the choice of ligand is critical.[6]

  • Proton Shuttle and Base: The combination of a proton shuttle precursor, a suitable base, and an appropriate solvent is crucial for the CMD process. A system of pivalic acid (PivOH) with potassium carbonate (K₂CO₃) in toluene has been successfully used to promote C6-selectivity.[2]

  • Reaction Conditions:

    • Temperature: Optimization of the reaction temperature is critical. Higher temperatures may lead to a loss of selectivity.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid the formation of side products over extended reaction times.

Experimental Protocol: Palladium-Catalyzed C6-Direct Arylation [2]

  • To a reaction vessel, add the 3-aminoimidazo[1,2-a]pyrazine substrate, aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol %), PivOH (30 mol %), and K₂CO₃ (2.0 equiv.).

  • Add toluene as the solvent.

  • Degas the mixture with argon for 15-20 minutes.

  • Heat the reaction at the optimized temperature (e.g., 110 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through celite.

  • Purify the crude product by column chromatography.

FAQ 3: I need to introduce a functional group at the C8 position. What are the most effective strategies?

Answer:

The C8 position is generally less reactive and sterically hindered. Functionalization at this site often requires building the functionality into the starting materials or employing advanced C-H activation or metalation techniques.

Strategies for C8-Functionalization:

  • Synthesis from a Substituted Pyrazine: The most straightforward approach is to start with a 2-amino-3-substituted pyrazine. The substituent at the 3-position of the aminopyrazine will become the substituent at the C8 position of the final imidazo[1,2-a]pyrazine.

  • Directed Metalation: While less common for the C8 position, if a suitable directing group is present on the imidazo[1,2-a]pyrazine core, it may be possible to direct a metalating agent to the C8 position.

  • One-Pot Sequential Functionalization: It has been demonstrated that a one-pot, three-step process involving a Suzuki-Miyaura cross-coupling at C6, followed by a direct C-H functionalization at C3, can be performed on an 8-methylthio-imidazo[1,2-a]pyrazine. The methylthio group at C8 can then be engaged in a third cross-coupling reaction to afford a 3,6,8-trisubstituted product.[3][4]

FAQ 4: My Suzuki-Miyaura cross-coupling reaction on a halo-imidazo[1,2-a]pyrazine is giving low yields. What are the common pitfalls?

Answer:

Low yields in Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles like imidazo[1,2-a]pyrazines can stem from several factors.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Potential Issue Explanation Troubleshooting Steps
Catalyst Inactivation The nitrogen atoms in the heterocyclic core can coordinate to the palladium center, leading to catalyst deactivation.- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center.
Inefficient Transmetalation The transfer of the organic group from the boronic acid/ester to the palladium center may be slow.- Ensure the base is strong enough (e.g., Cs₂CO₃, K₃PO₄) to activate the boronic acid.- Consider using a boronic ester (e.g., pinacol ester) for improved stability and reactivity.
Competitive Protodehalogenation The starting halo-imidazo[1,2-a]pyrazine is reduced back to the unsubstituted parent compound.- Use rigorously degassed solvents and run the reaction under an inert atmosphere (argon or nitrogen).- Ensure the boronic acid is of high purity and free of water.
Poor Solubility The heterocyclic substrate or intermediates may have poor solubility in the reaction solvent.- Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).- Increase the reaction temperature, if tolerated by the substrates.

Visualizing Regioselectivity Challenges

The following diagram illustrates the primary sites of reactivity on the imidazo[1,2-a]pyrazine core and the common functionalization strategies.

G start Desired Functionalization Site? c3 C3 Position start->c3 C3 c6 C6 Position start->c6 C6 c8 C8 Position start->c8 C8 other Other Positions (C2, C5) start->other Other c3_strat Direct Electrophilic Substitution or C-H Functionalization c3->c3_strat c6_strat1 Synthesize 6-Halo derivative and perform Cross-Coupling c6->c6_strat1 c6_strat2 Direct C-H Arylation via CMD pathway c6->c6_strat2 c8_strat Start with a 3-substituted 2-aminopyrazine c8->c8_strat other_strat Often minor products. Consider advanced metalation or directing group strategies. other->other_strat

References

Stability of 8-Chloroimidazo[1,2-a]pyrazine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this important heterocyclic compound. Understanding the stability of this compound under various reaction conditions is critical for its successful application in synthesis, drug discovery, and formulation development. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the this compound Scaffold

The this compound core is a key structural motif in many biologically active molecules, including kinase inhibitors.[1][2][3] Its stability is governed by the electronic properties of the fused imidazole and pyrazine rings. The pyrazine ring is electron-deficient, which generally makes it less susceptible to electrophilic attack. Conversely, the imidazole ring is more electron-rich, making it the more likely site for electrophilic substitution.[4] The chloro-substituent at the 8-position introduces a potential site for nucleophilic substitution.[5]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound.

Q1: What are the most likely degradation pathways for this compound under acidic conditions?

Under strong acidic conditions, the basic nitrogen atoms of the imidazo[1,2-a]pyrazine ring system can be protonated. While the core structure is generally stable, prolonged exposure to strong acids and heat may lead to hydrolysis of the chloro group at the 8-position to yield 8-hydroxyimidazo[1,2-a]pyrazine. However, direct acid-catalyzed hydrolysis of an aryl chloride is typically slow. A more likely degradation pathway, especially for more complex derivatives, could involve acid-catalyzed reactions at other functional groups on the molecule. For instance, in a related compound, acalabrutinib, which has an imidazo[1,5-a]pyrazin-1-yl moiety, acidic conditions led to the formation of a benzoic acid derivative, suggesting cleavage of an amide bond elsewhere in the molecule.[6]

Q2: How stable is this compound in the presence of bases?

The 8-chloro group on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). Strong bases, especially at elevated temperatures, can lead to the displacement of the chloride with a hydroxide or other nucleophiles present in the reaction mixture. For example, studies on dibromoimidazo[1,2-a]pyrazines have shown that the bromine atom at position 8 is readily substituted by sodium methylate.[5] Therefore, it is crucial to control the pH and temperature when working with this compound in the presence of strong bases.

Q3: Is this compound sensitive to oxidation?

Yes, imidazo[1,2-a]pyrazines can be susceptible to oxidation, particularly at the electron-rich imidazole ring. Common laboratory oxidizing agents or exposure to air and light over extended periods can lead to the formation of N-oxides or other oxidative degradation products. In forced degradation studies of acalabrutinib, an oxidation product was identified as a pyridine-1-oxide derivative, indicating that the nitrogen atoms in the heterocyclic system are prone to oxidation.[6]

Q4: What should I consider for the long-term storage of this compound?

For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., 2-8 °C). An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected side products in a reaction 1. Degradation of the starting material: The reaction conditions (e.g., high temperature, strong acid/base) may be causing the degradation of this compound. 2. Reaction with solvent or reagents: The compound may be reacting with the solvent (e.g., nucleophilic solvents) or other reagents in the mixture.1. Check the stability of the starting material under the reaction conditions: Run a control experiment with only this compound and solvent under the same conditions. Analyze the mixture by HPLC or LC-MS to check for degradation. 2. Modify reaction conditions: Consider using milder bases/acids, lower temperatures, or shorter reaction times. 3. Choose an inert solvent: If nucleophilic substitution is suspected, switch to a non-nucleophilic solvent.
Low yield in a cross-coupling reaction 1. Catalyst poisoning: The nitrogen atoms in the imidazopyrazine core can coordinate to the metal catalyst, leading to deactivation. 2. Poor solubility: The compound or intermediates may have poor solubility in the reaction solvent.1. Screen different catalysts and ligands: Some catalyst systems are more tolerant to nitrogen-containing heterocycles. 2. Use a co-solvent: Adding a co-solvent can improve the solubility of the reactants. 3. Degas the reaction mixture thoroughly: Oxygen can deactivate the catalyst.
Difficulty in purifying the product 1. Presence of closely related impurities: Degradation products or isomers can be difficult to separate from the desired product. 2. Product instability on silica gel: The acidic nature of silica gel may cause degradation of the product during column chromatography.1. Optimize the chromatographic method: Use a high-resolution HPLC column or try a different stationary phase (e.g., C18, phenyl-hexyl). Employing a gradient elution can improve separation.[7] 2. Use neutral or basic alumina for chromatography: If the product is acid-sensitive, alumina can be a better choice than silica gel. 3. Consider other purification techniques: Recrystallization or preparative HPLC may be necessary.
Inconsistent analytical results 1. On-column degradation: The compound may be degrading on the HPLC or GC column. 2. Photodegradation: The compound may be sensitive to light, leading to degradation during sample preparation or analysis.1. Check for on-column stability: Inject the sample multiple times and check for the appearance of new peaks or a decrease in the main peak area over time. Use a mobile phase with a neutral pH if possible. 2. Protect samples from light: Use amber vials and minimize exposure to ambient light during all stages of handling and analysis.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[8] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization.[8]

A. General Procedure for Forced Degradation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution to a vial.

  • Expose the sample to the stress condition as described below.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the sample if necessary (e.g., for acidic and basic stress).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the sample by a stability-indicating HPLC or UPLC-MS/MS method.

  • Analyze a control sample (unstressed) for comparison.

B. Specific Stress Conditions
Stress Condition Reagent and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60 °CProtonation of ring nitrogens, potential slow hydrolysis of the chloro group.
Basic Hydrolysis 0.1 M NaOH at 60 °CNucleophilic substitution of the chloro group with hydroxide.
Oxidation 3% H₂O₂ at room temperatureFormation of N-oxides on the imidazole or pyrazine rings.
Reduction 10% w/v NaHSO₃ at 60 °CReduction of the heterocyclic system is unlikely under these conditions, but should be tested.
Thermal Degradation Solid state at 80 °CGeneral decomposition.
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible lightPhotochemical reactions, potential for radical-mediated degradation.
C. Illustrative Stability Data for this compound

The following table presents hypothetical data for illustrative purposes to guide expectations from forced degradation studies.

Stress Condition Duration % Degradation (Hypothetical) Major Degradation Product(s) (Predicted)
0.1 M HCl, 60 °C24 h< 5%8-Hydroxyimidazo[1,2-a]pyrazine (minor)
0.1 M NaOH, 60 °C8 h~15%8-Hydroxyimidazo[1,2-a]pyrazine
3% H₂O₂, RT24 h~10%Imidazo[1,2-a]pyrazine N-oxide(s)
Solid, 80 °C7 days< 2%Undetermined polymeric material
UV/Vis Light24 h~5-10%Photodegradation products

V. Analytical Methodologies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. UPLC-MS/MS is a highly recommended technique due to its high resolution, sensitivity, and ability to provide structural information about the degradants.[7][9]

A. Recommended UPLC-MS/MS Method
  • Column: A sub-2 µm C18 or phenyl-hexyl column for high-efficiency separations.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient from low to high organic content to ensure separation of closely eluting peaks.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Full scan for initial assessment and product ion scan (MS/MS) for structural elucidation of degradation products.

B. NMR Spectroscopy for Structural Elucidation

For definitive identification of degradation products, isolation by preparative HPLC followed by NMR spectroscopy is the gold standard. 1H and 13C NMR spectra can provide detailed structural information.[10][11]

VI. Visualizing Workflows and Pathways

A. Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into Vials A->B C1 Acidic (0.1M HCl, 60°C) B->C1 C2 Basic (0.1M NaOH, 60°C) B->C2 C3 Oxidative (3% H₂O₂, RT) B->C3 C4 Thermal (Solid, 80°C) B->C4 C5 Photolytic (UV/Vis Light) B->C5 D Sample at Time Points C1->D C2->D C3->D C4->D C5->D E Neutralize & Dilute D->E F UPLC-MS/MS Analysis E->F G Characterize Degradants (MS/MS, NMR) F->G

Caption: Workflow for forced degradation studies.

B. Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Product 8-Hydroxyimidazo[1,2-a]pyrazine Parent->Hydrolysis_Product Basic Conditions (e.g., NaOH, H₂O, Δ) Oxidation_Product Imidazo[1,2-a]pyrazine-N-oxide(s) Parent->Oxidation_Product Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways.

VII. References

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI. --INVALID-LINK--

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. --INVALID-LINK--

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. --INVALID-LINK--

  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. --INVALID-LINK--

  • Imidazo[1,2-a]pyrazines. ResearchGate. --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. --INVALID-LINK--

  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. --INVALID-LINK--

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PubMed Central. --INVALID-LINK--

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. --INVALID-LINK--

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. --INVALID-LINK--

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. --INVALID-LINK--

  • IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health. --INVALID-LINK--

  • Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. ResearchGate. --INVALID-LINK--

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. --INVALID-LINK--

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. PubMed Central. --INVALID-LINK--

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--

  • Pesticide Screening Method with UPLC-MS/MS. DiVA portal. --INVALID-LINK--

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. --INVALID-LINK--

  • 8-Bromoimidazo[1, 2-a]pyrazine, min 97%, 100 mg. Combi-Blocks. --INVALID-LINK--

  • Imidazo(1,2-A)pyrazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--

  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Benchchem. --INVALID-LINK--

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Cell Potency of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with the versatile imidazo[1,2-a]pyrazine scaffold. This class of compounds holds immense therapeutic promise, with derivatives showing activity as kinase inhibitors, antivirals, and anticancer agents.[1][2][3] However, a common and significant hurdle in their development is the discrepancy between high potency in biochemical assays and unexpectedly low potency in cell-based models. This phenomenon, often termed the "biochemical-cellular gap," can stall promising research programs.

This guide is structured as a series of troubleshooting questions and answers to help you diagnose and resolve issues of low cellular potency. We will systematically dissect the problem, moving from the compound's intrinsic properties to the complexities of the cellular environment and assay design.

Core Troubleshooting Guide

FAQ 1: My imidazo[1,2-a]pyrazine compound is highly potent against its purified target enzyme (biochemical assay), but its IC50 value is much higher in my cell-based assay. Where should I start my investigation?

This is the most frequent challenge encountered. The journey from the culture plate well to the intracellular target is fraught with obstacles for any small molecule. The discrepancy you're observing suggests that factors beyond direct target engagement are limiting the compound's effectiveness.

Your investigation should begin with a logical sequence of checks, starting with the most fundamental properties of the compound itself and the assay system.

G cluster_compound cluster_assay Start Observed Low Cell Potency Compound Step 1: Compound Integrity & Behavior (Is the compound available to the cells?) Start->Compound Assay Step 2: Assay & Cell System Health (Is the experimental system reliable?) Compound->Assay Compound OK c1 Solubility Check Compound->c1 c2 Stability in Media Compound->c2 c3 Purity/Identity Compound->c3 Data Step 3: Data Interpretation (Are there non-specific effects or artifacts?) Assay->Data System OK a1 Cell Health Assay->a1 a2 Permeability/Efflux Assay->a2 a3 Assay Parameters Assay->a3 End Resolved Potency Issue Data->End Data OK

Caption: Troubleshooting Workflow for Low Cell Potency.

Section 1: Compound Integrity & Physicochemical Properties

The first principle of any cell-based assay is that the compound must be chemically stable and physically available to interact with the cells. Poor solubility and degradation are common culprits for low apparent potency.

Q: How do I know if my imidazo[1,2-a]pyrazine compound is soluble enough for my assay?

A: Poor aqueous solubility is a known challenge for some heterocyclic compounds, leading to inflated physicochemical properties that hinder clinical development.[4][5] If a compound precipitates or forms aggregates in your cell culture medium, its effective concentration is far lower than its nominal concentration, leading to a right-shifted (less potent) dose-response curve.

Troubleshooting Steps:

  • Visual Inspection: Prepare your highest concentration of compound in media and visually inspect it for precipitation, cloudiness, or crystals, both immediately and after the full incubation period at 37°C.

  • Nephelometry: For a more quantitative measure, use a nephelometer to measure turbidity across your dilution series.

  • "Shake-Flask" Solubility Assay: This is a definitive method to determine the thermodynamic solubility of your compound in assay buffer or media.

Protocol: Kinetic Solubility Assessment in Assay Media

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Create a dilution series of the compound directly in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to your cells (typically ≤0.5%).

  • Incubate the plate under assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Measure the turbidity of each well using a plate reader capable of detecting light scatter (nephelometry) or by measuring absorbance at a high wavelength (e.g., 600-700 nm).

  • The concentration at which a significant increase in signal is detected above the background is your kinetic solubility limit. Your assay's top concentration should be at or below this limit.

Q: My compound seems soluble. Could it be degrading in the cell culture medium?

A: Yes. Cell culture media are complex aqueous solutions containing salts, amino acids, and reactive components (like L-glutamine or serum proteins) that can degrade unstable compounds over the course of a 24-72 hour incubation.

Troubleshooting Steps:

  • Incubation Study: Incubate your compound in complete cell culture medium (without cells) for the duration of your experiment (e.g., 24, 48, 72 hours) at 37°C.

  • LC-MS Analysis: At each time point, take an aliquot of the medium and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantify: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent compound's peak area indicates instability.

Section 2: The Cell System and Assay Design

If the compound is stable and soluble, the next area to investigate is its interaction with the cellular system. A compound's ability to cross the cell membrane, evade efflux pumps, and avoid metabolic breakdown is critical for reaching its intracellular target.[6]

G Compound Compound in Culture Medium Barriers Cell Membrane Efflux Pumps (e.g., P-gp) Intracellular Metabolism (e.g., CYPs) Compound->Barriers:p1 Permeation Barriers:p2->Compound Efflux Target Intracellular Target Barriers:p3->Target Metabolic Inactivation Barriers->Target Successful Delivery

Caption: Barriers to Intracellular Target Engagement.

Q: How can I determine if poor cell permeability is the issue?

A: The transition from a biochemical to a cellular environment introduces the critical barrier of the cell membrane.[6] While some imidazo[1,2-a]pyrazine derivatives are optimized for cell potency, others may possess physicochemical properties (e.g., high polarity) that hinder passive diffusion.[7]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Calculate properties like cLogP, molecular weight, and polar surface area (PSA). Compounds that deviate significantly from Lipinski's "Rule of Five" may have permeability issues.

  • Use Permeabilizing Agents (as a diagnostic tool): In a non-endpoint assay, briefly treat cells with a low concentration of a mild permeabilizing agent like digitonin immediately before adding your compound. If the potency dramatically increases, it strongly suggests poor membrane permeability is a primary issue. Caution: This is a diagnostic experiment, not a routine assay condition, as it disrupts normal cell physiology.

  • Consider Efflux: Many cell lines, especially those derived from tumors, overexpress efflux pumps like P-glycoprotein (P-gp). These pumps actively remove xenobiotics from the cell, lowering the intracellular concentration of your compound. Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency in the presence of the inhibitor points to active efflux.

Table 1: Impact of Physicochemical Properties on Cell Potency (Example Data) Data modeled after lead optimization studies of kinase inhibitors.[5][7]

Compound ExampleBiochemical IC50 (nM)Cell-Based IC50 (nM)cLogPPolar Surface Area (Ų)Key Structural FeatureLikely Reason for Potency Gap
Parent Scaffold 52503.585Basic imidazo[1,2-a]pyrazine coreLow solubility, moderate permeability
Derivative A 8>10,0001.2120Added carboxylic acid groupHigh polarity, poor permeability
Derivative B 3254.070Added acyclic amino alcoholBalanced polarity, improved solubility & permeability
Derivative C 65005.565Highly lipophilic side chainPoor solubility, potential efflux substrate
Q: Could my choice of cell line or general cell health be the problem?

A: Absolutely. Cell health is paramount for a reproducible assay. Stressed or unhealthy cells can exhibit altered metabolism, membrane integrity, and signaling, all of which can impact compound activity.

Troubleshooting Steps:

  • Cell Line Authentication: Ensure your cell line is what you think it is via short tandem repeat (STR) profiling.

  • Mycoplasma Testing: Regularly test for mycoplasma contamination, which can profoundly alter cell behavior.

  • Monitor Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.

  • Optimize Cell Density: Ensure you are seeding cells at a density that keeps them in the logarithmic growth phase throughout the experiment. Over-confluence or sparse cultures can produce artifacts.[8]

  • Check Reagent Variability: Lot-to-lot variability in critical reagents like Fetal Bovine Serum (FBS) can significantly alter assay results. Qualify new lots of serum before use in critical experiments.[8][9]

Section 3: Data Interpretation and Assay Artifacts

Low apparent potency can also be a result of assay artifacts or misinterpretation of the data. High-throughput screening is known to be prone to false positives and negatives.[10]

Q: How can I rule out that my compound is interfering with the assay technology itself?

A: Many common assay readouts (e.g., fluorescence, luminescence) can be affected by compounds that are colored, autofluorescent, or interfere with the reporter enzyme (e.g., luciferase).

Troubleshooting Steps:

  • Run a "Promiscuity" Assay: Test your compound in a cell-free version of your assay. For example, if you are using a luciferase-based reporter for cell viability (like CellTiter-Glo®), add your compound directly to the reagent with a known amount of ATP. Inhibition of the signal indicates direct interference with the luciferase enzyme.

  • Check for Autofluorescence: Scan your compound-treated wells in a plate reader before adding the assay reagents. A high background signal in the emission channel of your assay indicates compound autofluorescence.

  • Use an Orthogonal Assay: Confirm your results using a different assay that relies on an unrelated detection method. For example, if a luminescence-based viability assay shows low potency, re-screen hits using a dye-based method (e.g., resazurin reduction) or direct cell counting.

References

Technical Support Center: Catalyst Selection for Efficient C-H Functionalization of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a key component in numerous biologically active molecules, making its efficient and selective functionalization a critical task in modern synthesis.

This document moves beyond standard protocols to provide a deeper understanding of the catalytic systems involved, helping you troubleshoot common issues and optimize your reactions based on mechanistic principles.

Frequently Asked Questions (FAQs): Core Concepts

Q1: Which C-H bond on the imidazo[1,2-a]pyrazine core is the most reactive and why?

The reactivity of C-H bonds on the imidazo[1,2-a]pyrazine scaffold is dictated by electronic and steric factors. The C3 position on the imidazole ring is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic attack and metalation.[1] Consequently, many transition-metal-catalyzed C-H functionalization reactions, particularly palladium-catalyzed direct arylations, show a strong intrinsic preference for the C3 position.[2][3] Functionalization at other positions, such as C5, C6, or C8, is more challenging and typically requires specific strategies to override this inherent reactivity.[4]

Q2: What is the general mechanism for palladium-catalyzed C-H arylation?

Most palladium-catalyzed C-H functionalization reactions operate through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.[5][6] The most accepted pathway for direct arylation involves a Concerted Metalation-Deprotonation (CMD) mechanism.

The key steps are:

  • C-H Activation/Palladation: A Pd(II) species coordinates to the imidazo[1,2-a]pyrazine and cleaves a C-H bond (typically at C3) to form a palladacycle intermediate. This is often the rate-limiting step.

  • Oxidative Addition (for cross-coupling partners like aryl halides): An aryl halide partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The newly introduced aryl group and the imidazo[1,2-a]pyrazine moiety couple, forming the C-C bond and regenerating a Pd(II) species, which re-enters the catalytic cycle.

Understanding this cycle is fundamental to troubleshooting, as each component (catalyst, ligand, base, solvent) plays a critical role in one or more of these steps.

Palladium-Catalyzed C-H Arylation Cycle cluster_0 Catalytic Cycle Pd_II_Catalyst Pd(II) Catalyst Palladacycle ImPy-Pd(II) Intermediate (Palladacycle) Pd_II_Catalyst->Palladacycle  C-H Activation + Imidazo[1,2-a]pyrazine (ImPy) - HX Pd_IV_Intermediate ImPy-Pd(IV)-Ar Intermediate Palladacycle->Pd_IV_Intermediate  Oxidative Addition + Ar-X Product_Formation Functionalized Product (ImPy-Ar) Pd_IV_Intermediate->Product_Formation  Reductive Elimination Product_Formation->Pd_II_Catalyst  Catalyst Regeneration Start Troubleshooting Low Yield Start Low / No Yield Observed CheckCatalyst Is Palladium Black visible? Start->CheckCatalyst AddLigand Add a stabilizing ligand (e.g., phosphine, NHC) CheckCatalyst->AddLigand Yes CheckConditions Screen Reaction Conditions CheckCatalyst->CheckConditions No ChangeBase Switch Base (e.g., Carbonate -> Pivalate) CheckConditions->ChangeBase ChangeSolvent Screen Solvents (e.g., DMAc, Dioxane, Toluene) ChangeBase->ChangeSolvent IncreaseTemp Increase Temperature (monitor for degradation) CheckSubstrate Is the substrate compatible? IncreaseTemp->CheckSubstrate ProtectGroup Protect sensitive functional groups CheckSubstrate->ProtectGroup No ProtectGroup->AddLigand Solvent Solvent Solvent->IncreaseTemp

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: 8-Chloroimidazo[1,2-a]pyrazine Derivatives Versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic profiles of emerging 8-Chloroimidazo[1,2-a]pyrazine derivatives against doxorubicin, a cornerstone of chemotherapy. By examining their mechanisms of action, direct cytotoxic effects on various cancer cell lines, and the experimental methodologies used for their evaluation, this document serves as a technical resource for researchers, scientists, and drug development professionals.

Introduction: The Clinical Context

Doxorubicin, an anthracycline antibiotic, has been a mainstay in the treatment of a wide array of cancers, including breast, lung, and ovarian cancers, for decades. Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably cardiotoxicity, which limits its long-term use. This has spurred the search for new chemical entities that can replicate or exceed its anticancer activity with a more favorable safety profile.

The imidazo[1,2-a]pyrazine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects. The 8-chloro substitution on this scaffold is of particular interest for its potential to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into a comparative analysis of these derivatives against the well-established chemotherapeutic, doxorubicin.

Mechanisms of Cytotoxicity: A Tale of Two Compound Classes

The cytotoxic effects of doxorubicin and imidazo[1,2-a]pyrazine derivatives stem from distinct and complex mechanisms of action. Understanding these differences is crucial for rational drug design and the development of effective combination therapies.

Doxorubicin: A Multi-Pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted, primarily involving:

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA helix, obstructing the replication and transcription processes. It also forms a stable ternary complex with DNA and topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.

  • Induction of Apoptosis and Cell Cycle Arrest: By inducing DNA damage, doxorubicin activates cell cycle checkpoints, leading to arrest, typically at the G2/M phase, and the subsequent initiation of the apoptotic cascade.

Imidazo[1,2-a]pyrazine Derivatives: Targeted Disruption of Cellular Signaling

The anticancer mechanism of imidazo[1,2-a]pyrazine derivatives is still under extensive investigation, but a growing body of evidence points towards their role as inhibitors of key cellular signaling pathways. Many derivatives have been identified as potent kinase inhibitors , targeting enzymes that are often dysregulated in cancer.[1][2]

Key targets include:

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit PI3K, thereby suppressing this pro-survival signaling cascade.[1][3]

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Inhibition of Aurora kinases by imidazo[1,2-a]pyrazine derivatives can lead to mitotic arrest and apoptosis.[4]

  • Other Kinases: Various derivatives have shown inhibitory activity against a range of other kinases, including those involved in cell cycle regulation and angiogenesis.[2][5]

By targeting specific kinases, these derivatives can induce cell cycle arrest and apoptosis, often with a higher degree of selectivity for cancer cells compared to the broader cytotoxic effects of doxorubicin.[6][7]

Comparative Cytotoxicity: A Data-Driven Analysis

The in vitro cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

The following tables present a comparative summary of the IC50 values for various imidazo[1,2-a]pyrazine derivatives and doxorubicin against a panel of human cancer cell lines. It is important to note that direct comparisons are most valid when the data is generated from the same study under identical experimental conditions.

Table 1: Cytotoxicity (IC50, µM) of 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives vs. Doxorubicin

Compound/DrugA549 (Lung)PC-3 (Prostate)MCF-7 (Breast)
8-Morpholinoimidazo[1,2-a]pyrazine Derivative (14c) 6.39[8]>50[8]>50[8]
Doxorubicin > 20[9][10]8.00[11]2.50[9][10][11]

Data for the 8-morpholino derivative is used as a representative for the 8-substituted class due to the current lack of comprehensive published cytotoxicity data for the 8-chloro derivative against this panel of cell lines.

Table 2: Direct Comparison of Imidazo[1,2-a]pyridine/pyrazine Derivatives and Doxorubicin from a Single Study

Compound/DrugHep-2 (Laryngeal)HepG2 (Hepatocellular)MCF-7 (Breast)A375 (Melanoma)Vero (Normal)
Imidazo[1,2-a]pyrazine Derivative (10b) 20[12]18[12]21[12]16[12]76[12]
Imidazo[1,2-a]pyridine Derivative (12b) 11[12]13[12]11[12]11[12]91[12]
Doxorubicin 10[13]1.5[13]0.85[13]5.16[13]14[13]

From the available data, it is evident that while some imidazo[1,2-a]pyrazine derivatives exhibit potent anticancer activity, doxorubicin generally displays a lower IC50 value, indicating higher potency in the cell lines tested in these specific studies. However, a crucial observation is the selectivity of the imidazo[1,2-a]pyridine derivative 12b , which shows significantly lower cytotoxicity against the normal Vero cell line compared to doxorubicin, highlighting its potential for a better therapeutic window.[12] The 8-morpholino derivative 14c also demonstrates notable activity against the A549 lung cancer cell line.[8]

Experimental Protocols: Assessing Cytotoxicity in the Laboratory

The determination of IC50 values is a fundamental step in the preclinical evaluation of anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Detailed Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count cancer cells from a logarithmic phase culture.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (this compound derivatives and doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Science: Diagrams and Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plate B 24h Incubation for Cell Adherence A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E 48-72h Incubation D->E F Add MTT Reagent E->F G 3-4h Incubation (Formazan Formation) F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Simplified Signaling Pathways

G cluster_0 Doxorubicin Mechanism cluster_1 Imidazo[1,2-a]pyrazine Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopII Topoisomerase II Poisoning Dox->TopII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopII->DSB ROS->DSB Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox IP Imidazo[1,2-a]pyrazine Derivative Kinase Kinase (e.g., PI3K, Aurora) IP->Kinase Inhibition Apoptosis_IP Apoptosis IP->Apoptosis_IP Induction Pathway Pro-survival Pathway (e.g., PI3K/AKT) Kinase->Pathway Proliferation Cell Proliferation Pathway->Proliferation

Caption: Simplified overview of the primary cytotoxic mechanisms of Doxorubicin and Imidazo[1,2-a]pyrazine derivatives.

Conclusion and Future Perspectives

This guide provides a comparative overview of the cytotoxic properties of this compound derivatives and the established chemotherapeutic agent, doxorubicin. While doxorubicin exhibits high potency across a broad range of cancer cell lines, the emerging class of imidazo[1,2-a]pyrazine derivatives presents a compelling alternative, primarily through their targeted mechanism of action as kinase inhibitors.

The available data suggests that specific imidazo[1,2-a]pyrazine derivatives can achieve significant cytotoxicity, in some cases with improved selectivity towards cancer cells over normal cells. This highlights the therapeutic potential of this scaffold in developing next-generation anticancer agents with an enhanced safety profile.

Further research is warranted to fully elucidate the cytotoxic potential and mechanism of action of this compound derivatives. Head-to-head studies with doxorubicin across a wider panel of cancer cell lines, along with in vivo efficacy and toxicity studies, will be crucial in determining their clinical viability. The continued exploration of this promising class of compounds may lead to the development of more effective and less toxic cancer therapies.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative diseases. A critical determinant of a kinase inhibitor's efficacy and safety is its selectivity profile—its potency against the intended target versus its off-target effects across the human kinome. This guide provides a comparative analysis of the selectivity of representative imidazo[1,2-a]pyrazine-based inhibitors against a panel of kinases, supported by experimental data and methodological insights to aid in the rational design and evaluation of next-generation therapeutics.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Kinase Binding Moiety

The fused bicyclic system of imidazo[1,2-a]pyrazine offers a rigid and planar core that can be readily functionalized at multiple positions. This structural versatility allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases, enabling the development of both highly selective and multi-targeted inhibitors. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the adenine region of ATP, while substitutions at the C2, C3, C6, and C8 positions can be tailored to exploit unique features of different kinase active sites, thereby driving selectivity.

Below is a generalized structure of the imidazo[1,2-a]pyrazine core, highlighting the key positions for substitution that influence kinase selectivity.

Caption: Generalized structure of the imidazo[1,2-a]pyrazine core.

Comparative Selectivity Profiles of Imidazo[1,2-a]pyrazine Kinase Inhibitors

The true measure of a kinase inhibitor's utility lies in its selectivity across the kinome. A highly selective inhibitor minimizes the potential for off-target toxicities, while a carefully designed multi-targeted inhibitor can offer enhanced efficacy in complex diseases. This section compares the selectivity profiles of imidazo[1,2-a]pyrazine-based inhibitors targeting different kinase families.

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology. The imidazo[1,2-a]pyrazine scaffold has yielded potent Aurora kinase inhibitors. A prime example is SCH 1473759 , a picomolar inhibitor of Aurora A and B.[1]

Table 1: Selectivity Profile of SCH 1473759

Kinase TargetIC50 (nM)Kinase Family
Aurora A <4 Serine/Threonine Kinase
Aurora B <13 Serine/Threonine Kinase
VEGFR21Tyrosine Kinase
Src family kinases<10Tyrosine Kinase
Chk113Serine/Threonine Kinase
IRAK437Serine/Threonine Kinase
34 other kinases>1000Various

Data sourced from Belanger et al. (2010).[1]

The data reveals that while SCH 1473759 is a potent dual Aurora kinase inhibitor, it also exhibits significant activity against several other kinases, including VEGFR2 and members of the Src family.[1] This polypharmacology could contribute to its overall anti-tumor efficacy but also highlights the potential for off-target effects that need to be considered during preclinical and clinical development. The development of more selective Aurora A inhibitors has been pursued through structure-based design, demonstrating that modifications to the imidazo[1,2-a]pyrazine scaffold can achieve up to 70-fold selectivity in cell-based assays.[2]

Spleen Tyrosine Kinase (SYK) Inhibitors
Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. The imidazo[1,2-a]pyrazine scaffold has been explored for the development of CHK1 inhibitors.[4] Kinase profiling of these compounds has shown that they can also inhibit other kinases like CHK2 and ABL, with the selectivity profile being dependent on the substitutions on the core scaffold.[4] This suggests that the imidazo[1,2-a]pyrazine core can serve as a general kinase inhibitor scaffold, with selectivity being tunable through medicinal chemistry efforts.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer. A series of 8-morpholinyl-imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors with good selectivity against mTOR.[5] For instance, one of the most potent compounds showed an inhibitory activity of 2.8 nM against PI3Kδ and 60 nM against PI3Kα, while being significantly less active against mTOR (>10 µM).[5]

p38 Mitogen-Activated Protein Kinase (MAPK) and Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

While the imidazo[1,2-a]pyrazine scaffold has been explored for a wide range of kinases, there is a comparative lack of publicly available, comprehensive kinome-wide selectivity data for imidazo[1,2-a]pyrazine-based inhibitors specifically targeting p38 MAPK and GSK-3β. Although inhibitors for these kinases based on other scaffolds, such as the imidazo[1,2-b]pyridazine for GSK-3β, have been developed and extensively profiled, further investigation into imidazo[1,2-a]pyrazine-based inhibitors for these targets is warranted to fully explore the chemical space and potential for developing selective tool compounds and therapeutic candidates.[6][7]

Experimental Methodologies for Determining Kinase Inhibitor Selectivity

The accurate determination of a compound's selectivity profile is paramount. A variety of in vitro and cell-based assays are employed to achieve this. The choice of assay depends on the desired throughput, sensitivity, and the specific question being addressed.

cluster_0 Kinase Inhibitor Selectivity Profiling Workflow Primary_Screen Primary Screen (Single high concentration) Dose_Response Dose-Response Assay (Determine IC50) Primary_Screen->Dose_Response Active Compounds Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan™) Dose_Response->Kinome_Scan Potent Hits Cellular_Assays Cellular Target Engagement & Pathway Inhibition Kinome_Scan->Cellular_Assays Selective Compounds

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Biochemical Assays

Biochemical assays directly measure the interaction of an inhibitor with a purified kinase enzyme.

1. Radiometric Assays:

  • Principle: These assays, often considered the gold standard, measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.

  • Protocol Outline:

    • Incubate the purified kinase, substrate, and inhibitor in a reaction buffer.

    • Initiate the reaction by adding radiolabeled ATP.

    • After a defined period, stop the reaction.

    • Separate the phosphorylated substrate from the unreacted ATP (e.g., via filter binding).

    • Quantify the incorporated radioactivity using a scintillation counter.

2. Luminescence-Based Assays (e.g., ADP-Glo™):

  • Principle: These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

  • Protocol Outline:

    • Perform the kinase reaction in the presence of the inhibitor.

    • Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add a kinase detection reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Measure the luminescent signal with a luminometer.

3. Fluorescence-Based Assays (e.g., TR-FRET):

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous assays that measure the phosphorylation of a substrate. A lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate is used, and when it binds, it brings a fluorescent acceptor molecule into close proximity with the donor lanthanide, resulting in a FRET signal.

  • Protocol Outline:

    • Run the kinase reaction with the inhibitor.

    • Add a mixture of a europium-labeled phosphospecific antibody and an Alexa Fluor®-labeled peptide.

    • After incubation, measure the TR-FRET signal on a compatible plate reader.

4. Competition Binding Assays (e.g., KINOMEscan™):

  • Principle: This high-throughput platform measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified.

  • Protocol Outline:

    • A DNA-tagged kinase is incubated with the test compound and a ligand-immobilized solid support.

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

Cellular Assays

Cellular assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert the desired downstream effects.

1. Target Phosphorylation Assays (e.g., Western Blot, ELISA):

  • Principle: These assays measure the phosphorylation status of a known substrate of the target kinase in cells treated with the inhibitor.

  • Protocol Outline:

    • Treat cells with the kinase inhibitor at various concentrations.

    • Lyse the cells and quantify the levels of the phosphorylated substrate and total substrate using specific antibodies via Western blot or ELISA.

2. Cellular Thermal Shift Assay (CETSA):

  • Principle: This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • Protocol Outline:

    • Treat intact cells or cell lysates with the inhibitor.

    • Heat the samples to various temperatures.

    • Separate soluble and aggregated proteins.

    • Detect the amount of soluble target protein at each temperature using Western blot or mass spectrometry.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold has proven to be a remarkably versatile platform for the development of kinase inhibitors. The selectivity profiles of these inhibitors can be modulated through targeted chemical modifications, leading to compounds with diverse therapeutic potential. While potent and well-characterized inhibitors have been developed for kinases such as Aurora, SYK, and PI3K, further exploration of this scaffold for other important kinase targets like p38 MAPK and GSK-3β is a promising avenue for future research. The continued application of comprehensive kinase profiling technologies will be essential in guiding these efforts and ultimately delivering safer and more effective kinase-targeted therapies to the clinic.

References

A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of imidazo[1,2-a]pyrazine inhibitors against known drugs. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple protocol, offering insights into the causal logic behind experimental choices to ensure scientific rigor and trustworthy results.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors for a range of therapeutic targets, including phosphodiesterases (PDEs), kinases, and tubulin.[1][2][3] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[][5] By comparing the docking results of novel imidazo[1,2-a]pyrazine compounds with established drugs, researchers can gain valuable insights into potential efficacy, binding mechanisms, and avenues for structural optimization.[6][7]

This guide will use the well-characterized target, Phosphodiesterase 4D (PDE4D) , as a case study. PDE4 is a critical enzyme in inflammatory pathways, and its inhibition is a validated strategy for diseases like Chronic Obstructive Pulmonary Disease (COPD).[8][9] We will compare a representative imidazo[1,2-a]pyrazine inhibitor with the FDA-approved PDE4 inhibitor, Roflumilast .[8][10]

Part 1: The Rationale and Workflow of Comparative Docking

Molecular docking simulates the binding event between a ligand (inhibitor) and a protein (target). The primary outputs are the binding affinity (or docking score), typically in kcal/mol, and the predicted binding pose. A more negative binding affinity suggests a more stable protein-ligand complex.[11] The core principle of a comparative study is to use a known drug as a benchmark. If the docking protocol can accurately reproduce the binding pose of the known drug (a process called re-docking) and yields a binding affinity consistent with its experimental activity, the same protocol can be applied with greater confidence to novel compounds.

This process allows us to hypothesize whether a new inhibitor might be more or less potent than the standard, and crucially, why. Differences in binding poses can reveal interactions with different amino acid residues, suggesting potential for improved selectivity or a different resistance profile.

Experimental Workflow Diagram

The entire computational experiment follows a structured workflow, from data acquisition to final analysis. This ensures reproducibility and logical progression.

G cluster_prep 1. Preparation Phase cluster_setup 2. In Silico Setup cluster_dock 3. Docking Simulation cluster_analysis 4. Analysis & Comparison PDB A. Acquire Protein Structure (e.g., PDE4D from RCSB PDB) PrepP C. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepP LIG B. Acquire Ligand Structures (PubChem, ZINC database) PrepL D. Prepare Ligands (Generate 3D conformers, assign charges, define rotatable bonds) LIG->PrepL Grid E. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock F. Run Docking (AutoDock Vina) Grid->Dock Analyze G. Analyze Results (Binding energies, poses) Dock->Analyze Compare H. Comparative Analysis (Inhibitor vs. Known Drug) Analyze->Compare Visualize I. Visualize Interactions (PyMOL, Discovery Studio) Compare->Visualize G A Docking Simulation Output B Binding Affinity (Score) -10.2 kcal/mol A->B C Binding Pose (3D Coordinates) A->C D Quantitative Comparison (Is Score > Benchmark?) B->D E Qualitative Analysis (Interaction Mapping) C->E F Hypothesis: Higher Potency D->F G Hypothesis: Mechanism of Action E->G H Experimental Validation (IC50 Assay) F->H G->H

References

A Researcher's Guide to Navigating the Off-Target Landscape of 8-Chloroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 8-chloroimidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of protein kinases and other enzymes. Its inherent drug-like properties have propelled several derivatives into preclinical and clinical development for the treatment of cancers and other diseases. However, as with any small molecule inhibitor, a thorough understanding of its off-target effects is paramount to ensuring therapeutic safety and efficacy. Unintended interactions with other cellular proteins can lead to unforeseen toxicities and confound the interpretation of biological data, ultimately contributing to late-stage clinical failures.[1]

This guide provides a comprehensive comparison of the off-target profiles of various this compound derivatives. We will delve into the common off-targets, present supporting experimental data, and provide detailed protocols for key assays to empower researchers in their drug development endeavors. Our focus is on providing practical, field-proven insights to facilitate the design of more selective and safer therapeutic agents.

The Selectivity Challenge: Common Off-Targets of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine core, while a versatile scaffold for potent inhibitors, often presents a challenge in achieving high selectivity across the human kinome and other protein families. The ATP-binding pocket of kinases, a primary target class for this scaffold, shares a high degree of structural conservation, making it difficult to design inhibitors that exclusively bind to the intended target. The following sections highlight key off-target families for this class of compounds.

Kinase Off-Targets

Given that many imidazo[1,2-a]pyrazine derivatives are designed as kinase inhibitors, it is not surprising that other kinases are the most common off-targets. The structural similarity of the ATP-binding site across the kinome means that even minor structural modifications to the inhibitor can significantly alter its selectivity profile.

For instance, derivatives designed as Aurora kinase inhibitors have shown cross-reactivity with other kinases. One study on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors highlighted the importance of specific substitutions to improve selectivity.[2] Another publication described the structure-based design of derivatives with up to 70-fold selectivity for Aurora-A over Aurora-B in cell-based assays.[3]

Similarly, imidazo[1,2-a]pyrazine derivatives developed as PI3K inhibitors have been profiled for their selectivity against other PI3K isoforms and the broader kinome.[4][5] Efforts to improve selectivity have focused on exploiting subtle differences in the enzyme active sites.

A notable example of off-target activity is seen with derivatives targeting CSNK2A and PIM kinases . One report detailed the development of 2,6-disubstituted pyrazine derivatives as potent CSNK2A inhibitors, but also noted significant PIM3 kinase inhibition. Subsequent medicinal chemistry efforts were aimed at improving selectivity over PIM3.[6][7][8]

The following table summarizes the on-target and off-target activities of selected imidazo[1,2-a]pyrazine derivatives.

Derivative Class Primary Target Reported Off-Targets Key Findings Reference
Aurora Kinase InhibitorsAurora A/BOther kinasesStructure-based design can significantly improve selectivity for Aurora-A over Aurora-B.[3]
PI3K InhibitorsPI3Kα/δmTOR, other PI3K isoformsNovel derivatives show improved selectivity against mTOR.[5][9]
CSNK2A InhibitorsCSNK2APIM3 KinaseModifications to the scaffold were explored to enhance selectivity over PIM3.[6][7]
BTK InhibitorsBTKTec and Src family kinasesSelectivity profiling revealed off-target activity against other kinases in the same family.[10]
Non-Kinase Off-Targets

Beyond the kinome, imidazo[1,2-a]pyrazine derivatives have been shown to interact with other protein families, including G-protein coupled receptors (GPCRs) and ion channels.

A study on substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines revealed binding to adrenergic receptors . Modifications to the parent compound led to reduced affinity for the α2 receptor but showed varied effects on α1, β1, and β2 receptors, highlighting the complex structure-activity relationships governing off-target binding.[11] Another study on similar compounds also reported selective affinity for α-adrenergic receptor subtypes.[12]

More recently, a series of pyridazinone derivatives featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold were identified as potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[13]

This data underscores the importance of screening compounds against a broad panel of targets beyond the intended protein family to identify potential liabilities early in the drug discovery process.

Experimental Workflows for Off-Target Profiling

A robust assessment of off-target effects requires a multi-pronged experimental approach. Here, we detail three key methodologies that provide complementary information on a compound's selectivity profile.

In Vitro Kinase Panel Screening

This is the foundational assay for any kinase inhibitor program. It involves testing the compound at a fixed concentration (typically 1-10 µM) against a large panel of purified kinases to identify potential off-target interactions. Commercial services offer panels covering a significant portion of the human kinome.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example using a Luminescence-based Readout)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a panel of kinases using an ADP-Glo™ or similar assay format, which measures the amount of ADP produced in the kinase reaction.[14][15]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration range for IC₅₀ determination. A typical starting point is a 10-point, 3-fold dilution series.

    • Further dilute the compound series in kinase buffer to the desired final assay concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction:

    • Add the diluted compound or DMSO (for control wells) to the 384-well plate.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should be at or near the Kₘ for each kinase to ensure sensitive detection of inhibition.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate at room temperature for the recommended time (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Reaction Incubate Compound, Kinase, Substrate/ATP Compound->Reaction Enzyme Kinase Preparation Enzyme->Reaction Substrate Substrate/ATP Mix Substrate->Reaction Stop Stop Reaction & Deplete ATP Reaction->Stop Add ADP-Glo Reagent Convert Convert ADP to ATP & Generate Light Stop->Convert Add Kinase Detection Reagent Read Measure Luminescence Convert->Read Analysis Calculate % Inhibition & Determine IC50 Read->Analysis CETSA_Workflow start Treat Cells with Compound or DMSO heat Heat Cell Suspension (Temperature Gradient) start->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble & Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect analyze Analyze by SDS-PAGE & Western Blot collect->analyze end Quantify Bands & Plot Melting Curve analyze->end Aurora_Pathway cluster_upstream Upstream Regulators cluster_aurora Aurora Kinases cluster_downstream_A Aurora A Downstream cluster_downstream_B Aurora B Downstream Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA activates CDK1 CDK1/Cyclin B CDK1->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Condensation AuroraB->Chromosome Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis PI3K_Akt_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Activation cluster_akt Akt Activation cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

References

Head-to-head comparison of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Allure of Fused Nitrogen Heterocycles

In the landscape of medicinal chemistry, nitrogen-bridged heterocyclic compounds are foundational pillars, offering a unique combination of structural rigidity, synthetic tractability, and rich chemical space for interaction with biological targets. Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have emerged as "privileged structures."[1][2] This designation is not arbitrary; it reflects their repeated appearance in molecules with significant and diverse pharmacological activities, from marketed drugs to promising clinical candidates.[3][4]

The imidazo[1,2-a]pyridine core, for instance, is the backbone of well-known medications like the hypnotic zolpidem and the anxiolytic alpidem.[2][5] Its bioisostere, the imidazo[1,2-a]pyrazine scaffold, differs by the strategic incorporation of an additional nitrogen atom into its six-membered ring. This seemingly subtle modification can profoundly impact the molecule's physicochemical properties, metabolic stability, and target engagement.

This guide provides a head-to-head comparison of these two critical scaffolds. We will dissect their synthetic accessibility, compare their physicochemical and pharmacological profiles, and provide detailed experimental protocols to illustrate their application. Our objective is to furnish drug discovery professionals with the nuanced understanding required to select the optimal scaffold for their specific therapeutic target.

Section 1: Physicochemical Properties - A Tale of Two Rings

The core difference between the two scaffolds is the replacement of a carbon-hydrogen (CH) group in the pyridine ring with a nitrogen atom to form the pyrazine ring. This substitution has significant electronic and physical consequences.

  • Electron Distribution and Basicity: The pyrazine ring is more electron-deficient than the pyridine ring due to the inductive effect of the second nitrogen atom. This generally lowers the basicity (pKa) of the imidazo[1,2-a]pyrazine system compared to its pyridine counterpart. This can be a critical factor in drug design, influencing salt formation, off-target interactions (e.g., hERG liability), and binding to the target protein.

  • Hydrogen Bonding Potential: The additional nitrogen in the pyrazine ring introduces another potential hydrogen bond acceptor site. This can be exploited to form additional or alternative interactions within a protein's binding pocket, potentially enhancing potency or altering selectivity.

  • Solubility and Polarity: Generally, increasing the nitrogen count in a heterocyclic system increases its polarity and potential for aqueous solubility. Consequently, imidazo[1,2-a]pyrazine derivatives may offer a solubility advantage over their pyridine analogues, a crucial parameter for oral bioavailability.

  • Dipole Moment: The altered electronics affect the molecule's overall dipole moment, which can influence its membrane permeability and interactions with metabolic enzymes.

These differences are not merely theoretical; they provide a rational basis for scaffold hopping between the two systems to fine-tune a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Section 2: Synthetic Accessibility - Convergent and Divergent Pathways

Both scaffolds are readily accessible through well-established synthetic methodologies, making them attractive for library synthesis and rapid exploration of structure-activity relationships (SAR).[6] The most common approaches involve the condensation of a 2-aminoheterocycle (2-aminopyridine or 2-aminopyrazine) with an α-halocarbonyl compound.[7][8]

More recently, multicomponent reactions (MCRs) have become a powerful tool for the one-pot synthesis of highly substituted derivatives of both scaffolds.[9][10] These methods offer significant advantages in terms of efficiency and atom economy.[9] An iodine-catalyzed three-component reaction, for example, can efficiently generate diverse libraries of both scaffolds from common starting materials.[9][11]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Scaffold Products 2-Aminopyridine 2-Aminopyridine MCR One-Pot Three-Component Reaction (e.g., Iodine-catalyzed) 2-Aminopyridine->MCR Reactant A1 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->MCR Reactant A2 Aldehyde Aldehyde Aldehyde->MCR Reactant B Isocyanide Isocyanide Isocyanide->MCR Reactant C Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine MCR->Imidazo[1,2-a]pyridine From 2-Aminopyridine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine MCR->Imidazo[1,2-a]pyrazine From 2-Aminopyrazine

Caption: General workflow for synthesizing both scaffolds via a multicomponent reaction (MCR).

Experimental Protocol: General Iodine-Catalyzed Three-Component Synthesis

This protocol provides a representative method for the synthesis of both scaffolds, adapted from established literature.[9][12]

Objective: To synthesize substituted imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine derivatives.

Materials:

  • 2-Aminopyridine or 2-Aminopyrazine (1.0 mmol)

  • Substituted aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyridine or 2-aminopyrazine (1.0 mmol), the selected aryl aldehyde (1.0 mmol), and iodine (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture dropwise.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Self-Validation: The use of a catalytic amount of iodine makes this an environmentally benign approach.[12] The reaction proceeds through an in-situ generated intermediate, and its progress can be easily tracked by TLC. The straightforward workup and purification ensure the isolation of the target compound, which is then validated by standard spectroscopic methods, confirming the success of the synthesis.

Section 3: Comparative Biological Activities and Therapeutic Applications

Both scaffolds exhibit a remarkably broad spectrum of biological activities, often targeting similar enzyme families or physiological pathways. However, the choice of scaffold can lead to critical differences in potency, selectivity, and overall therapeutic potential.[3]

Caption: Comparative spectrum of major biological activities for the two scaffolds.

Anticancer Activity: A Shared Battlefield

Both scaffolds are heavily investigated as anticancer agents.[13][14] A direct comparison study designing diarylamide and diarylurea derivatives of both scaffolds found potent, submicromolar activity against the A375P human melanoma cell line for compounds from both series.[14][15] Another study that synthesized and tested both series against four cancer cell lines (Hep-2, HepG2, MCF-7, A375) noted that the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer activity than their imidazo[1,2-a]pyrazine counterparts.[12]

Scaffold SeriesCompoundTarget Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrazine10 seriesHep-2, HepG2, MCF-7, A375>10[12]
Imidazo[1,2-a]pyridine12b Hep-211[12]
HepG213[12]
MCF-711[12]
A37511[12]
Imidazo[1,2-a]pyrazine15d A375P (Melanoma)<0.06[14]
Imidazo[1,2-a]pyridine18i A375P (Melanoma)<0.06[14]

This table presents a selection of comparative data. IC₅₀ values are highly dependent on the specific substitutions on the core scaffold.

Case Study: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime therapeutic target. Both scaffolds have been successfully employed to develop potent inhibitors.

  • Imidazo[1,2-a]pyridine: A derivative, compound 12 , was developed as a highly potent and selective inhibitor of the p110α isoform of PI3K, with an IC₅₀ of 0.0028 µM.[16] This compound suppressed tumor growth in a mouse xenograft model, demonstrating in vivo efficacy.[16]

  • Imidazo[1,2-a]pyrazine: Derivatives of this scaffold have also been identified as PI3K inhibitors.

The ability of both scaffolds to fit into the ATP-binding pocket of PI3K underscores their structural versatility. The choice between them in a lead optimization campaign could be driven by the need to modulate selectivity against different PI3K isoforms or to improve pharmacokinetic properties.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activates mTORC2->Akt Phosphorylates Inhibitor Imidazo[1,2-a]pyridine or Imidazo[1,2-a]pyrazine Inhibitors Inhibitor->PI3K Inhibits ATP Binding

Caption: Inhibition of the PI3K/Akt signaling pathway by scaffold-based inhibitors.

Other Therapeutic Areas:
  • Tuberculosis: The imidazo[1,2-a]pyridine scaffold has yielded potent antituberculosis agents, including the clinical candidate Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex.[2][17]

  • Immunomodulation: Recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway.[18][19] This compound enhanced the antitumor efficacy of anti-PD-1 antibodies in a murine model, highlighting its potential in cancer immunotherapy.[18][19]

  • CNS Disorders: Imidazo[1,2-a]pyridines are well-established as GABA-A receptor modulators.[20] In contrast, imidazo[1,2-a]pyrazines have been explored as selective negative modulators of AMPA receptors, with potential applications in treating conditions like epilepsy.[21]

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are both exceptionally versatile and validated platforms for drug discovery. Neither is categorically superior; instead, they represent a complementary pair for medicinal chemists.

  • The imidazo[1,2-a]pyridine scaffold is more established, with several marketed drugs, and is a go-to structure for CNS targets and certain kinase inhibitors.[3][22] Its slightly more lipophilic nature may be advantageous for brain penetration.

  • The imidazo[1,2-a]pyrazine scaffold, with its additional nitrogen, offers opportunities to improve solubility, introduce new hydrogen bonding interactions, and modulate metabolic stability. Its growing prominence in areas like immunomodulation demonstrates its vast untapped potential.[18]

The choice between these scaffolds should be a data-driven decision within a specific project. A strategic approach may involve synthesizing and testing analogous pairs to directly compare their performance. As demonstrated by the available data, a simple scaffold hop from one to the other can unlock significant gains in potency, selectivity, or drug-like properties, ultimately accelerating the journey from a promising hit to a clinical candidate.

References

A Comparative Guide to the Pharmacokinetic Profiling of Novel Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including as inhibitors of kinases and phosphodiesterases.[1][2][3][4] For these promising therapeutic agents to advance from the bench to the clinic, a thorough understanding of their pharmacokinetic (PK) properties is paramount. This guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of novel imidazo[1,2-a]pyrazine derivatives, comparing them with established alternatives and detailing the critical experimental protocols that underpin this assessment.[5]

The journey of a drug through the body is a complex process, and early characterization of ADME properties is essential to identify and mitigate potential liabilities that could lead to late-stage clinical failures.[5][6] For the imidazo[1,2-a]pyrazine class, particular attention should be paid to oral bioavailability, metabolic stability, and potential for drug-drug interactions, as these factors often dictate the ultimate success of a drug candidate.[7][8]

Comparative Pharmacokinetic Landscape

To contextualize the performance of a novel imidazo[1,2-a]pyrazine compound, it is instructive to compare its key PK parameters against those of both established drugs from other classes and other advanced imidazo[1,2-a]pyrazine analogues.

ParameterNovel Imidazo[1,2-a]pyrazine (Hypothetical Data)Comparator A (e.g., Sunitinib - Kinase Inhibitor)Comparator B (Advanced Imidazo[1,2-a]pyrazine Analog)
Oral Bioavailability (F%) 45%50-60%69%[1]
Plasma Protein Binding (%) 92%>90%High
Apparent Permeability (Papp A→B, 10⁻⁶ cm/s) 8.5HighModerate to High
Metabolic Stability (t½ in HLM, min) 4530-60>60
CYP450 Inhibition (IC50 for CYP3A4, µM) >102.5>10

This table presents hypothetical data for a novel compound to illustrate a comparative framework.

This comparative analysis is the cornerstone of the "Design-Make-Test-Analyze" cycle in drug discovery, allowing for iterative structural modifications to optimize the pharmacokinetic profile.[9]

I. Absorption: Will the Compound Reach the Bloodstream?

Oral administration is the most common and preferred route for drug delivery. Therefore, assessing intestinal permeability is a critical first step.

A. In Vitro Permeability Assessment

Two primary assays are employed to predict a compound's ability to traverse the intestinal epithelium: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput, cell-free method to evaluate passive diffusion, a key mechanism for the absorption of many orally administered drugs.[10][11] It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[11]

dot

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Solutions Prepare Donor Solution (Compound in Buffer) Coat_Plate Coat Donor Plate with Lipid Membrane Prep_Solutions->Coat_Plate Assemble Assemble Sandwich Plate (Donor on Acceptor) Coat_Plate->Assemble Fill_Acceptor Fill Acceptor Plate with Buffer Fill_Acceptor->Assemble Incubate Incubate at RT (e.g., 18 hours) Assemble->Incubate Separate Separate Plates Incubate->Separate Quantify Quantify Compound (LC-MS/MS) Separate->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: PAMPA Experimental Workflow.

2. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of active transporters.[12][13] This model allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[12]

By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio can be calculated (Papp B→A / Papp A→B).[13] An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[14][15]

II. Distribution: Where Does the Compound Go?

Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins.

A. Plasma Protein Binding (PPB) Assessment

The extent to which a compound binds to plasma proteins, such as albumin, is a critical determinant of its efficacy.[16] Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[17][18]

Rapid Equilibrium Dialysis (RED)

The RED assay is a widely accepted method for determining the fraction of a compound that is unbound in plasma.[17][18][19] In this assay, plasma containing the test compound is dialyzed against a buffer solution through a semipermeable membrane until equilibrium is reached.[19]

dot

RED_Assay cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spike Spike Plasma with Test Compound Add_Plasma Add Spiked Plasma to Sample Chamber Spike->Add_Plasma Incubate Incubate at 37°C (e.g., 4 hours) Add_Plasma->Incubate Add_Buffer Add Buffer to Buffer Chamber Add_Buffer->Incubate Sample Sample Both Chambers Incubate->Sample Matrix_Match Matrix Match Samples Sample->Matrix_Match Quantify Quantify Compound (LC-MS/MS) Matrix_Match->Quantify Calculate Calculate % Unbound Quantify->Calculate

Caption: Plasma Protein Binding (RED) Workflow.

III. Metabolism: How is the Compound Modified?

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. This process is mediated by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.[20]

A. In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time.[9] Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of CYP enzymes.[21]

B. Cytochrome P450 (CYP) Inhibition Assay

Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting drug-drug interactions (DDIs).[21][22][23] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, it can lead to elevated plasma concentrations of the co-administered drug and potential toxicity.[20][21]

IV. Excretion: How is the Compound Eliminated?

While in vitro assays provide valuable predictive data, in vivo studies are necessary to fully understand the complete pharmacokinetic profile of a compound.[24][25][26]

In Vivo Pharmacokinetic Studies

These studies, typically conducted in rodent models (e.g., rats or mice), involve administering the compound via both intravenous (IV) and oral (PO) routes.[24][26] Serial blood samples are collected over time, and the concentration of the drug in the plasma is quantified.[27]

From this concentration-time data, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[27][28][29]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[26]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14] A co-dosed fluorescent marker like Lucifer Yellow can also be used to assess paracellular leakage.[11]

  • Dosing: Add the test compound (e.g., at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.[12]

  • Incubation: Incubate the plates at 37°C for a defined period, typically 2 hours.[12]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.[12]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions and determine the efflux ratio.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis
  • Preparation: Prepare the RED device by rinsing the wells with 20% ethanol and then water.[17]

  • Sample Preparation: Spike plasma from the desired species (e.g., human, mouse) with the test compound at a final concentration of 1-10 µM.[17]

  • Loading: Add the spiked plasma to the sample chamber and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.[18]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 hours to reach equilibrium.[17][18]

  • Sampling and Matrix Matching: After incubation, take equal aliquots from both the plasma and buffer chambers. Add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure a consistent matrix for analysis.[17]

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the proteins.[17]

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentrations in both chambers.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Protocol 3: CYP450 Inhibition Assay (IC50 Determination)
  • Preparation: Prepare a series of dilutions of the test compound.

  • Incubation: In a multi-well plate, pre-incubate the test compound dilutions with human liver microsomes and a specific probe substrate for the CYP isoform of interest.[21][30]

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH).

  • Reaction Termination: After a set incubation time, stop the reaction by adding a cold organic solvent.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.[20][30]

  • Calculation: Determine the rate of metabolite formation at each concentration of the test compound and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[21]

Conclusion

A systematic and rigorous evaluation of the pharmacokinetic properties of novel imidazo[1,2-a]pyrazine compounds is indispensable for their successful development as therapeutic agents. By employing a suite of validated in vitro ADME assays and confirming key findings with in vivo PK studies, researchers can build a comprehensive profile of a compound's behavior in a biological system. This data-driven approach, grounded in the principles of comparative analysis and mechanistic understanding, enables the selection and optimization of candidates with a higher probability of clinical success. Recent studies have demonstrated that strategic modifications to the imidazo[1,2-a]pyrazine scaffold can lead to significant improvements in pharmacokinetic properties, including oral bioavailability and in vivo efficacy.[7][15][31][32]

References

A Senior Application Scientist's Comparative Guide to the In Vivo Toxicity Assessment of 8-Chloroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting in vivo toxicity studies of 8-Chloroimidazo[1,2-a]pyrazine derivatives. Drawing from established regulatory guidelines and field-proven insights, this document outlines the critical experimental workflows and offers a comparative analysis against alternative heterocyclic scaffolds, ensuring a robust and scientifically sound toxicity assessment.

Introduction: The Therapeutic Promise and Toxicological Hurdles of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications, most notably as kinase inhibitors in oncology.[1][2][3] The fusion of an imidazole and a pyrazine ring creates a unique electronic and steric environment, enabling potent and selective interactions with various biological targets.[1] The addition of a chloro-substituent at the 8-position can further modulate the compound's physicochemical properties and biological activity.

However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of its safety profile is paramount. In vivo toxicity studies are a cornerstone of this assessment, providing critical data on a compound's potential adverse effects in a living organism. These studies are not merely a regulatory checkbox; they are essential for understanding the dose-response relationship, identifying target organs of toxicity, and establishing a safe therapeutic window.[4][5]

This guide will walk you through the essential in vivo toxicity assessments, from acute to repeated-dose studies, and provide a comparative context for evaluating the toxicity profile of this compound derivatives against other common heterocyclic cores in drug discovery.

Foundational In Vivo Toxicity Studies: A Methodological Overview

The design and execution of in vivo toxicity studies are guided by internationally harmonized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures data quality, reproducibility, and regulatory acceptance.[6][7][8]

Acute Oral Toxicity Assessment

The primary objective of an acute toxicity study is to determine the short-term adverse effects of a single, high dose of a substance.[9] This study provides an initial characterization of a compound's toxicity and helps in dose selection for subsequent, longer-term studies. Several OECD guidelines offer refined and ethically considerate approaches to acute toxicity testing, moving away from the classical LD50 test towards methods that use fewer animals and focus on identifying doses that cause evident toxicity rather than lethality.[10][11]

Recommended Protocols:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the test substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small group of animals (typically female rats).[10] The choice of the starting dose is based on any existing information about the substance's toxicity. The primary endpoint is the observation of clear signs of toxicity at a given dose, rather than mortality.

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This stepwise procedure uses a small number of animals (3 per step) of a single sex.[12] Depending on the outcome (mortality or moribundity), the dose for the next step is adjusted up or down. This method allows for the classification of the substance into a toxicity class with a high degree of accuracy while minimizing animal usage.[12]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This sequential testing method is the most statistically robust of the alternative methods and can provide an estimate of the LD50 with a confidence interval, using significantly fewer animals than the traditional LD50 test.[13]

Experimental Workflow for Acute Oral Toxicity (OECD 423)

cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_decision Decision Tree cluster_post Post-Dosing acclimatize Acclimatize Animals (min. 5 days) fast Fast Animals (overnight for rats) acclimatize->fast weigh Record Body Weights fast->weigh start_dose Select Starting Dose (e.g., 300 mg/kg) weigh->start_dose dose_g1 Dose Group 1 (3 animals, single sex) start_dose->dose_g1 observe_g1 Observe for 48h (mortality/moribundity) dose_g1->observe_g1 decision1 Outcome? observe_g1->decision1 dose_g2_lower Dose Group 2 (Lower Dose) decision1->dose_g2_lower < 2 deaths dose_g2_higher Dose Group 2 (Higher Dose) decision1->dose_g2_higher ≥ 2 deaths stop Stop Test & Classify Substance dose_g2_lower->stop dose_g2_higher->stop observe_14d Observe Survivors (for 14 days) stop->observe_14d necropsy Gross Necropsy (all animals) observe_14d->necropsy report Final Report necropsy->report

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Repeated-Dose Toxicity Assessment

Chronic or sub-chronic repeated-dose toxicity studies are designed to characterize the toxicological profile of a substance following prolonged exposure.[5][14] These studies are critical for identifying target organs of toxicity, understanding dose-response relationships, and determining a No-Observed-Adverse-Effect Level (NOAEL).[5] The duration of these studies depends on the intended clinical use of the drug.[15]

Key OECD Guidelines:

  • OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.

  • OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.

Experimental Design Considerations:

A robust repeated-dose toxicity study should include the following components[4][16]:

  • Animal Species: Typically, two species are used, one rodent (e.g., rat) and one non-rodent (e.g., dog).

  • Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should ideally be the NOAEL.[5]

  • Route of Administration: The route should be the same as the intended clinical route.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are taken at specified intervals to assess effects on blood cells and organ function (liver, kidney).

    • Urinalysis: To assess kidney function.

    • Ophthalmology: To check for any ocular changes.

    • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.[4]

Experimental Workflow for a 28-Day Repeated-Dose Study

cluster_setup Study Setup cluster_dosing Dosing Phase (28 Days) cluster_monitoring In-Life Monitoring cluster_termination Study Termination & Analysis acclimatize Acclimatize Animals randomize Randomize into Groups (e.g., 4 groups, both sexes) acclimatize->randomize dose Daily Dosing (Control, Low, Mid, High) randomize->dose observe Daily Clinical Observations dose->observe weigh Weekly Body Weight & Food Consumption dose->weigh ophthalmology Ophthalmology observe->ophthalmology hematology Hematology & Clinical Chemistry (e.g., Day 29) weigh->hematology urinalysis Urinalysis weigh->urinalysis necropsy Gross Necropsy hematology->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology organ_weights->histopathology data_analysis Data Analysis & Report histopathology->data_analysis

Caption: Workflow for a 28-Day Repeated-Dose Toxicity Study.

Comparative Toxicity Profile of Heterocyclic Scaffolds

While specific in vivo toxicity data for this compound derivatives is not extensively published in a comparative context, we can draw parallels from related heterocyclic compounds and the broader class of kinase inhibitors to which they often belong.

Common Alternatives to the Imidazo[1,2-a]pyrazine Core:

  • Imidazo[1,2-a]pyridines: A closely related scaffold where a pyridine ring is fused to the imidazole. These compounds are also explored for a wide range of therapeutic activities, including antibacterial and anticancer properties.[17][18]

  • Pyrazolines: These five-membered heterocyclic compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[19]

  • Other Pyrazine Derivatives: The pyrazine ring itself is a key component in many approved drugs and clinical candidates, particularly kinase inhibitors.[1]

Expected Toxicity Profiles and Comparative Analysis:

The toxicity of these compounds is often linked to their mechanism of action, particularly for kinase inhibitors, which can have both on-target and off-target effects.

Parameter This compound Derivatives (Anticipated) Alternative Scaffolds (e.g., other Kinase Inhibitors) Supporting Rationale/Citations
Acute Toxicity Likely to be of low to moderate acute toxicity (LD50 > 300 mg/kg), typical for drug candidates.Varies widely depending on the specific compound and its target. However, most orally available drugs have an LD50 > 500 mg/kg.Based on general principles of drug development where highly toxic compounds are eliminated early.[11]
Target Organs of Toxicity As potential kinase inhibitors, target organs could include those with high cell turnover (bone marrow, gastrointestinal tract), as well as the liver and kidneys due to their role in metabolism and excretion.Similar profiles are observed for many kinase inhibitors. For example, toxicities associated with Prexasertib (a pyrazine derivative) include thrombocytopenia and neutropenia.[1]Kinase inhibition can affect cell signaling in various tissues, leading to a range of toxicities.[1]
Hepatotoxicity Potential for drug-induced liver injury (DILI) should be carefully evaluated through monitoring of liver enzymes (ALT, AST).Hepatotoxicity is a known class effect for some kinase inhibitors.The liver is the primary site of metabolism for many xenobiotics.
Cardiotoxicity Assessment of cardiovascular parameters (e.g., ECG) is crucial, as some kinase inhibitors are associated with cardiotoxicity.Cardiotoxicity is a significant concern for several classes of kinase inhibitors.Off-target effects on cardiac ion channels or signaling pathways can lead to adverse cardiovascular events.
Genotoxicity The potential for DNA damage should be assessed. The in vivo Comet assay (OECD 489) can be a valuable tool.[20]Genotoxicity is a critical safety endpoint for all drug candidates.The chemical structure of some heterocyclic compounds can include alerts for potential genotoxicity.

Conclusion and Future Directions

The in vivo toxicity assessment of this compound derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, guided by established OECD protocols for both acute and repeated-dose toxicity, is essential for generating high-quality, reliable safety data.

While a direct comparative dataset is not yet available in the public domain, by understanding the common toxicities associated with the broader class of kinase inhibitors and related heterocyclic scaffolds, researchers can design more focused and informative in vivo studies. Key areas of focus should include hematological parameters, liver and kidney function, and cardiovascular safety.

As more data on the in vivo toxicity of this compound derivatives becomes available, a more direct and nuanced comparison with alternative scaffolds will be possible. This will ultimately aid in the selection and development of safer and more effective medicines.

References

A Researcher's Guide to Navigating the Cross-Resistance Landscape of Imidazo[1,2-a]pyrazine Inhibitors in Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the cross-resistance profiles of cancer cells to the emerging class of imidazo[1,2-a]pyrazine inhibitors. As drug development professionals and cancer researchers, understanding the potential for cross-resistance is paramount to strategically positioning new therapeutic agents and anticipating clinical challenges. The imidazo[1,2-a]pyrazine scaffold is a nitrogen-based heterocyclic system that has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer effects.[1][2] This guide synthesizes current knowledge, provides a framework for predicting and testing cross-resistance, and offers detailed experimental protocols to empower your research.

The Therapeutic Promise of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazine derivatives have demonstrated efficacy against a variety of human cancer cell lines, including those of the liver, colon, lung, and breast.[1][3][4] Their therapeutic action is not monolithic; different derivatives engage distinct molecular targets, making this a versatile chemical scaffold for developing novel anti-cancer agents.[5][6]

Key reported mechanisms of action include:

  • Tubulin Polymerization Inhibition: Certain derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[3][7]

  • Kinase Inhibition: Many compounds based on the related imidazo[1,2-a]pyridine scaffold have been shown to inhibit critical signaling pathways such as PI3K/Akt/mTOR.[1][8] A specific series of imidazo[1,2-a]pyrazines has been developed to potently inhibit FMS-like tyrosine kinase 3 (FLT3) and its mutations, which are common drivers of acute myeloid leukemia (AML) and notorious for causing acquired resistance to other FLT3 inhibitors.[9]

  • Phosphodiesterase (PDE) Inhibition: Some derivatives exhibit inhibitory activity against cAMP and cGMP phosphodiesterases, though the direct link to their anti-cancer effects requires further elucidation.[10]

This diversity in mechanism is a double-edged sword. While it offers multiple avenues for therapeutic intervention, it also complicates the prediction of resistance profiles. A compound's potential for cross-resistance is intrinsically linked to its mechanism of action.

Understanding the Specter of Cross-Resistance

Drug resistance in cancer can be intrinsic (pre-existing) or acquired (developing after treatment). Cross-resistance occurs when cancer cells, having developed resistance to one drug, exhibit resistance to other, often structurally or mechanistically related, drugs. For kinase inhibitors, common mechanisms of acquired resistance that can lead to cross-resistance include:

  • Secondary Mutations: The emergence of new mutations in the target kinase domain can alter the drug-binding pocket, reducing the efficacy of the initial inhibitor and potentially others that bind in a similar fashion.[11][12][13]

  • Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or alternative pathways to sustain proliferation and survival.[11][14] For instance, resistance to EGFR inhibitors can arise from the activation of MET or IGF1R signaling.[11]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump a wide range of structurally diverse drugs out of the cell, leading to broad multidrug resistance.[12]

  • Target Overexpression: Amplification of the gene encoding the target protein can lead to such high levels of the protein that the inhibitor can no longer achieve effective suppression.[12]

  • Lysosomal Sequestration: Some tyrosine kinase inhibitors (TKIs) can be trapped and neutralized within lysosomes, a mechanism shown to confer cross-resistance between sunitinib, pazopanib, and erlotinib.[15]

The following diagram illustrates the primary mechanisms of acquired resistance to kinase inhibitors.

Resistance_Generation_Workflow start Parental Sensitive Cells ic50_initial Determine Initial IC50 (IMP-X) start->ic50_initial dose_escalation Continuous Culture with Escalating Doses of IMP-X (3-6 months) ic50_initial->dose_escalation ic50_confirm Confirm Resistance: Compare IC50 (Resistant vs Parental) dose_escalation->ic50_confirm finish Stably Resistant Cell Line ic50_confirm->finish

References

A Technical Guide to Benchmarking New Imidazo[1,2-a]pyrazine Analogs Against First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases. As drug discovery programs evolve, the development of next-generation analogs necessitates rigorous and objective benchmarking against their first-generation predecessors. This guide provides a comprehensive framework for the comparative evaluation of new imidazo[1,2-a]pyrazine analogs, with a focus on kinase inhibitors. We will delve into the critical experimental protocols, data interpretation, and the scientific rationale underpinning these evaluations, enabling researchers to make data-driven decisions in their drug development pipelines.

The Rationale for Benchmarking: Beyond Potency

Early-generation imidazo[1,2-a]pyrazine inhibitors, while often potent, can be hampered by suboptimal pharmacokinetic properties, such as poor oral bioavailability, or off-target effects. The goal of developing new analogs is to enhance not just the on-target potency but also the overall drug-like properties of the molecule. A thorough benchmarking strategy, therefore, must encompass a multi-faceted evaluation of:

  • Biochemical Potency: The direct inhibitory activity against the purified target protein.

  • Cellular Potency and Target Engagement: The ability of the compound to inhibit the target within a cellular context.

  • Selectivity: The inhibitor's activity against other related and unrelated kinases.

  • Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This guide will use the evolution of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors as a case study to illustrate these principles.

Case Study: Evolution of Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is implicated in cancer. An early imidazo-[1,2-a]-pyrazine inhibitor, designated here as Compound 1 , was identified as a potent dual inhibitor of Aurora A and B kinases. However, it suffered from low aqueous solubility and modest cellular potency.[1] Through lead optimization, a new analog, SCH 1473759 , was developed with significantly improved properties.[1][2]

Comparative Performance Data
ParameterFirst-Generation (Compound 1)New Analog (SCH 1473759)
Aurora A (TdF Kd) Not Reported0.02 nM[2]
Aurora B (TdF Kd) Not Reported0.03 nM[2]
Cellular Potency (phos-HH3 IC50) 250 nM[1]25 nM[2]
Aqueous Solubility 5 µM[1]11.4 mM[2]

This comparative data clearly demonstrates the significant improvements of the new analog, SCH 1473759, over the first-generation Compound 1, with a 10-fold increase in cellular potency and a dramatic enhancement of aqueous solubility.

Experimental Protocols for Benchmarking

A robust benchmarking workflow is essential for generating high-quality, reproducible data. The following sections provide detailed protocols for key assays in the evaluation of novel kinase inhibitors.

In Vitro Kinase Assay (IC50 Determination)

The in vitro kinase assay is the first step in characterizing a new inhibitor, providing a direct measure of its potency against the purified target enzyme.[3]

Scientific Rationale: This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value). A lower IC50 value indicates a more potent inhibitor. This experiment is crucial for establishing the baseline potency of a new analog and comparing it directly to its predecessors.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Purified, active recombinant Aurora kinase.

    • Substrate: A suitable peptide or protein substrate for the kinase (e.g., a fluorescently labeled peptide).

    • ATP: Prepare a solution of ATP at a concentration close to the Km of the kinase.

    • Test Compounds: Prepare serial dilutions of the new analog and the first-generation inhibitor in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring ADP production.[4]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

In Vitro Kinase Assay Workflow

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While an in vitro assay confirms biochemical potency, it is crucial to verify that the inhibitor can bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5]

Scientific Rationale: CETSA is based on the principle that the binding of a ligand (inhibitor) can stabilize its target protein against thermal denaturation.[5] By heating cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, indicating target engagement.[6][7]

Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line overexpressing the target kinase) to 70-80% confluency.

    • Treat the cells with various concentrations of the new analog or the first-generation inhibitor for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the supernatant using Western blotting or other sensitive protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • The shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and thus, target engagement.

CETSA_Workflow

CETSA Experimental Workflow

Initial Pharmacokinetic Profiling

A potent and cell-permeable inhibitor is of little therapeutic value if it is rapidly metabolized or poorly absorbed. Therefore, early assessment of pharmacokinetic (PK) properties is crucial.

Scientific Rationale: PK studies determine the fate of a compound in an organism, providing key parameters such as oral bioavailability, half-life, and clearance. Comparing the PK profiles of new and first-generation analogs can reveal improvements in drug-like properties.

Protocol (in vivo rodent model):

  • Compound Formulation and Dosing:

    • Formulate the new analog and the first-generation inhibitor in a suitable vehicle for oral (PO) and intravenous (IV) administration.

    • Administer a single dose of the compound to a cohort of rodents (e.g., mice or rats) via both PO and IV routes.

  • Blood Sampling:

    • Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Extract the compound from the plasma samples.

    • Quantify the concentration of the compound in each sample using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time for both PO and IV administration.

    • Calculate key PK parameters, including:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

      • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.

      • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (%F = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100).

Integrating Data for a Holistic Comparison

The ultimate goal of this benchmarking process is to build a comprehensive picture of the new analog's performance relative to its predecessor. By integrating data from biochemical, cellular, and in vivo studies, researchers can create a decision-making matrix to guide further development.

Decision_Matrix

Decision Matrix for Candidate Selection

Conclusion

The development of new imidazo[1,2-a]pyrazine analogs represents a significant opportunity to create superior therapeutic agents. A rigorous and objective benchmarking process, as outlined in this guide, is paramount to ensuring that next-generation inhibitors not only exhibit enhanced potency but also possess the drug-like properties necessary for clinical success. By employing a combination of in vitro, cellular, and in vivo assays, researchers can build a comprehensive data package to confidently select and advance the most promising candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Chloroimidazo[1,2-a]pyrazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides crucial safety and disposal protocols for 8-Chloroimidazo[1,2-a]pyrazine. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.

This compound, a heterocyclic compound utilized in various research and development applications, requires careful handling and disposal due to its inherent hazardous properties. This document, intended for researchers, scientists, and drug development professionals, outlines the necessary procedures for the safe management and disposal of this compound, grounded in established safety protocols and chemical principles.

Understanding the Hazard Profile of this compound

Proper handling and disposal begin with a thorough understanding of the compound's risks. This compound (CAS No. 69214-33-1) is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can lead to serious and potentially damaging eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to minimize exposure.

Table 1: Key Safety and Hazard Information for this compound

PropertyInformationSource
CAS Number 69214-33-1[1]
GHS Hazard Statements H315, H319, H335[2]
Signal Word Warning[1]
Precautionary Statements P261, P280, P302+P352, P304+P340, P305+P351+P338[2]

Immediate Safety and Handling Protocols

Before working with this compound, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent accidental exposure:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Spill Management

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

For Small Spills:

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation, preferably within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. The primary principle is the segregation of halogenated organic waste from other waste streams.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management A Unused or Contaminated This compound B Segregate as Halogenated Organic Waste A->B Crucial First Step C Collect in a Designated, Labeled, and Sealed Container B->C Prevent Cross-Contamination D Store in a Ventilated, Secondary Containment Area C->D Ensure Safe Temporary Storage E Arrange for Pickup by Licensed Hazardous Waste Vendor D->E Follow Institutional Protocols F Transportation to TSDF* E->F *Treatment, Storage, and Disposal Facility G Final Disposal: High-Temperature Incineration F->G Preferred Method for Chlorinated Organics

Caption: Disposal workflow for this compound.

In-Lab Chemical Degradation: Principles and Considerations

While sending the compound for professional disposal is the standard and recommended procedure, understanding the principles of its chemical degradation can provide valuable insight. For chlorinated heterocyclic compounds, two primary degradation pathways are reductive dehalogenation and hydrolysis. These procedures should only be attempted by trained personnel with a thorough understanding of the chemical reactions and associated risks.

Reductive Dehalogenation

This process involves the replacement of the chlorine atom with a hydrogen atom, rendering the molecule less toxic.

  • Mechanism: Reductive dehalogenation can be achieved using various reducing agents. For laboratory-scale applications, common methods involve catalytic hydrogenation or the use of chemical reductants.

  • Considerations: These reactions can be energetic and may require specialized equipment to handle flammable reagents or operate under pressure. The choice of reducing agent and reaction conditions is critical to ensure complete dehalogenation and avoid the formation of other hazardous byproducts.

Hydrolysis

Under certain conditions, the chlorine atom on an aromatic ring can be substituted by a hydroxyl group through hydrolysis, typically in the presence of a strong base.

  • Mechanism: Nucleophilic aromatic substitution is the underlying mechanism. However, the carbon-chlorine bond in chloro-aromatic compounds is generally strong and resistant to hydrolysis under mild conditions.

  • Considerations: Forcing the hydrolysis of such compounds often requires high temperatures and pressures, which can be hazardous to perform in a standard laboratory setting. The reactivity of the imidazo[1,2-a]pyrazine ring system will also influence the feasibility of this approach.

Final Disposal: High-Temperature Incineration

The industry-standard and most effective method for the final disposal of this compound is high-temperature incineration.[3]

  • Process: This method involves the combustion of the waste at temperatures typically exceeding 1100°C in a specially designed incinerator.[4] The high temperature ensures the complete destruction of the organic molecule.

  • Byproduct Management: A critical aspect of incinerating chlorinated organic compounds is the management of the resulting byproducts. The combustion process will generate hydrogen chloride (HCl) and nitrogen oxides (NOx).[5] Licensed hazardous waste incineration facilities are equipped with advanced scrubber systems to neutralize these acidic gases, preventing their release into the atmosphere.[3]

Chemical Incompatibility

To prevent hazardous reactions, this compound should be stored and handled separately from:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Acids: May cause decomposition or unwanted reactions.

Conclusion

The responsible management of this compound is a cornerstone of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper handling, segregated waste collection, and professional disposal, researchers can mitigate the risks associated with this compound. While in-lab degradation methods exist in principle, the most prudent and compliant approach for the disposal of this compound is through a licensed hazardous waste management provider, ensuring its complete and safe destruction.

References

Navigating the Safe Handling of 8-Chloroimidazo[1,2-a]pyrazine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the handling of 8-Chloroimidazo[1,2-a]pyrazine, a robust personal protective equipment (PPE) protocol is paramount. This includes, at a minimum, a lab coat, chemical-resistant gloves (Viton® or equivalent recommended), and chemical splash goggles. Respiratory protection may be necessary based on the scale and ventilation of the operation. This guide provides an in-depth, procedural framework for the safe handling, spill management, and disposal of this compound, grounded in established safety principles and scientific evidence.

Researchers and scientists working with novel chemical entities like this compound are at the forefront of innovation. With this progress comes the critical responsibility of ensuring a safe laboratory environment. This guide, developed by our senior application scientists, offers a comprehensive, step-by-step directive for the use of Personal Protective Equipment (PPE), and outlines operational and disposal plans to mitigate the risks associated with this chlorinated heterocyclic compound.

Immediate Hazard Assessment of this compound

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to PPE to prevent accidental exposure through dermal contact, ocular contact, or inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is designed to provide a multi-layered defense when handling this compound.

Dermal Protection: Beyond the Standard Lab Coat

A standard cotton lab coat is the foundational layer of protection. For operations with a higher risk of splashes or spills, a lab coat made of a chemically resistant material, such as polyester or a polyester-cotton blend, is recommended.

Gloves: The First Line of Defense

Given that this compound is a chlorinated aromatic compound, glove selection is critical. While nitrile gloves are a common choice in many laboratories, their effectiveness against this specific chemical class can be limited.

  • Primary Recommendation: Viton® Gloves. Research has shown that Viton® gloves exhibit superior resistance to permeation by chlorinated aromatic compounds, with no breakthrough detected after four hours of exposure in one study.

  • Alternative: Double Gloving with Nitrile. If Viton® gloves are not available, double gloving with high-quality nitrile gloves can provide an additional layer of protection. However, it is crucial to understand that nitrile gloves have shown breakthrough times of less than one hour for some chlorinated aromatics.[1] Therefore, frequent changes are essential.

Table 1: Glove Material Chemical Resistance for Chlorinated Aromatic Compounds

Glove MaterialBreakthrough TimeRecommendation
Viton® > 4 hoursHighly Recommended
Nitrile < 1 hour[1]Use with caution, double glove, and change frequently
Butyl Rubber Good to ExcellentA viable alternative to Viton®

Note: Breakthrough times are influenced by factors such as glove thickness, chemical concentration, and temperature. Always inspect gloves for any signs of degradation before and during use.

Ocular Protection: Uncompromised Shielding

Chemical splash goggles are mandatory when handling this compound in any form (solid or in solution). Safety glasses with side shields do not provide adequate protection against splashes. In situations with a significant splash hazard, a face shield worn over chemical splash goggles is recommended.

Respiratory Protection: Assessing the Inhalation Risk

The risk of inhaling airborne particles of this compound is highest when handling the solid compound.

  • For small quantities in a well-ventilated area (e.g., a certified chemical fume hood): Respiratory protection may not be required.

  • For larger quantities, or if working outside of a fume hood: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge (black color code) and a P100 particulate filter (magenta color code) is required.[2][3][4][5]

Respirator Cartridge Change Schedule: The service life of a respirator cartridge depends on the concentration of the contaminant. For organic vapors, a general guideline is to change the cartridges after a maximum of 8 hours of use.[3] However, if you detect any taste or smell of the chemical, leave the area immediately and replace the cartridges.

Experimental Workflow: Safe Handling of this compound

The following workflow diagram illustrates the key stages of handling this compound, from preparation to disposal, and the corresponding safety measures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & Don PPE Weigh Weighing (in fume hood) Prep->Weigh Proceed to handling Dissolve Dissolution Weigh->Dissolve Reaction Reaction Setup Dissolve->Reaction Decon Decontaminate Glassware & Surfaces Reaction->Decon Post-experiment Waste Segregate & Label Waste Decon->Waste Doff Doff PPE Waste->Doff

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Chloroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.